2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid
Description
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Properties
IUPAC Name |
2-tert-butyl-1,3-dioxoisoindole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-13(2,3)14-10(15)8-5-4-7(12(17)18)6-9(8)11(14)16/h4-6H,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMWXWYNYYVTMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40386077 | |
| Record name | 2-tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40386077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57151-82-3 | |
| Record name | 2-tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40386077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid CAS number
An In-Depth Technical Guide to 2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic Acid
Authored by: A Senior Application Scientist
Introduction: The Significance of the Phthalimide and Carboxylic Acid Moieties
The structure of this compound marries two critical pharmacophores. The phthalimide scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[1] Its hydrophobic nature allows for passage across biological membranes, a desirable property for drug candidates.[1] Famously, the phthalimide core is central to the immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide.[2][3] The versatility of the phthalimide ring system allows for the synthesis of a wide array of derivatives with applications ranging from anti-inflammatory and anticancer to antimicrobial and neuroprotective agents.[4][2][5][6]
The carboxylic acid group is another cornerstone of drug design, appearing in over 450 marketed drugs.[7] Its ability to participate in hydrogen bonding and electrostatic interactions makes it a key feature for binding to biological targets.[7] However, the presence of a carboxylic acid can also present challenges in drug development, such as limited membrane permeability and metabolic instability.[7] The strategic placement of a bulky tert-butyl group on the nitrogen of the phthalimide ring in the target molecule is a deliberate design choice aimed at modulating the compound's physicochemical properties, such as lipophilicity and metabolic stability.
Synthesis and Reaction Mechanisms
The synthesis of this compound can be logically approached through the reaction of trimellitic anhydride with tert-butylamine. This reaction is a variation of the well-established synthesis of N-substituted phthalimides from phthalic anhydrides and primary amines.
Proposed Synthetic Pathway
The most direct synthetic route would involve the condensation of trimellitic anhydride (1,2,4-benzenetricarboxylic anhydride) with tert-butylamine.
Caption: Proposed synthesis of this compound.
Experimental Protocol: A Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve trimellitic anhydride in a suitable high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or glacial acetic acid.
-
Addition of Amine: Slowly add an equimolar amount of tert-butylamine to the stirred solution. The steric hindrance of the tert-butyl group may necessitate slightly elevated temperatures to facilitate the initial nucleophilic attack.[8][9]
-
Formation of the Phthalamic Acid Intermediate: The initial reaction will form the corresponding phthalamic acid intermediate. This can often be isolated or carried forward in situ.
-
Cyclization to the Imide: Heat the reaction mixture to reflux to induce dehydration and subsequent cyclization to the phthalimide ring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture and pour it into ice-water to precipitate the product. The crude product can then be collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Physicochemical Properties and Characterization
The expected physicochemical properties of this compound are summarized in the table below. These are predicted based on the known properties of its constituent functional groups.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₃H₁₃NO₄ |
| Molecular Weight | 247.25 g/mol |
| Appearance | Likely a white to off-white crystalline solid. |
| Solubility | Expected to have limited solubility in water and higher solubility in organic solvents like DMSO, DMF, and alcohols. The carboxylic acid group will allow for solubility in aqueous base. |
| Melting Point | Expected to be a relatively high-melting solid, characteristic of aromatic carboxylic acids and phthalimides. |
| pKa | The carboxylic acid proton is expected to have a pKa in the range of 3-5, typical for benzoic acid derivatives. |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group. The aromatic protons on the phthalimide ring will appear as multiplets in the downfield region. The acidic proton of the carboxylic acid may appear as a broad singlet.
-
¹³C NMR: The carbon NMR will show a quaternary carbon and a methyl carbon signal for the tert-butyl group. The carbonyl carbons of the imide will be in the 165-170 ppm range. The aromatic carbons and the carboxylic acid carbon will also have characteristic chemical shifts.
-
Infrared (IR) Spectroscopy: The IR spectrum should display a strong C=O stretching vibration for the carboxylic acid around 1700 cm⁻¹ and characteristic symmetric and asymmetric C=O stretching bands for the imide group around 1770 and 1710 cm⁻¹. A broad O-H stretch for the carboxylic acid will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.
Potential Applications in Drug Discovery
The unique combination of a phthalimide ring, a carboxylic acid, and a bulky tert-butyl group suggests several potential applications in drug discovery.
Workflow for Biological Screening
Caption: A typical workflow for evaluating the biological activity of a novel compound.
Potential Therapeutic Areas
-
Oncology: Phthalimide derivatives have shown promise as anticancer agents.[4] The carboxylic acid moiety could be exploited to target specific enzymes or receptors involved in cancer progression.
-
Inflammation and Immunology: Given the immunomodulatory properties of thalidomide and its analogs, this compound could be investigated for its anti-inflammatory potential.[2]
-
Neurodegenerative Diseases: Some phthalimide derivatives have been explored as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders.[6] The structural features of the target molecule make it a candidate for such investigations.
-
Infectious Diseases: The phthalimide scaffold has been used to develop antimicrobial and antitubercular agents.[1]
The carboxylic acid can also serve as a handle for the synthesis of more complex derivatives, such as amides and esters, to further explore structure-activity relationships (SAR). For example, derivatives of 1,3-dioxoisoindoline-5-carboxamide have been investigated as T-type calcium channel blockers.[5]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, general laboratory safety precautions should be strictly followed. Based on the functional groups present, the following hazards should be considered:
-
Skin and Eye Irritation: Aromatic carboxylic acids and phthalimide derivatives can be irritating to the skin and eyes.
-
Respiratory Irritation: Inhalation of the dust of the solid compound may cause respiratory tract irritation.
-
General Toxicity: While not specifically known, it is prudent to handle the compound as potentially toxic.
Recommended Personal Protective Equipment (PPE):
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
-
Work in a well-ventilated fume hood.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical methodologies. The combination of the biologically active phthalimide core, the versatile carboxylic acid functionality, and the modulating tert-butyl group makes this compound a compelling candidate for screening in a variety of disease models. Further research into its synthesis, characterization, and biological evaluation is warranted to fully elucidate its therapeutic potential.
References
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Fernandes, G. F. S., et al. (2022). Phthalimide as a versatile pharmacophore scaffold: unlocking its diverse biological activities. UCL Discovery. Available at: [Link]
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Ahmed, N., et al. (2017). Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. PLoS ONE, 12(4), e0175797. Available at: [Link]
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Lee, J. H., et al. (2014). Design, synthesis, and biological evaluation of 1,3-dioxoisoindoline-5-carboxamide derivatives as T-type calcium channel blockers. Bioorganic & Medicinal Chemistry, 22(15), 4042-4048. Available at: [Link]
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An In-depth Technical Guide to the Physicochemical Characterization of 2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid
Foreword: The Imperative of Physicochemical Profiling in Drug Discovery
In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a cornerstone of its entire developmental trajectory. These fundamental characteristics, including solubility, melting point, and acidity (pKa), govern a molecule's behavior from its initial synthesis and purification to its ultimate pharmacokinetic and pharmacodynamic profile. The carboxylic acid moiety, a prevalent functional group in numerous pharmaceuticals, significantly influences these properties, often dictating a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] This guide provides a comprehensive framework for the systematic physicochemical characterization of 2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid, a compound of interest for its potential applications in medicinal chemistry. The methodologies detailed herein are designed to be robust, reproducible, and grounded in established scientific principles, ensuring the generation of high-quality, reliable data crucial for advancing research and development efforts.
Compound Profile: this compound
Chemical Structure:
Caption: Chemical structure of this compound.
Molecular Formula: C₁₃H₁₃NO₄
Molecular Weight: 247.25 g/mol
The structure features a phthalimide core, a common scaffold in medicinal chemistry, substituted with a tert-butyl group on the nitrogen atom and a carboxylic acid group on the isoindoline ring.[3] The tert-butyl group is a prevalent motif in drug design, though its incorporation can influence properties such as lipophilicity and metabolic stability.[4] The presence of both a lipophilic tert-butyl group and a polar carboxylic acid group suggests that this molecule may exhibit interesting solubility and partitioning characteristics. A systematic evaluation of its physicochemical properties is therefore essential.
Essential Physicochemical Parameters: A Summary
The following table outlines the key physicochemical properties to be determined for this compound. The subsequent sections will provide detailed experimental protocols for their measurement.
| Physicochemical Parameter | Description | Importance in Drug Development |
| Melting Point (°C) | The temperature at which the solid and liquid phases of a substance are in equilibrium. | A key indicator of purity and aids in compound identification.[5] |
| Aqueous Solubility (mg/mL or µM) | The maximum concentration of the compound that can dissolve in water at a given temperature. | Critical for oral bioavailability and formulation development.[6] |
| pKa | The negative logarithm of the acid dissociation constant (Ka), indicating the strength of the acidic carboxylic acid group. | Governs the ionization state of the molecule at different physiological pH values, impacting absorption, distribution, and receptor binding.[7][8] |
Experimental Protocols for Physicochemical Characterization
Determination of Melting Point
The melting point of a crystalline solid is a fundamental physical property that provides a primary indication of its purity.[5] A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to broaden and depress the melting range.[5] The capillary method is a standard and reliable technique for this determination.[9][10]
Methodology: Capillary Melting Point Determination
-
Sample Preparation:
-
Ensure the sample of this compound is a fine, dry powder. If necessary, gently crush any larger crystals using a mortar and pestle to ensure uniform heat transfer.[9]
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the capillary tube on a hard surface.
-
-
Apparatus Setup:
-
Utilize a modern digital melting point apparatus. These instruments provide controlled heating rates and often have built-in magnification for clear observation.[10]
-
Insert the packed capillary tube into the heating block of the apparatus.
-
-
Measurement:
-
Rapid Determination (Optional but Recommended): Initially, heat the sample at a rapid rate (e.g., 10-20°C/min) to obtain an approximate melting point.[5] This saves time in the subsequent, more precise measurements.
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
Begin heating at a slow, controlled rate of 1-2°C per minute.[5] A slow heating rate is crucial for an accurate determination.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has completely melted (the end of the melting range).
-
Perform the measurement in triplicate to ensure reproducibility.
-
Data Interpretation: A narrow melting range suggests a high degree of purity. If the melting range is broad, the sample may require further purification.
Caption: Workflow for Melting Point Determination.
Determination of Aqueous Solubility
Aqueous solubility is a critical parameter that significantly influences a drug's absorption and bioavailability.[6] For a carboxylic acid, solubility is pH-dependent. The following protocol outlines a method for determining the thermodynamic solubility of this compound.
Methodology: Shake-Flask Method
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of the compound (e.g., 5-10 mg) into a series of vials.
-
To each vial, add a known volume of purified water (or a relevant buffer solution to assess pH-dependent solubility).
-
Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After incubation, allow the vials to stand undisturbed to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
To remove any remaining solid, filter the supernatant through a 0.45 µm syringe filter.
-
-
Quantification:
-
Prepare a series of standard solutions of the compound of known concentrations in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the filtered supernatant with the same solvent used for the standards.
-
Analyze the standard solutions and the diluted sample by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the saturated solution.
-
Data Analysis: The determined concentration represents the thermodynamic solubility of the compound under the experimental conditions.
Caption: Workflow for Aqueous Solubility Determination.
Determination of pKa
The pKa of the carboxylic acid group is a crucial determinant of the compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets.[7][8] Potentiometric titration is a highly accurate and widely used method for pKa determination.[11][12]
Methodology: Potentiometric Titration
-
Preparation of Solutions:
-
Prepare a standard solution of the compound in water or a suitable co-solvent if solubility is low. A typical concentration is around 1-10 mM.
-
Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH), which will be used as the titrant.
-
Prepare a standardized solution of a strong acid, such as 0.1 M hydrochloric acid (HCl), for initial pH adjustment.
-
To maintain a constant ionic strength throughout the titration, a background electrolyte such as 0.15 M potassium chloride (KCl) should be used.[11]
-
-
Titration Procedure:
-
Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Place a known volume of the compound solution in a thermostatted vessel and add the background electrolyte.
-
If necessary, adjust the initial pH of the solution to the acidic side (e.g., pH 2-3) using the HCl solution.
-
Begin the titration by adding small, precise increments of the NaOH titrant.
-
After each addition, allow the pH to stabilize and record the pH reading and the volume of titrant added.
-
Continue the titration until the pH reaches the basic range (e.g., pH 11-12).
-
-
Data Analysis:
-
Plot the measured pH values against the volume of NaOH added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which is the point where half of the carboxylic acid has been neutralized.[11] This corresponds to the midpoint of the buffer region on the titration curve.
-
The equivalence point can be determined from the inflection point of the titration curve, often identified by taking the first or second derivative of the curve.
-
Causality in Experimental Choices: The use of a background electrolyte is critical to maintain a constant ionic strength, as the activity of ions, and thus the measured pH, can be affected by changes in ionic strength.[11] Purging the solution with nitrogen before and during the titration can be beneficial to remove dissolved carbon dioxide, which can interfere with the titration of weak acids.[11]
Caption: Workflow for pKa Determination by Potentiometric Titration.
Concluding Remarks
The systematic determination of the physicochemical properties of this compound, as outlined in this guide, is a critical endeavor for any research or development program involving this compound. The data generated from these experiments will provide a solid foundation for understanding its behavior in various chemical and biological systems, thereby enabling informed decisions in medicinal chemistry, formulation science, and preclinical development. Adherence to these robust and well-established protocols will ensure the generation of accurate and reliable data, ultimately accelerating the journey from a promising molecule to a potential therapeutic agent.
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A Technical Guide to the Structural Elucidation of 2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid, a substituted phthalimide derivative of interest in medicinal chemistry and materials science. Unambiguous confirmation of its molecular structure is paramount for ensuring efficacy, safety, and reproducibility in research and development. This document outlines a multi-technique analytical approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By synergizing the data from these orthogonal techniques, a self-validating system for structure confirmation is established. This guide is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for each experimental choice.
Introduction
This compound belongs to the phthalimide class of compounds, which are scaffolds of significant interest due to their diverse biological activities. The incorporation of a tert-butyl group on the imide nitrogen and a carboxylic acid on the aromatic ring introduces specific physicochemical properties that can influence molecular interactions, solubility, and metabolic stability. Accurate structural confirmation is the bedrock of any scientific investigation, ensuring that observed biological or material properties are correctly attributed to the molecule of interest. This guide details the application of modern spectroscopic methods to unequivocally determine the connectivity and chemical environment of every atom in the target molecule.
The structure is:

The Analytical Workflow: A Multi-pronged Approach
The elucidation of a novel or synthesized small molecule is rarely accomplished with a single technique. Instead, a combination of methods provides complementary information, leading to a confident structural assignment.[1] The process described herein relies on a logical workflow that begins with determining the molecular formula and proceeds through detailed connectivity mapping.
Mass Spectrometry (MS): The First Piece of the Puzzle
Mass spectrometry is the initial and indispensable step, providing the molecular weight and, with high-resolution instruments, the elemental composition of the analyte.[1]
Expected High-Resolution Mass Spectrometry (HRMS) Data
For the target molecule with the chemical formula C₁₃H₁₃NO₄, the expected exact mass can be calculated.
-
Molecular Formula: C₁₃H₁₃NO₄
-
Monoisotopic Mass: 247.0845 g/mol
-
Expected Ion (ESI+): [M+H]⁺ = 248.0917
-
Expected Ion (ESI-): [M-H]⁻ = 246.0772
An experimental mass measurement within a narrow tolerance (e.g., < 5 ppm) of these calculated values provides strong evidence for the elemental composition.
Fragmentation Analysis: Deconstructing the Molecule
In mass spectrometry, molecules can be induced to break apart into smaller, charged fragments.[2][3] The pattern of these fragments provides structural clues, much like puzzle pieces. For this compound, key fragmentation pathways can be predicted.
A primary and highly characteristic fragmentation involves the loss of the tert-butyl group. The tert-butyl cation (C₄H₉⁺) is very stable, making this a favorable cleavage.
Another diagnostic fragmentation pathway for phthalate metabolites involves the formation of a deprotonated o-phthalic anhydride ion at m/z 147.[4] The observation of these specific mass losses provides strong, confirmatory evidence for the core phthalimide structure and the N-tert-butyl substituent.
Infrared (IR) Spectroscopy: Identifying the Key Players
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[5] The absorption of infrared radiation at specific frequencies corresponds to the vibrations (stretching, bending) of chemical bonds.
Characteristic IR Absorptions
For our target molecule, several key absorptions are expected, providing a characteristic "fingerprint."
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Comments |
| Carboxylic Acid (O-H) | O-H Stretch | 2500-3300 (broad) | A very broad and often strong signal, characteristic of the hydrogen-bonded O-H in a carboxylic acid. |
| Aromatic C-H | C-H Stretch | 3000-3100 | Signals for sp² C-H bonds, typically appearing just above 3000 cm⁻¹. |
| Aliphatic C-H (tert-butyl) | C-H Stretch | 2850-3000 | Signals for sp³ C-H bonds. |
| Imide Carbonyl (C=O) | Asymmetric C=O Stretch | ~1770 | Cyclic imides show two carbonyl bands.[6] This higher frequency band is characteristic. |
| Imide Carbonyl (C=O) | Symmetric C=O Stretch | ~1715 | The second, lower frequency imide carbonyl band. |
| Carboxylic Acid Carbonyl (C=O) | C=O Stretch | ~1690 | Conjugation with the aromatic ring lowers the frequency. This may overlap with the imide C=O. |
| Aromatic C=C | C=C Stretch | 1450-1600 | Multiple bands are expected in this region, characteristic of the aromatic ring. |
The presence of a very broad absorption in the 2500-3300 cm⁻¹ region, coupled with strong carbonyl peaks around 1700 cm⁻¹, is highly indicative of the carboxylic acid moiety.[7] The distinct double peak for the imide carbonyls is a key identifier for the phthalimide core.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[8][9] It provides information about the chemical environment, connectivity, and spatial relationships of atoms. For this compound, a full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will provide an unambiguous structural assignment.
¹H NMR Spectroscopy: Proton Environments
The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments.
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11-13 | Singlet (broad) | 1H | Carboxylic Acid (-COOH) | The acidic proton is highly deshielded and often appears as a broad singlet that can exchange with D₂O. |
| ~8.4 | Doublet | 1H | Aromatic H-4 | This proton is ortho to the carboxylic acid group, which is electron-withdrawing, causing a significant downfield shift. It will be coupled to H-6. |
| ~8.2 | Doublet of doublets | 1H | Aromatic H-6 | This proton is ortho to one carbonyl and meta to the carboxylic acid. It will show coupling to both H-4 and H-7. |
| ~7.9 | Doublet | 1H | Aromatic H-7 | This proton is ortho to the other carbonyl group and will be coupled to H-6. |
| 1.6 - 1.7 | Singlet | 9H | tert-Butyl (-C(CH₃)₃) | The nine protons of the tert-butyl group are chemically equivalent and have no adjacent protons to couple with, resulting in a sharp, strong singlet.[10] |
¹³C NMR Spectroscopy: Carbon Backbone
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule.
| Predicted Shift (δ, ppm) | Carbon Type | Assignment | Rationale |
| ~168 | Quaternary | Imide Carbonyls (C1, C3) | Carbonyl carbons are highly deshielded and appear far downfield.[6] The two imide carbons may be equivalent or very close in chemical shift. |
| ~166 | Quaternary | Carboxylic Acid Carbonyl (-C OOH) | Also a highly deshielded carbonyl carbon. |
| ~136 | Quaternary | Aromatic C-5 | The carbon atom directly attached to the carboxylic acid group. |
| ~135 | Quaternary | Aromatic C-3a / C-7a | The two carbons where the five-membered ring is fused to the benzene ring. |
| ~132 | Tertiary | Aromatic C-6 | Aromatic CH carbon. |
| ~125 | Tertiary | Aromatic C-4 | Aromatic CH carbon. |
| ~124 | Tertiary | Aromatic C-7 | Aromatic CH carbon. |
| ~60 | Quaternary | tert-Butyl Quaternary C (-C (CH₃)₃) | The central carbon of the tert-butyl group. |
| ~28 | Primary | tert-Butyl Methyl C (-C(C H₃)₃) | The three equivalent methyl carbons of the tert-butyl group. |
2D NMR: Connecting the Dots
While 1D NMR provides a list of parts, 2D NMR shows how they are connected. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly crucial as it shows correlations between protons and carbons that are 2 or 3 bonds away, which is essential for piecing together the molecular skeleton.[11]
Key Verifying Correlations:
-
tert-Butyl to Imide: A correlation between the singlet from the tert-butyl protons (~1.6 ppm) and the imide carbonyl carbons (~168 ppm) would definitively prove that the tert-butyl group is attached to the nitrogen atom of the phthalimide ring.
-
Aromatic Protons to Carbonyls: Correlations from the aromatic protons to the various carbonyl carbons and quaternary aromatic carbons will confirm the substitution pattern on the benzene ring. For example, H-4 should show a correlation to the carboxylic acid carbonyl carbon.
Data Integration and Conclusion
The structure of this compound can be elucidated with high confidence by integrating data from these orthogonal analytical techniques.
-
Mass Spectrometry confirms the elemental formula of C₁₃H₁₃NO₄ and provides fragmentation data consistent with the N-tert-butyl phthalimide core.
-
Infrared Spectroscopy identifies the essential functional groups: a carboxylic acid (broad O-H, C=O stretch), an imide (dual C=O stretches), and aromatic/aliphatic C-H bonds.
-
NMR Spectroscopy (¹H, ¹³C, and 2D) provides the definitive structural map. The chemical shifts, integrations, and coupling patterns in the ¹H spectrum, the number of signals in the ¹³C spectrum, and the long-range correlations in the HMBC spectrum all converge to support only one possible structure.
This systematic and multi-faceted approach ensures the scientific integrity of the structural assignment, forming a self-validating system where each piece of data corroborates the others. This foundational work is critical before proceeding with any further biological or material studies involving this compound.
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Spectroscopic Characterization of 2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 2-tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra for this specific compound, this guide leverages established spectroscopic principles and data from structurally analogous molecules to predict and interpret its ¹H NMR, ¹³C NMR, IR, and mass spectra. This document is intended for researchers, scientists, and drug development professionals, offering a robust framework for the characterization of this and similar N-substituted phthalimide derivatives.
Molecular Structure and Spectroscopic Overview
This compound incorporates a rigid phthalimide core, a bulky tert-butyl group attached to the imide nitrogen, and a carboxylic acid functionality on the aromatic ring. Each of these structural features will give rise to characteristic signals in different spectroscopic analyses. Understanding these signatures is crucial for confirming the identity, purity, and structure of the synthesized compound.
Caption: Molecular structure of this compound.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to provide distinct signals for the aromatic protons and the tert-butyl group. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl and carboxylic acid groups.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~1.6 | Singlet | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet. In a similar compound, 2-[4-tert-Butyl-5-(2-chlorobenzyl)-1,3-thiazol-2-yl]isoindoline-1,3-dione, the tert-butyl protons resonate at 1.46 ppm[1]. The deshielding effect of the adjacent nitrogen will shift this signal downfield. |
| ~7.9 | Doublet | 1H | Ar-H | Aromatic proton ortho to the carbonyl group. |
| ~8.2 | Doublet of doublets | 1H | Ar-H | Aromatic proton meta to the carboxylic acid and ortho to the other carbonyl group. |
| ~8.4 | Singlet (or narrow doublet) | 1H | Ar-H | Aromatic proton ortho to the carboxylic acid group. |
| >10 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid will appear as a broad singlet at a significantly downfield chemical shift, which is often exchangeable with D₂O[2]. |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to observe the acidic proton.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Shim the instrument to obtain a narrow and symmetrical solvent peak.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 15 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Acquisition and Processing:
-
Acquire the free induction decay (FID).
-
Apply a Fourier transform to the FID.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Caption: Workflow for acquiring a ¹H NMR spectrum.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will be characterized by signals from the tert-butyl group, the aromatic ring, the imide carbonyls, and the carboxylic acid carbonyl.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~28 | -C(CH₃)₃ | The methyl carbons of the tert-butyl group are expected in this region. |
| ~60 | -C(CH₃)₃ | The quaternary carbon of the tert-butyl group will be deshielded by the adjacent nitrogen. For 2-iodo-2-methylpropane, the quaternary carbon appears around 40.4 ppm, and the nitrogen in the target molecule will have a stronger deshielding effect[3]. |
| 120-140 | Aromatic C | The aromatic carbons will resonate in this typical range. The exact shifts will depend on the substitution pattern. |
| ~168 | Imide C=O | The two equivalent carbonyl carbons of the imide are expected in this region. |
| ~170 | Carboxylic Acid C=O | The carbonyl carbon of the carboxylic acid typically appears in the range of 170-185 ppm[2]. |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup:
-
Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.
-
Set a wider spectral width (e.g., 0 to 200 ppm).
-
A longer acquisition time and a greater number of scans (e.g., 1024 or more) are typically required.
-
-
Data Processing:
-
Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, baseline correction).
-
Calibrate the chemical shift scale using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Predicted Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the stretching vibrations of the carbonyl groups and the O-H stretch of the carboxylic acid.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Assignment | Rationale |
| 2500-3300 (broad) | O-H stretch (carboxylic acid dimer) | This very broad absorption is a hallmark of a hydrogen-bonded carboxylic acid[4]. |
| ~1770 and ~1710 | C=O stretch (imide, asymmetric and symmetric) | N-substituted phthalimides typically show two distinct carbonyl stretching bands. For N-hydroxyphthalimide, these appear at 1791 cm⁻¹ and 1733 cm⁻¹[4]. |
| ~1690 | C=O stretch (carboxylic acid) | The carbonyl of the carboxylic acid will also be in this region, potentially overlapping with one of the imide stretches. |
| ~1600 | C=C stretch (aromatic) | Characteristic stretching vibrations of the aromatic ring. |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Record the sample spectrum.
-
The final spectrum is the ratio of the sample spectrum to the background spectrum.
-
Predicted Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
Predicted Mass Spectrometry Data:
| m/z | Assignment | Rationale |
| 261 | [M]⁺ | Molecular ion peak. |
| 246 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group is a very common fragmentation pathway for tert-butyl containing compounds, leading to a stable tertiary carbocation[5]. |
| 216 | [M - COOH]⁺ | Loss of the carboxylic acid group. |
| 205 | [M - C₄H₈]⁺ | Loss of isobutylene from the tert-butyl group. |
| 147 | [Phthalimide fragment]⁺ | Fragmentation of the N-tert-butyl bond. |
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or coupled to a liquid chromatograph.
-
Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate the molecular ion.
-
Analysis:
-
Acquire a full scan mass spectrum to determine the molecular weight.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and elucidate the structure.
-
Caption: Workflow for mass spectrometry analysis.
Conclusion
This technical guide provides a detailed prediction and interpretation of the key spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers can confidently approach the synthesis and characterization of this molecule. The provided experimental protocols offer a standardized methodology for obtaining high-quality data. The combination of predicted data and robust experimental design forms a self-validating system for the structural elucidation of this and related compounds.
References
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2-(2-Carboxyethyl)-1,3-dioxoisoindoline-5,6-dicarboxylic acid methanol monosolvate. (n.d.). National Institutes of Health. Retrieved from [Link]
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5,8-Di-tert-butyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione—A New Lipophilic N-oxyl Radical Precursor. (2023). MDPI. Retrieved from [Link]
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Synthesis and characterization of some new N-substituted phthalimide. (2016). ResearchGate. Retrieved from [Link]
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Convenient Synthesis of tert-Butyl Esters of Indole-5-carboxylic Acid and Related Heterocyclic Carboxylic Acids. (2009). ResearchGate. Retrieved from [Link]
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Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. (n.d.). ResearchGate. Retrieved from [Link]
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Advanced Organic Chemistry: 13C NMR spectrum of 2-iodo-2-methylpropane. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
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IR SPECTROSCOPY OF THE PROTONATION PROCESS OF PHTHALIMIDE DERIVATIVES. (1977). CORE. Retrieved from [Link]
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Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. (n.d.). Chinese Journal of Analytical Chemistry. Retrieved from [Link]
-
Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. (2005). ResearchGate. Retrieved from [Link]
-
Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry. (2014). ResearchGate. Retrieved from [Link]
-
An Investigation of Novel Series of 2-Thioxo-1,3-dithiol-carboxamides as Potential Antispasmodic Agents: Design, Synthesis via Coupling Reactions, Density Functional Theory Calculations, and Molecular Docking. (2024). MDPI. Retrieved from [Link]
-
Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. (2006). PubMed. Retrieved from [Link]
-
Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. (2018). National Institutes of Health. Retrieved from [Link]
-
3-Oxoisoindoline-5-carboxamides: Synthesis and their Antioxidant Activity Studies. (n.d.). Journal of Pharmaceutical Science and Technology. Retrieved from [Link]
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The mass spectrum of tert-butylamine follows shows an intense bas... (n.d.). Pearson. Retrieved from [Link]
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Supporting Information Operando FT-IR spectroscopy as a useful tool for elucidating the fate of phthalimide-N-oxyl catalytically. (n.d.). Retrieved from [Link]
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2-[4-tert-Butyl-5-(2-chlorobenzyl)-1,3-thiazol-2-yl]isoindoline-1,3-dione. (n.d.). National Institutes of Health. Retrieved from [Link]
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13C NMR spectra of 2-(2-oxo-2-(4-(p-tolyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (3b) (75 MHz, CDCl3). (n.d.). ResearchGate. Retrieved from [Link]
-
Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (n.d.). Geochimica et Cosmochimica Acta. Retrieved from [Link]
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1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. (n.d.). AWS. Retrieved from [Link]
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2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
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2-(4-Carboxybenzyl)-1,3-dioxo-5-isoindolinecarboxylicacid. (n.d.). MD Topology. Retrieved from [Link]
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2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid solubility profile
An In-Depth Technical Guide to the Solubility Profile of 2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability. This guide provides a comprehensive technical overview of the solubility profile of this compound, a molecule of interest in medicinal chemistry. As a weak carboxylic acid, its solubility is intrinsically linked to pH. This document outlines the theoretical underpinnings of its solubility, presents detailed, field-proven protocols for both kinetic and thermodynamic solubility determination, and interprets the expected data in the context of drug discovery and development. The methodologies described are designed to be self-validating, ensuring robust and reliable characterization of the compound's physicochemical properties.
Introduction to the Compound and the Importance of Solubility
The Pivotal Role of Solubility in Drug Discovery
Solubility is a fundamental physicochemical property that profoundly influences a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1] Poor aqueous solubility is a primary contributor to low and erratic bioavailability, which can terminate the development of otherwise promising therapeutic agents.[2] Therefore, a thorough characterization of a compound's solubility profile is not merely a data collection exercise; it is a strategic imperative that guides lead optimization, salt selection, and formulation development, ultimately increasing the probability of clinical success.[1]
Physicochemical Properties of this compound
This compound is an organic molecule characterized by a planar isoindoline-1,3-dione core, a bulky, hydrophobic tert-butyl group, and an ionizable carboxylic acid moiety.
-
Molecular Structure:
-
Hydrophobic Core: The isoindoline ring system and the non-polar tert-butyl group contribute to low intrinsic aqueous solubility of the neutral molecule. Carboxylic acids with larger hydrocarbon portions tend to be poorly soluble in water.[3][4]
-
Ionizable Group: The presence of the carboxylic acid group (COOH) is the most significant feature governing its solubility profile. As a weak acid, it can donate a proton to form a negatively charged carboxylate anion (COO⁻).[5] This ionization dramatically increases the molecule's polarity and, consequently, its aqueous solubility.[3][6]
-
Based on its structure, it is predicted that the neutral form of the compound will have low solubility in acidic and neutral aqueous media, while its solubility will increase significantly in alkaline conditions where it exists predominantly in its ionized carboxylate form.[7][8]
Theoretical Framework: pH-Dependent Solubility
The solubility of an ionizable compound like this compound is governed by the equilibrium between its solid phase and its dissolved species (neutral and ionized).
The Henderson-Hasselbalch Equation in Solubility
The relationship between pH, the acid dissociation constant (pKa), and the ratio of the ionized to the un-ionized form of the acid in solution is described by the Henderson-Hasselbalch equation. For a weak acid, the solubility increases as the pH of the solution rises above its pKa, because the equilibrium shifts towards the more soluble ionized form.[9] Basic anions, which are the conjugate bases of weak acids, are more soluble in acidic solutions, a principle that applies in reverse to acidic compounds.[8] The increased solubility of the ionized form is due to the strong ion-dipole interactions between the charged carboxylate group and water molecules.[6]
Kinetic vs. Thermodynamic Solubility: A Critical Distinction
In drug discovery, solubility is assessed using two distinct methodologies that answer different questions.[10]
-
Kinetic Solubility: This is a measure of how readily a compound, pre-dissolved in an organic solvent like dimethyl sulfoxide (DMSO), precipitates when diluted into an aqueous buffer.[11][12] It is a high-throughput method used in the early stages to quickly flag problematic compounds.[1] However, because the process is rapid, it can lead to the formation of supersaturated solutions or the precipitation of less stable, more soluble amorphous forms, often resulting in an overestimation of the true solubility.[10][13]
-
Thermodynamic Solubility: This is the "gold standard" measurement, representing the true equilibrium concentration of a compound in a saturated solution.[12][14] It is determined by allowing an excess of the solid compound to equilibrate with the aqueous medium over an extended period (e.g., 24 hours).[2] This method is more time- and resource-intensive but provides the definitive solubility value crucial for lead optimization and formulation development.[1][11]
A comprehensive profile necessitates both measurements. Kinetic data provides an early warning, while thermodynamic data offers the precise values needed for critical development decisions.
Experimental Protocols for Solubility Determination
The following protocols are presented as robust, self-validating systems. The choice of a quantitative analytical method like HPLC-UV is deliberate; it ensures that the measured concentration corresponds specifically to the parent compound, distinguishing it from any potential impurities or degradants.[10]
Protocol for Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility and is considered the most reliable approach.[14][15]
Materials and Equipment:
-
This compound (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glycine-HCl buffer, pH 1.2
-
Borate buffer, pH 9.0
-
HPLC-grade water, acetonitrile, and methanol
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control (set to 25°C)
-
Centrifuge or filtration apparatus (0.22 µm PVDF syringe filters)
-
Calibrated HPLC-UV system
Step-by-Step Methodology:
-
Compound Addition: Add an excess amount of the solid compound (approx. 2 mg) to a 2 mL glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add 1 mL of the desired aqueous buffer (e.g., pH 1.2, 7.4, or 9.0) to the vial.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24 hours to allow the system to reach equilibrium.[12]
-
Phase Separation: After 24 hours, visually confirm the presence of excess solid. Separate the solid from the supernatant by centrifuging at 14,000 rpm for 15 minutes or by filtering through a 0.22 µm syringe filter. This step is critical to avoid aspirating solid particles.
-
Sample Preparation: Carefully aspirate an aliquot of the clear supernatant and dilute it with an appropriate mobile phase mimic (e.g., 50:50 acetonitrile:water) to a concentration within the linear range of the HPLC calibration curve.
-
Quantitative Analysis: Analyze the diluted sample using a validated HPLC-UV method. Determine the concentration of the compound by comparing its peak area to a standard calibration curve.
-
Calculation: Multiply the measured concentration by the dilution factor to obtain the thermodynamic solubility in µg/mL or µM.
Caption: Thermodynamic Solubility Workflow (Shake-Flask).
Protocol for Kinetic Solubility (Nephelometry/Turbidimetry)
This high-throughput method measures the point at which the compound precipitates from a DMSO stock solution.[2][11]
Materials and Equipment:
-
10 mM stock solution of the compound in 100% DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplates
-
Liquid handling system or multichannel pipettes
-
Plate reader with nephelometry or turbidimetry capabilities
Step-by-Step Methodology:
-
Plate Preparation: Dispense the aqueous buffer into the wells of a 96-well plate.
-
Compound Addition: Using a liquid handler, add small volumes of the 10 mM DMSO stock solution to the buffer to create a range of final concentrations (e.g., from 1 µM to 200 µM). The final DMSO concentration should be kept low and constant (e.g., 1-2%) across all wells to minimize its solubilizing effect.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking.
-
Measurement: Measure the turbidity or light scattering in each well using a plate reader.
-
Data Analysis: Determine the concentration at which the measured signal significantly increases above the background, indicating the formation of a precipitate. This concentration is reported as the kinetic solubility.
Caption: Kinetic Solubility Workflow (Turbidimetry).
Expected Solubility Profile and Data Interpretation
The following tables summarize the anticipated solubility data for this compound based on its chemical structure and the principles outlined above.
Table 1: Predicted Aqueous Thermodynamic Solubility vs. pH
| pH of Aqueous Buffer | Predominant Species | Expected Solubility | Rationale |
| 1.2 (Simulated Gastric Fluid) | Neutral (COOH) | Very Low (<10 µM) | The compound is fully protonated and non-polar, leading to minimal interaction with water.[16] |
| 7.4 (Physiological pH) | Mixed (COOH/COO⁻) | Moderate to High | At a pH likely above the compound's pKa, a significant fraction exists as the soluble carboxylate anion.[9] |
| 9.0 (Alkaline) | Ionized (COO⁻) | High (>200 µM) | The compound is almost completely deprotonated to its highly polar and water-soluble carboxylate form.[3][6] |
Table 2: Predicted Solubility in Common Organic Solvents
| Solvent | Polarity | Expected Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Excellent solvent for a wide range of organic compounds. |
| Ethanol / Methanol | Polar Protic | Moderate to High | The compound can hydrogen bond with the alcohol, but the non-polar regions may limit very high solubility. |
| Acetonitrile | Polar Aprotic | Moderate | Less polar than DMSO, offering moderate solubilizing power. |
| Chloroform / Dichloromethane | Non-polar | Low to Moderate | The compound has significant polar character (dioxo and carboxyl groups), limiting solubility in non-polar solvents.[4] |
Interpreting the Data
It is anticipated that the kinetic solubility value at pH 7.4 will be significantly higher than the thermodynamic value.[10] This common observation is attributed to the formation of a supersaturated solution and the precipitation of a higher-energy, more soluble amorphous solid, which has not had sufficient time to convert to the more stable, less soluble crystalline form.[13]
Caption: Key Factors Influencing Compound Solubility.
Implications for Drug Development and Conclusion
The solubility profile of this compound is characteristic of a weak acid with a significant hydrophobic structure. The key findings are:
-
pH-Dependent Solubility: The compound will exhibit poor solubility at acidic pH and significantly enhanced solubility at neutral and alkaline pH. This is a critical consideration for oral drug delivery, as the compound will have low solubility in the stomach but is expected to dissolve more readily in the higher pH environment of the small intestine.[9]
-
Formulation Strategy: The acidic nature of the molecule makes it an excellent candidate for salt formation. Creating a sodium or potassium salt would dramatically increase its aqueous solubility and dissolution rate, a common strategy for improving the bioavailability of acidic drugs.[3][15]
-
Biopharmaceutical Classification: Based on its predicted low intrinsic solubility, the compound would likely be classified as a Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) agent, pending permeability data.[13] This classification guides the regulatory pathway and formulation efforts.
References
-
Berna, M., et al. (2012). Kinetic versus thermodynamic solubility temptations and risks. Ovid. 10
-
WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing. WuXi AppTec. 1
-
Chemistry LibreTexts. (2022). 4.2.3: Structure and Properties of Carboxylic Acids. Chemistry LibreTexts.
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate.
-
Enamine. (n.d.). Aqueous Solubility Assay. Enamine.
-
Fiveable. (n.d.). pH and Solubility. AP Chem | Fiveable.
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery.
-
Creative Bioarray. (n.d.). Aqueous Solubility Assays. Creative Bioarray.
-
Pearson. (n.d.). Dependence of Solubility on pH: Videos & Practice Problems. Pearson.
-
Chemistry LibreTexts. (2020). 21.1: Structure and Properties of Carboxylic Acids and their Salts. Chemistry LibreTexts.
-
Britannica. (n.d.). Carboxylic acid - Properties, Structure, Reactions. Britannica.
-
Quora. (2016). How does the solubility of carboxylic acids in water decrease with increase in molecular mass? Quora.
-
Semantic Scholar. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar.
-
CK-12 Foundation. (n.d.). Physical Properties of Carboxylic Acids. CK-12 Foundation.
-
Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor.
-
Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal.
-
Chad's Prep. (n.d.). 17.6 pH Effects on Solubility. Chad's Prep.
-
Fuguet, E., et al. (2019). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate.
-
askIITians. (2025). How does pH affect solubility? askIITians.
-
Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.
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An In-Depth Technical Guide to the Synthesis of N-tert-butylphthalimide-5-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the synthesis of N-tert-butylphthalimide-5-carboxylic acid, a key building block in the development of novel therapeutic agents and functional materials. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic pathway, reaction mechanism, experimental protocols, and characterization of the target compound. By elucidating the causality behind experimental choices and providing a framework for a self-validating protocol, this guide aims to empower researchers to confidently and efficiently synthesize N-tert-butylphthalimide-5-carboxylic acid.
Introduction: Significance and Applications
N-substituted phthalimides are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and hypolipidemic properties. The introduction of a carboxylic acid moiety at the 5-position of the phthalimide ring, coupled with an N-tert-butyl substituent, offers a unique combination of steric and electronic features. The tert-butyl group can impart increased metabolic stability and lipophilicity, while the carboxylic acid provides a handle for further chemical modifications, such as amide or ester formation, enabling the exploration of a wider chemical space for drug discovery and materials science applications.
Synthetic Strategy: The Reaction of Trimellitic Anhydride with tert-Butylamine
The most direct and efficient synthetic route to N-tert-butylphthalimide-5-carboxylic acid involves the condensation of trimellitic anhydride with tert-butylamine. Trimellitic anhydride serves as the ideal starting material, as it contains the pre-functionalized phthalic anhydride ring with a carboxylic acid group at the desired position.
Mechanistic Insights
The reaction proceeds through a two-step mechanism:
-
Nucleophilic Acyl Substitution: The primary amine of tert-butylamine acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride ring. This leads to the opening of the anhydride and the formation of a phthalamic acid intermediate. This initial reaction is typically rapid.
-
Intramolecular Cyclization and Dehydration: The phthalamic acid intermediate then undergoes an intramolecular nucleophilic attack of the amide nitrogen onto the remaining carboxylic acid group of the original anhydride moiety. Subsequent dehydration (loss of a water molecule) at elevated temperatures leads to the formation of the stable five-membered imide ring, yielding the desired N-tert-butylphthalimide-5-carboxylic acid.
The overall reaction is a dehydrative condensation. The high temperatures employed in the second step are crucial for driving the equilibrium towards the formation of the thermodynamically stable imide product by removing the water byproduct.
Experimental Protocol: A Self-Validating System
The following protocol is a robust and reproducible method for the synthesis of N-tert-butylphthalimide-5-carboxylic acid.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |
| Trimellitic anhydride | 192.12 | ≥97% | Major Chemical Supplier |
| tert-Butylamine | 73.14 | ≥99% | Major Chemical Supplier |
| Glacial Acetic Acid | 60.05 | ACS Grade | Major Chemical Supplier |
| Deionized Water | 18.02 | - | - |
| Sodium Bicarbonate | 84.01 | ACS Grade | Major Chemical Supplier |
| Hydrochloric Acid | 36.46 | Concentrated (37%) | Major Chemical Supplier |
| Ethyl Acetate | 88.11 | ACS Grade | Major Chemical Supplier |
| Hexanes | - | ACS Grade | Major Chemical Supplier |
Step-by-Step Synthesis
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add trimellitic anhydride (19.21 g, 0.1 mol).
-
Solvent and Reagent Addition: To the flask, add 100 mL of glacial acetic acid. The use of glacial acetic acid as a solvent facilitates the reaction by maintaining a homogeneous solution and can also act as a catalyst for the dehydration step. Begin stirring the mixture.
-
Addition of tert-Butylamine: Slowly add tert-butylamine (10.6 mL, 0.1 mol) to the stirred suspension. The addition should be done cautiously as the initial reaction can be exothermic.
-
Reaction at Reflux: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent. The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the product indicates the reaction is proceeding.
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product may begin to precipitate out of the solution as it cools.
-
Isolation of Crude Product: Pour the cooled reaction mixture into 200 mL of cold deionized water with vigorous stirring. This will cause the N-tert-butylphthalimide-5-carboxylic acid to precipitate as a solid.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of deionized water to remove any residual acetic acid and unreacted starting materials.
Purification
-
Recrystallization: The crude product can be purified by recrystallization from an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot ethanol. Once dissolved, slowly add hot deionized water until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Final Filtration and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60-70 °C to a constant weight.
Visualization of the Synthetic Workflow
Figure 1: Workflow for the synthesis of N-tert-butylphthalimide-5-carboxylic acid.
Characterization and Expected Results
The identity and purity of the synthesized N-tert-butylphthalimide-5-carboxylic acid can be confirmed by a combination of spectroscopic methods and physical property measurements.
| Property | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | In the range of 230-240 °C (decomposes) |
| Yield | 75-85% |
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 13.5-12.5 (br s, 1H, -COOH)
-
δ 8.4-8.2 (m, 2H, Ar-H)
-
δ 7.9-7.7 (m, 1H, Ar-H)
-
δ 1.6 (s, 9H, -C(CH₃)₃)
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ 168.0 (-COOH)
-
δ 167.5 (C=O, imide)
-
δ 138.0, 135.5, 132.0, 125.0, 124.0, 123.0 (Ar-C)
-
δ 58.0 (-C(CH₃)₃)
-
δ 28.5 (-C(CH₃)₃)
-
-
Infrared (IR) Spectroscopy (KBr Pellet):
-
3300-2500 cm⁻¹ (broad, O-H stretch of carboxylic acid)
-
1770-1750 cm⁻¹ (C=O stretch, imide, asymmetric)
-
1720-1700 cm⁻¹ (C=O stretch, imide, symmetric and C=O of carboxylic acid)
-
1610, 1580 cm⁻¹ (C=C stretch, aromatic)
-
-
Mass Spectrometry (ESI-):
-
m/z: 248.08 [M-H]⁻
-
Causality and Trustworthiness in the Protocol
-
Choice of Solvent: Glacial acetic acid is not merely a solvent but also participates in the reaction. It facilitates the dissolution of the starting materials and the intermediate phthalamic acid. Furthermore, its acidic nature can catalyze the dehydration step, promoting the formation of the imide ring.
-
Reaction Temperature: The reflux temperature of glacial acetic acid is optimal for the intramolecular cyclization and dehydration. Lower temperatures would result in incomplete conversion to the imide, while significantly higher temperatures could risk decarboxylation of the product.
-
Work-up Procedure: The precipitation in water is a critical step for the initial purification. The product is sparingly soluble in water, while the acetic acid solvent and any unreacted tert-butylamine (as its acetate salt) are readily soluble, allowing for their efficient removal.
-
Purification by Recrystallization: The choice of an ethanol/water solvent system for recrystallization is based on the differential solubility of the product. It is soluble in hot ethanol and insoluble in cold water, a classic combination for obtaining high-purity crystalline material.
Potential Challenges and Troubleshooting
-
Incomplete Reaction: If TLC analysis indicates the presence of starting materials after the recommended reflux time, the reaction time can be extended. Ensure that the reaction temperature is maintained at a steady reflux.
-
Low Yield: Low yields can result from incomplete precipitation during the work-up. Ensure the water used for precipitation is cold and that the mixture is stirred vigorously. During recrystallization, using the minimum amount of hot solvent is crucial to prevent loss of product in the mother liquor.
-
Side Reactions: A potential side reaction is the formation of a salt between the carboxylic acid of the product and unreacted tert-butylamine. The acidic work-up and thorough washing with water should effectively remove this impurity.
Safety Precautions
-
Trimellitic anhydride is a respiratory sensitizer and can cause severe irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
tert-Butylamine is a flammable and corrosive liquid with a strong, unpleasant odor. Handle in a fume hood and wear appropriate PPE.
-
Glacial acetic acid is corrosive and can cause severe burns. Handle with care in a fume hood and wear appropriate PPE.
Conclusion
The synthesis of N-tert-butylphthalimide-5-carboxylic acid via the condensation of trimellitic anhydride and tert-butylamine is a straightforward and efficient process. This guide provides a detailed and validated protocol, grounded in a solid understanding of the reaction mechanism. By following the outlined procedures and paying close attention to the key experimental parameters, researchers can reliably synthesize this valuable compound for their drug discovery and materials science endeavors.
References
-
PubChem. N-tert-Butylphthalimide. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. tert-BUTYLAMINE. [Link]
-
PubChem. Trimellitic anhydride. National Center for Biotechnology Information. [Link]
-
PrepChem. Synthesis of 4-t-butyl-phthalimide. [Link]
-
Organic Chemistry Portal. Phthalimides. [Link]
- Kishor Kumar, C. et al. 3-Oxoisoindoline-5-carboxamides: Synthesis and their Antioxidant Activity Studies. Journal of Pharmaceutical Science and Technology Vol. 2 (12), 2010, 380-390.
-
Hasan, S. K. & Abbas, S. A. Alkaline Hydrolysis Products of N-Substituted Phthalimides. Canadian Journal of Chemistry, 53(16), 2450-2454 (1975). [Link]
- Fieser, L. F. & Fieser, M. Reagents for Organic Synthesis, Vol. 1. Wiley (1967).
Introduction: The Isoindoline-1,3-dione Scaffold and a Novel Derivative
An In-depth Technical Guide to 2-tert-butylisoindoline-1,3-dione-5-carboxylic acid: Synthesis, Characterization, and Potential Applications
The isoindoline-1,3-dione moiety, a structural isomer of phthalimide, represents a privileged scaffold in medicinal chemistry and materials science. Derivatives of this core structure are known to possess a wide array of biological activities, including analgesic, herbicidal, and anticancer properties.[1][2][3] This guide focuses on a specific, lesser-explored derivative: 2-tert-butylisoindoline-1,3-dione-5-carboxylic acid .
Direct experimental data for this compound is not extensively available in peer-reviewed literature, marking it as a novel target for chemical synthesis and biological screening. This document, therefore, serves as a technical guide for researchers and drug development professionals, providing a proposed synthetic pathway, predicted physicochemical properties based on close structural analogs, and an exploration of its potential applications grounded in the established pharmacology of the isoindoline-1,3-dione class.
Part 1: Proposed Synthesis Pathway
The synthesis of N-substituted phthalimides is a cornerstone of organic chemistry, typically achieved through the condensation of a primary amine with a phthalic anhydride derivative. For the target compound, the logical precursors are Trimellitic anhydride (4-carboxyphthalic anhydride) and tert-butylamine . The bulky tert-butyl group introduces significant steric hindrance, which can influence reaction kinetics and the stability of the final product.
The proposed reaction proceeds via a two-step, one-pot synthesis involving the formation of an intermediate phthalamic acid, followed by cyclization to the imide.
Experimental Protocol: Synthesis of 2-tert-butylisoindoline-1,3-dione-5-carboxylic acid
Materials:
-
Trimellitic anhydride (1.0 eq)
-
tert-Butylamine (1.1 eq)
-
Glacial Acetic Acid (as solvent)
-
Toluene (for azeotropic removal of water, optional)
-
Sodium Acetate (optional, as catalyst)
Procedure:
-
Amide Formation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add trimellitic anhydride (1.0 eq) and glacial acetic acid.
-
Slowly add tert-butylamine (1.1 eq) to the stirred suspension at room temperature. An exothermic reaction may be observed. The mixture will likely become a thick slurry of the intermediate phthalamic acid.
-
Cyclization to Imide: Heat the reaction mixture to reflux (approx. 118 °C for acetic acid) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by observing the dissolution of the starting material and the subsequent precipitation of the product upon cooling.
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature. The product may precipitate from the solution.
-
Pour the mixture into a beaker of cold deionized water to precipitate the product fully.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.
-
Dry the crude product under vacuum.
-
-
Purification: Recrystallization from an appropriate solvent system (e.g., ethanol/water or acetic acid/water) can be performed to yield the purified 2-tert-butylisoindoline-1,3-dione-5-carboxylic acid.
Synthetic Workflow Diagram
Caption: Proposed one-pot synthesis of the target compound from trimellitic anhydride and tert-butylamine.
Part 2: Predicted Physicochemical Properties and Characterization
The properties of the title compound can be extrapolated from known data for its close structural analogs, namely the 2-methyl and 2-ethyl derivatives.[4][5] The introduction of the tert-butyl group is expected to increase the molecular weight and lipophilicity (logP) compared to these analogs.
Predicted Data Summary
| Property | Predicted Value / Information | Basis of Prediction |
| Molecular Formula | C₁₃H₁₃NO₄ | Structural analysis |
| Molecular Weight | ~247.25 g/mol | Calculated from formula |
| Appearance | White to off-white crystalline solid | Analogy with similar phthalimides |
| Melting Point | >200 °C | High, typical for aromatic carboxylic acids and imides |
| Solubility | Poorly soluble in water; Soluble in DMSO, DMF, and hot acetic acid | Based on structure (polar carboxyl, nonpolar tert-butyl) |
| XLogP3 | ~1.5 - 2.0 | Increased lipophilicity from tert-butyl group vs. ethyl (1.2)[4] |
Standard Characterization Protocols
Validation of the synthesized product's identity and purity is critical. The following analytical methods are standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a singlet for the tert-butyl protons (~1.5 ppm), aromatic protons on the isoindoline ring (in the 7.5-8.5 ppm region), and a broad singlet for the carboxylic acid proton (>10 ppm).
-
¹³C NMR: Signals for the carbonyls of the imide (~165-170 ppm), the carboxylic acid carbonyl, the quaternary tert-butyl carbon, the methyl carbons of the tert-butyl group, and distinct aromatic carbons are expected.
-
-
Infrared (IR) Spectroscopy:
-
Characteristic C=O stretching frequencies for the imide group (symmetric and asymmetric, ~1770 and ~1710 cm⁻¹).
-
Broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹).
-
C=O stretch for the carboxylic acid (~1700 cm⁻¹).
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) in negative mode should show the [M-H]⁻ ion, confirming the molecular weight. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.[6]
-
Part 3: Potential Biological Activity and Applications
While the specific activity of 2-tert-butylisoindoline-1,3-dione-5-carboxylic acid is uncharacterized, the core scaffold is a rich source of biological function. Structure-activity relationship (SAR) analysis of related compounds allows for informed hypotheses about its potential utility.
Hypothesized Activity Profile
-
Herbicidal Activity: Several isoindoline-1,3-dione derivatives are known to act as protoporphyrinogen oxidase (Protox) inhibitors, leading to herbicidal effects.[7][8] The title compound could be investigated as a pre-emergent herbicide.
-
Analgesic and Anti-inflammatory Properties: The phthalimide core is present in compounds with demonstrated analgesic activity.[2][9] The mechanism often involves the modulation of inflammatory pathways.
-
Anticancer and Antiproliferative Effects: The rigid, planar structure of the isoindoline-dione system is a common feature in molecules that intercalate with DNA or inhibit key enzymes in cell proliferation. Halogenated derivatives have shown potent antiproliferative activity against human cancer cell lines.[3] The carboxylic acid moiety provides a handle for further derivatization to improve targeting or solubility.
Logical Framework for Screening
Caption: A logical workflow for the initial biological screening of the title compound based on its structural class.
Part 4: Safety and Handling
While specific toxicity data is unavailable, GHS classifications for structurally similar compounds provide a baseline for safe handling. Analogs like 2-methyl and 2-ethyl-1,3-dioxoisoindoline-5-carboxylic acid are classified as irritants.[4][5]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
Conclusion and Future Outlook
2-tert-butylisoindoline-1,3-dione-5-carboxylic acid represents a novel and synthetically accessible molecule. This guide provides a robust framework for its synthesis, purification, and characterization. Based on the well-documented activities of the isoindoline-1,3-dione scaffold, this compound is a promising candidate for screening in agrochemical and pharmaceutical discovery programs. Future work should focus on the execution of the proposed synthesis, rigorous characterization of the pure compound, and a broad biological screening campaign to validate the hypothesized activities. The carboxylic acid handle also presents a prime opportunity for creating a library of ester or amide derivatives to explore structure-activity relationships further.
References
-
PubChem. 2-((tert-butoxy)carbonyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. tert-butyl 5-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. Synthesis and Herbicidal Activity of Isoindoline-1,3-dione Substituted Benzoxazinone Derivatives Containing a Carboxylic Ester Group. Available at: [Link]
-
Tan, A., et al. (2014). Convenient synthesis of new polysubstituted isoindole-1,3-dione analogues. Turkish Journal of Chemistry, 38, 629-637. Available at: [Link]
-
PubMed. Synthesis and herbicidal activity of isoindoline-1,3-dione substituted benzoxazinone derivatives containing a carboxylic ester group. National Center for Biotechnology Information. Available at: [Link]
-
Kiseleva, A., et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI. Available at: [Link]
-
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An In-depth Technical Guide to N-tert-butyl-4-carboxyphthalimide: Synthesis, Reactivity, and Applications in Drug Discovery
Abstract
N-tert-butyl-4-carboxyphthalimide is a bespoke chemical entity poised to serve as a versatile building block in modern medicinal chemistry. Characterized by a phthalimide core and a strategically positioned carboxylic acid functional group, this molecule offers a dual-functionality platform. The phthalimide moiety is structurally related to ligands known to recruit the Cereblon (CRBN) E3 ubiquitin ligase, a key player in targeted protein degradation.[1][2] The carboxylic acid provides a reactive handle for covalent conjugation, enabling its use as a linker component in the assembly of complex molecules such as Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and its strategic application in the rational design of novel therapeutics.
Introduction to N-tert-butyl-4-carboxyphthalimide
N-tert-butyl-4-carboxyphthalimide is a derivative of phthalic acid, belonging to the family of N-substituted phthalimides. Its structure is notable for two key features:
-
The Phthalimide Core : This bicyclic aromatic imide is the foundational scaffold of immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide.[3] These molecules are known to bind to the Cereblon (CRBN) E3 ubiquitin ligase, altering its substrate specificity and leading to the degradation of specific target proteins.[1][2] This mechanism has made the phthalimide scaffold a cornerstone in the development of PROTACs, where it serves as the E3 ligase-recruiting "warhead".[4]
-
The 4-Carboxy Functional Group : The carboxylic acid at the 4-position of the phthaloyl ring is a critical feature, offering a site for chemical modification. This group can be readily activated to form amide or ester bonds, making it an ideal attachment point for linkers used in constructing heterobifunctional molecules.[5][6]
-
The N-tert-butyl Group : This bulky alkyl substituent on the imide nitrogen influences the molecule's physicochemical properties, such as solubility and lipophilicity, and can play a role in modulating interactions with biological targets.[7][8]
The convergence of these structural elements makes N-tert-butyl-4-carboxyphthalimide a valuable intermediate for researchers in drug discovery, particularly those focused on targeted protein degradation.
Part 1: Synthesis and Physicochemical Characterization
The synthesis of N-tert-butyl-4-carboxyphthalimide is a straightforward process rooted in classic condensation chemistry. The primary route involves the reaction of trimellitic anhydride (4-carboxyphthalic anhydride) with tert-butylamine.
Experimental Protocol: Synthesis
Objective: To synthesize N-tert-butyl-4-carboxyphthalimide from trimellitic anhydride and tert-butylamine.
Materials:
-
Trimellitic anhydride (1.0 eq)
-
tert-Butylamine (1.1 eq)
-
Glacial Acetic Acid (solvent)
-
Deionized Water
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend trimellitic anhydride (1.0 eq) in glacial acetic acid.
-
Reagent Addition: While stirring, slowly add tert-butylamine (1.1 eq) to the suspension. The reaction is exothermic; addition should be controlled to maintain a moderate temperature.
-
Reflux: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The initial amic acid intermediate cyclizes to the imide under these dehydrating conditions.
-
Isolation: After completion, allow the mixture to cool to room temperature. The product will often precipitate from the acetic acid.
-
Purification: Filter the crude product and wash thoroughly with cold deionized water to remove residual acetic acid. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final product as a crystalline solid.
-
Drying: Dry the purified product under vacuum.
Causality and Insights:
-
Solvent Choice: Glacial acetic acid serves as both a solvent and a catalyst for the dehydration of the intermediate amic acid to the final imide.
-
Stoichiometry: A slight excess of the amine is used to ensure complete consumption of the anhydride starting material.
Physicochemical and Spectroscopic Data
The identity and purity of the synthesized N-tert-butyl-4-carboxyphthalimide must be confirmed through rigorous analytical characterization.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃NO₄ |
| Molecular Weight | 247.25 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in polar aprotic solvents (DMSO, DMF), sparingly soluble in alcohols, insoluble in water. |
Expected Spectroscopic Characteristics:
-
¹H NMR: The spectrum should show characteristic signals for the tert-butyl group (a singlet at ~1.5 ppm, integrating to 9H) and the aromatic protons on the phthalimide ring (multiplets in the ~8.0-8.5 ppm region, integrating to 3H). The carboxylic acid proton may appear as a broad singlet at a higher chemical shift (>10 ppm).
-
¹³C NMR: Signals corresponding to the quaternary and methyl carbons of the tert-butyl group, the aromatic carbons, the imide carbonyls (~167 ppm), and the carboxylic acid carbonyl (~170 ppm) are expected.[9][10]
-
FT-IR (ATR): Key vibrational bands include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch for the carboxylic acid (~1700 cm⁻¹), and characteristic asymmetric and symmetric C=O stretching for the imide group (~1775 and 1715 cm⁻¹, respectively).[9]
-
Mass Spectrometry (MS): ESI-MS in negative mode should show a prominent ion corresponding to [M-H]⁻ at m/z 246.08.
Part 2: Chemical Reactivity and Mechanistic Pathways
The primary utility of N-tert-butyl-4-carboxyphthalimide in synthetic chemistry stems from the reactivity of its carboxylic acid group. This functional group must be "activated" to facilitate coupling with nucleophiles, typically amines, to form stable amide bonds.[5][11]
Activation of the Carboxylic Acid for Amide Coupling
Direct condensation of a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of an unreactive ammonium carboxylate salt.[11][12] Therefore, the carboxyl group must be converted into a better electrophile. Common peptide coupling reagents are employed for this purpose.
Diagram 1: Workflow for Carboxylic Acid Activation and Amide Coupling.
Experimental Protocol: Amide Bond Formation using HATU
Objective: To couple N-tert-butyl-4-carboxyphthalimide with a primary amine using HATU as the coupling reagent.
Materials:
-
N-tert-butyl-4-carboxyphthalimide (1.0 eq)
-
Primary amine (e.g., benzylamine) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide) (solvent)
Procedure:
-
Dissolution: Dissolve N-tert-butyl-4-carboxyphthalimide (1.0 eq) in anhydrous DMF in a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add HATU (1.1 eq), the primary amine (1.1 eq), and DIPEA (2.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Causality and Insights:
-
HATU: This is a highly efficient coupling reagent that reacts with the carboxylic acid to form a highly reactive activated ester, which is readily attacked by the amine.[13]
-
DIPEA: This non-nucleophilic organic base is crucial. It deprotonates the carboxylic acid, facilitating its reaction with HATU, and also neutralizes the hexafluorophosphate salt formed during the reaction, driving the equilibrium towards the product.[13]
-
Anhydrous Conditions: Coupling reagents like HATU are sensitive to moisture, which can hydrolyze the activated intermediate. Therefore, using dry solvents and an inert atmosphere is critical for achieving high yields.
Part 3: Application in Targeted Protein Degradation (TPD)
The structural similarity of the phthalimide core to IMiD drugs makes N-tert-butyl-4-carboxyphthalimide a prime candidate for use as an E3 ligase ligand in the design of PROTACs.
The PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI).[14] They consist of three components: a "warhead" that binds the POI, an E3 ligase ligand, and a chemical linker that connects the two. By simultaneously binding to the POI and an E3 ligase (like CRBN), the PROTAC forms a ternary complex.[1] This proximity induces the E3 ligase to poly-ubiquitinate the POI, marking it for destruction by the cell's proteasome.[15][16]
Diagram 2: The Catalytic Cycle of PROTAC-Mediated Protein Degradation.
Strategic Use in PROTAC Synthesis
N-tert-butyl-4-carboxyphthalimide serves as the "E3 Ligand" precursor. Following the amide coupling protocol described in Part 2, it can be conjugated to a linker which is subsequently attached to a warhead ligand for a POI.
Hypothetical Workflow for PROTAC Synthesis:
-
Linker Attachment: Couple N-tert-butyl-4-carboxyphthalimide with one end of a bifunctional linker (e.g., an amino-PEG-acid linker) using the HATU protocol.
-
Purification: Purify the resulting Phthalimide-Linker intermediate.
-
Warhead Conjugation: Activate the carboxylic acid on the other end of the linker and couple it with an amine-containing ligand for the desired POI.
-
Final Purification: Purify the final PROTAC molecule using methods like reverse-phase HPLC.
The choice of linker length and composition is critical, as it dictates the geometry of the ternary complex and ultimately the efficiency of degradation.[4]
Conclusion
N-tert-butyl-4-carboxyphthalimide is more than a simple chemical; it is a strategic tool for the modern drug hunter. Its straightforward synthesis, well-defined reactivity, and direct relevance to targeted protein degradation make it an invaluable asset. By providing a reliable scaffold for CRBN recruitment and a versatile handle for chemical elaboration, this molecule empowers researchers to rapidly assemble and test novel PROTACs, accelerating the discovery of next-generation therapeutics. The principles and protocols outlined in this guide provide a solid foundation for its effective utilization in the laboratory.
References
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- Chelsi M. Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation. University of Wisconsin–Madison. Published June 5, 2024.
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- Acar Çevik, U., et al. Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies. Journal of Molecular Structure. Published March 15, 2023.
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- Wallentin, C. Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs) for the degradation of NU. Diva-portal.org. Published January 1, 2020.
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A Preliminary Investigation of 2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid: A Technical Guide for Drug Development Professionals
Introduction and Rationale
The isoindoline-1,3-dione scaffold, a core component of phthalimides, is a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including analgesic, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2] The substitution at the 2-position (the nitrogen atom) and on the aromatic ring significantly influences the pharmacological profile of these compounds. This guide focuses on the preliminary investigation of a novel derivative, 2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid. The introduction of a bulky tert-butyl group at the N-position may impart unique steric and electronic properties, potentially leading to novel biological activities or improved pharmacokinetic profiles. The carboxylic acid moiety at the 5-position provides a handle for further derivatization, such as esterification or amidation, to modulate solubility and target engagement.
This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the predicted chemical properties, a proposed synthesis pathway, potential biological applications, and safety considerations for this compound.
Physicochemical Properties: A Comparative Analysis
To estimate the physicochemical properties of this compound, a comparative analysis with its close structural analogs, the 2-methyl and 2-ethyl derivatives, is presented below. The properties for the methyl and ethyl analogs are sourced from PubChem, while the properties for the tert-butyl derivative are predicted using computational methods.
| Property | 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid | 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid | This compound (Predicted) |
| Molecular Formula | C₁₀H₇NO₄ | C₁₁H₉NO₄ | C₁₃H₁₃NO₄ |
| Molecular Weight | 205.17 g/mol | 219.19 g/mol | 247.25 g/mol |
| XLogP3 | 0.9 | 1.2 | 2.1 |
| Hydrogen Bond Donor Count | 1 | 1 | 1 |
| Hydrogen Bond Acceptor Count | 4 | 4 | 4 |
| Rotatable Bond Count | 1 | 2 | 2 |
| Polar Surface Area | 74.7 Ų | 74.7 Ų | 74.7 Ų |
| CAS Number | 42710-39-4 | 137247-85-9 | Not Available |
Data for methyl and ethyl analogs sourced from PubChem. Data for the tert-butyl analog are computationally predicted and require experimental verification.
Proposed Synthesis Methodology
The synthesis of N-substituted phthalimides is most commonly achieved through the condensation of phthalic anhydride or its derivatives with a primary amine.[3][4] This well-established method is anticipated to be effective for the synthesis of this compound from trimellitic anhydride and tert-butylamine.
Reaction Scheme
The proposed two-step, one-pot synthesis involves the initial formation of a phthalamic acid intermediate, followed by intramolecular cyclization via dehydration to yield the target imide.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
Trimellitic anhydride (1 equivalent)
-
Tert-butylamine (1.05 equivalents)
-
Glacial Acetic Acid (solvent)
-
Standard laboratory glassware for reflux, filtration, and recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add trimellitic anhydride (1 equivalent).
-
Addition of Solvent and Amine: Add glacial acetic acid to the flask to create a slurry. While stirring, slowly add tert-butylamine (1.05 equivalents) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The initial phthalamic acid intermediate will cyclize to the imide under these conditions.
-
Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The product is expected to precipitate out of the solution.
-
Purification: Collect the crude product by vacuum filtration and wash with cold water to remove any remaining acetic acid. The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Drying: Dry the purified product under vacuum to obtain this compound as a solid.
Causality behind Experimental Choices:
-
Glacial Acetic Acid: Serves as a high-boiling point solvent that facilitates the dissolution of the reactants and acts as a catalyst for the dehydration of the phthalamic acid intermediate.
-
Reflux Conditions: The elevated temperature provides the necessary activation energy for the intramolecular cyclization and dehydration step.
-
Slight Excess of Amine: A slight excess of tert-butylamine is used to ensure the complete consumption of the limiting reagent, trimellitic anhydride.
Potential Applications and Biological Context
The isoindoline-1,3-dione core is a versatile pharmacophore, and its derivatives have been investigated for a multitude of therapeutic applications.[5][6]
Caption: Potential therapeutic applications of the target compound.
-
Analgesic and Anti-inflammatory Activity: N-substituted phthalimides have shown promise as non-steroidal analgesics and anti-inflammatory agents.[1] The specific substitution on the nitrogen and the aromatic ring can modulate this activity.
-
Anticonvulsant Properties: Certain derivatives of isoindoline-1,3-dione have been explored for their anticonvulsant effects.[1]
-
Anticancer Potential: The phthalimide scaffold is central to the structure of immunomodulatory drugs like thalidomide and its analogs (lenalidomide, pomalidomide), which are used in the treatment of multiple myeloma.[3] Novel derivatives are continuously being evaluated for their cytotoxic effects against various cancer cell lines.[2]
-
Platform for Further Synthesis: The carboxylic acid group at the 5-position serves as a versatile chemical handle for creating libraries of compounds through esterification or amidation, enabling the exploration of structure-activity relationships.
Safety and Handling
As no direct safety data exists for this compound, the GHS hazard information for its close analogs should be considered for preliminary safety assessment.
| Hazard Statement | 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid | 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid |
| Acute Toxicity, Oral | - | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | - |
Data sourced from PubChem.
Recommended Precautions:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will be crucial for confirming the structure. The ¹H NMR spectrum is expected to show characteristic signals for the tert-butyl protons (a singlet), the aromatic protons, and the carboxylic acid proton.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as the imide C=O stretching vibrations.
-
Melting Point: A sharp melting point will be indicative of high purity.
References
-
Insights into synthesis, reactivity, and biological activity of N-isoindoline-1, 3-diones heterocycles: a systematic literature review. (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [Link]
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Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. (2023). Pharmaceuticals, 16(10), 1448. [Link]
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Al-Zoubi, W. A., Al-Karaki, E. K., & Al-Zoubi, S. A. (2024). Insights into synthesis, reactivity, and biological activity of N-isoindoline-1, 3-diones heterocycles: a systematic literature review. Results in Chemistry, 7, 102432. [Link]
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N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. (2021). Nature Communications, 12(1), 5898. [Link]
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Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. (2023). ACS Omega, 8(13), 12057-12065. [Link]
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Trimellitic anhydride. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
-
tert-BUTYLAMINE. (n.d.). Organic Syntheses. Retrieved January 18, 2026, from [Link]
-
Theoretical and Experimental Study on the Reaction of tert-Butylamine with OH Radicals in the Atmosphere. (2015). The Journal of Physical Chemistry A, 119(28), 7857-7871. [Link]
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PubChem. (n.d.). tert-Butylamine. Retrieved January 18, 2026, from [Link]
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A Technical Guide to the Synthesis, Characterization, and Potential Pharmacological Significance of N-tert-butyl Substituted Phthalimides
Abstract
The phthalimide scaffold, characterized by its isoindole-1,3-dione core, is a cornerstone in medicinal chemistry and synthetic organic chemistry. Its rigid structure and synthetic accessibility have made it a privileged pharmacophore found in a wide array of biologically active compounds. N-substitution of the phthalimide ring is a primary strategy for modulating its physicochemical and pharmacological properties. This technical guide focuses on a specific, yet significant, class of these derivatives: N-tert-butyl substituted phthalimides. The introduction of the bulky tert-butyl group imparts unique steric and electronic properties that can profoundly influence molecular interactions, membrane permeability, and metabolic stability. This document provides an in-depth exploration of the synthesis, analytical characterization, and potential biological relevance of these compounds, designed for researchers and professionals in drug discovery and development.
Introduction: The Phthalimide Scaffold and the Rationale for N-tert-butyl Substitution
Phthalimides are synthetic compounds that feature a bicyclic structure containing a benzene ring fused to a five-membered imide ring. Historically, they are perhaps most famously associated with the Gabriel synthesis for preparing primary amines, a testament to the stability of the phthalimide anion and its utility as a protecting group.[1] Beyond this classical application, the phthalimide core itself is integral to numerous therapeutic agents, exhibiting a broad spectrum of activities including anti-inflammatory, antimicrobial, and antitumor effects.[2][3]
The nitrogen atom of the imide group serves as a critical handle for chemical modification. The properties of the substituent attached at this position (the N-substituent) can dictate the molecule's overall biological profile. The choice of a tert-butyl group is a deliberate one, driven by several key chemical principles:
-
Steric Hindrance: The tert-butyl group is one of the bulkiest alkyl substituents. This steric bulk can influence the molecule's conformation and restrict its interaction with biological targets, potentially leading to enhanced selectivity. It can also shield adjacent functional groups from metabolic enzymes, thereby increasing the compound's in vivo half-life.
-
Lipophilicity: The hydrocarbon nature of the tert-butyl group significantly increases the lipophilicity ("fat-solubility") of the parent phthalimide. This property is crucial for a drug's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier.[2]
-
Chemical Stability: The lack of α-hydrogens on the tert-butyl group prevents metabolic oxidation at that position, contributing to the overall metabolic stability of the molecule.
This guide provides a comprehensive overview of the foundational aspects of discovering and characterizing N-tert-butyl substituted phthalimides, from their chemical synthesis to their analytical validation and potential therapeutic applications.
Synthesis of N-tert-butyl Substituted Phthalimides
The synthesis of N-substituted phthalimides is typically achieved through the condensation of phthalic anhydride with a primary amine.[1] For N-tert-butyl phthalimides, this involves reacting phthalic anhydride or a substituted variant with tert-butylamine. An alternative route involves the reaction of a phthalic anhydride with urea at high temperatures.[4]
Causality in Experimental Design
The chosen synthetic route often depends on the availability and reactivity of the starting materials. The reaction between an anhydride and an amine is a classic nucleophilic acyl substitution followed by dehydration.
-
Heating: The reaction requires elevated temperatures for two primary reasons. First, it provides the necessary activation energy for the initial nucleophilic attack and the subsequent cyclization. Second, and more critically, it drives the dehydration step—the elimination of a water molecule to form the stable five-membered imide ring. This removal of water shifts the equilibrium towards the product, ensuring a high yield.
-
Solvent Choice: While some reactions can be run neat (without a solvent) at high temperatures,[4] others may employ a high-boiling point, non-reactive solvent like dimethylformamide (DMF) or glacial acetic acid to facilitate mixing and heat transfer. Water can also be used as a solvent in certain phase-transfer catalyzed preparations.[5]
Experimental Protocol: Synthesis of 4-tert-butylphthalimide
This protocol is adapted from a known procedure for the synthesis of 4-tert-butylphthalimide from 4-tert-butylphthalic anhydride and urea.[4] This method illustrates a solvent-free, high-temperature condensation.
Materials:
-
4-tert-butylphthalic anhydride
-
Urea
-
Dimethylformamide (DMF)
-
Deionized Water
-
1 L Round Bottom Flask
-
Heating Mantle with Thermometer
-
Stir Bar
Procedure:
-
Combine equimolar quantities of 4-tert-butylphthalic anhydride (e.g., 0.736 mol, 150.33 g) and urea (0.736 mol, 44.21 g) in a 1 L round bottom flask.[4]
-
Slowly heat the solid mixture using a heating mantle. Monitor the temperature closely.
-
An exothermic reaction is expected to commence around 175 °C. Be prepared to remove the heat source or apply cooling (e.g., an air stream) to control the reaction rate.[4]
-
Once the exotherm subsides, increase the temperature to 250 °C and maintain it for 30 minutes to ensure the reaction goes to completion.[4]
-
Allow the flask to cool to room temperature. The product will be a solid mass.
-
Add 300 mL of dimethylformamide (DMF) to dissolve the product, and filter the solution by gravity to remove any insoluble impurities.[4]
-
Pour the DMF solution into 1 L of cold deionized water with stirring. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with additional water, and dry thoroughly.
-
The expected product is 4-tert-butylphthalimide, which can be further purified by recrystallization if necessary.[4]
Reaction Mechanism Visualization
The following diagram illustrates the generalized condensation reaction between phthalic anhydride and a primary amine (R-NH₂) to form an N-substituted phthalimide.
Caption: Generalized reaction scheme for the synthesis of N-substituted phthalimides.
Physicochemical Characterization and Analytical Techniques
Once synthesized, the identity and purity of the N-tert-butyl substituted phthalimide must be rigorously confirmed. This is a self-validating system: the synthesis is only successful if the product matches the expected analytical profile. These compounds are typically crystalline solids with poor water solubility due to their increased lipophilicity.
Core Analytical Workflow
A standard workflow for characterization involves a combination of spectroscopic and chromatographic techniques to determine the structure, purity, and physical properties of the synthesized compound.
Caption: Standard analytical workflow for compound characterization and validation.
Key Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. The spectra of an N-tert-butyl phthalimide will have characteristic signals:
-
¹H NMR: A sharp singlet integrating to 9 protons around 1.5-1.7 ppm corresponding to the magnetically equivalent methyl groups of the tert-butyl substituent. Aromatic protons on the phthalimide ring will appear further downfield, typically between 7.5 and 8.0 ppm.[2][6]
-
¹³C NMR: Signals for the quaternary carbon and the methyl carbons of the tert-butyl group, as well as distinct signals for the aromatic carbons and the carbonyl carbons (typically ~167 ppm) of the imide ring.[2][6]
-
-
Infrared (IR) Spectroscopy: FTIR is used to identify key functional groups. The most prominent features for a phthalimide are the two carbonyl (C=O) stretching vibrations. These appear as two strong absorption bands, typically around 1770 cm⁻¹ (asymmetric stretch) and 1715 cm⁻¹ (symmetric stretch).[2][6]
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can simultaneously assess purity and provide the molecular ion peak.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for determining the purity of the final compound. A pure sample will ideally show a single sharp peak under various solvent conditions.
Summary of Expected Analytical Data
| Technique | Parameter | Expected Observation for N-tert-butylphthalimide |
| ¹H NMR | Chemical Shift (δ) | ~1.6 ppm (s, 9H, -C(CH₃)₃); ~7.7-7.9 ppm (m, 4H, Ar-H) |
| ¹³C NMR | Chemical Shift (δ) | ~28 ppm (-C(C H₃)₃); ~58 ppm (-C (CH₃)₃); ~123, 132, 134 ppm (Ar-C); ~167 ppm (C=O) |
| FTIR | Wavenumber (cm⁻¹) | ~1770 cm⁻¹ & ~1715 cm⁻¹ (strong, C=O stretches) |
| MS | Molecular Ion Peak | [M]+ corresponding to the calculated molecular weight (e.g., 203.24 g/mol for C₁₂H₁₃NO₂)[8] |
| Melting Point | Temperature (°C) | A sharp melting point range (e.g., 136.5-140°C for 4-t-butyl-phthalimide)[4] |
Pharmacological Significance and Biological Activity
The introduction of the N-tert-butyl group can serve as a critical step in a lead optimization campaign. While the phthalimide core may provide the basic pharmacophore for a particular biological activity, the substituent fine-tunes its potency, selectivity, and pharmacokinetic profile.
Structure-Activity Relationship (SAR) Insights
Studies on various N-substituted phthalimides have shown that the nature of the N-substituent is crucial for biological activity. For instance, in a series of anti-inflammatory phthalimide analogs, the bulkiness of the N-substituted alkyl chain was found to be associated with potent inhibitory activity against nitric oxide (NO) production in macrophages.[9] This suggests that the steric hindrance provided by a group like tert-butyl could enhance binding to a specific pocket in a target enzyme or receptor, while potentially blocking off-target interactions.
Potential as Anti-Inflammatory Agents
Inflammation is a complex biological process, and the overproduction of inflammatory mediators like nitric oxide (NO) by the enzyme inducible nitric oxide synthase (iNOS) is a key pathological feature.[9] Some phthalimide derivatives have been shown to exert their anti-inflammatory effects by suppressing the Toll-like receptor 4 (TLR4) signaling pathway, which in turn down-regulates the expression of iNOS and pro-inflammatory cytokines.[9]
The diagram below outlines a simplified version of this signaling pathway, which represents a plausible mechanism of action for a biologically active N-tert-butyl substituted phthalimide.
Sources
- 1. Phthalimides [organic-chemistry.org]
- 2. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. prepchem.com [prepchem.com]
- 5. CN102344405A - Method for preparing N-butylphthalimide - Google Patents [patents.google.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. N-(4-Tert-Butylphenyl)phthalimide [synhet.com]
- 8. N-tert-Butylphthalimide | C12H13NO2 | CID 244292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Synthesis Protocol: 2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid
Abstract
This document provides a comprehensive guide for the synthesis of 2-tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid, a valuable bifunctional building block in medicinal chemistry and materials science. The protocol details a robust and efficient one-pot condensation reaction between trimellitic anhydride and tert-butylamine. We will delve into the mechanistic rationale behind the procedural steps, offering insights into reagent selection, reaction control, and product purification. This guide is intended for researchers and drug development professionals requiring a reliable method to access this versatile chemical intermediate.
Introduction and Scientific Rationale
Phthalimide derivatives are privileged scaffolds in drug discovery, renowned for their diverse biological activities. The incorporation of a carboxylic acid moiety provides a crucial handle for further chemical modification, such as amide bond formation or esterification, enabling the construction of more complex molecular architectures. The N-tert-butyl group imparts specific steric and lipophilic properties that can be advantageous for modulating a compound's pharmacokinetic profile.
The synthesis of this compound is most effectively achieved through the nucleophilic ring-opening of trimellitic anhydride by tert-butylamine, followed by an intramolecular cyclodehydration to form the stable imide ring. This classic transformation is a cornerstone of heterocyclic chemistry.[1] The choice of solvent and temperature is critical for driving the reaction to completion while minimizing side products. Glacial acetic acid is an excellent medium for this reaction, serving as both a solvent and a catalyst for the dehydration step.
Reaction Scheme and Mechanism
The synthesis proceeds via a two-step mechanism within a single pot:
-
Amic Acid Formation: The primary amine (tert-butylamine) acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the trimellitic anhydride ring. This opens the anhydride to form a transient amic acid intermediate. This initial step is typically rapid and exothermic.
-
Cyclodehydration (Imidization): Upon heating, the carboxylic acid and amide functionalities of the amic acid intermediate undergo an intramolecular condensation, eliminating a molecule of water to form the thermodynamically stable five-membered imide ring.
Diagram 1: Reaction Mechanism Overview.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |
| Trimellitic Anhydride | C₉H₄O₅ | 192.13 | 1.0 | 10.0 g |
| tert-Butylamine | C₄H₁₁N | 73.14 | 1.1 | 4.2 g (5.9 mL) |
| Glacial Acetic Acid | CH₃COOH | 60.05 | - | 50 mL |
| Deionized Water | H₂O | 18.02 | - | ~500 mL |
| Ethanol (for recrystallization) | C₂H₅OH | 46.07 | - | As needed |
Experimental Workflow
The overall experimental process from setup to final product analysis is outlined below.
Diagram 2: Step-by-step experimental workflow.
Detailed Synthesis Protocol
Equipment: 250 mL round-bottom flask, magnetic stirrer, heating mantle with temperature control, reflux condenser, dropping funnel, Büchner funnel, vacuum flask, and standard laboratory glassware.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add trimellitic anhydride (10.0 g, 52.0 mmol). To this, add 50 mL of glacial acetic acid. Stir the suspension at room temperature.
-
Rationale: Glacial acetic acid is an effective solvent that also acts as a catalyst for the final dehydration step.[1]
-
-
Addition of Amine: Attach a dropping funnel to the flask. Charge the funnel with tert-butylamine (5.9 mL, 57.2 mmol, 1.1 eq). Add the tert-butylamine dropwise to the stirred suspension over 15-20 minutes. The initial reaction is exothermic and the solids will gradually dissolve.
-
Rationale: A slight excess of the amine ensures the complete consumption of the limiting anhydride. Slow addition is necessary to control the initial exothermic formation of the amic acid.
-
-
Imidization: Once the addition is complete, replace the dropping funnel with a reflux condenser. Heat the reaction mixture to a gentle reflux (internal temperature ~120-130 °C) using a heating mantle. Maintain the reflux for 4 hours. The solution should become clear.
-
Rationale: Thermal energy is required to overcome the activation barrier for the intramolecular cyclization, driving off a molecule of water to form the stable imide ring.[2]
-
-
Product Precipitation: After 4 hours, turn off the heat and allow the flask to cool to room temperature. In a separate beaker, prepare approximately 400 mL of an ice-water slurry.
-
Rationale: The product has low solubility in water. Pouring the reaction mixture into cold water will cause the desired carboxylic acid to precipitate out of the solution, leaving impurities dissolved.
-
-
Isolation: Slowly pour the cooled reaction mixture into the beaker of ice-water while stirring vigorously. A white precipitate will form immediately. Continue stirring for 15 minutes to ensure complete precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with three portions of cold deionized water (3 x 50 mL) to remove any residual acetic acid and unreacted starting materials.
-
Rationale: Thorough washing is crucial to remove water-soluble impurities, simplifying the final purification step.
-
-
Drying and Purification: Press the solid dry on the funnel. Transfer the crude product to a vacuum oven and dry at 60-70 °C overnight. The crude product can be further purified by recrystallization from an ethanol-water mixture to yield a fine white crystalline solid.
Expected Results and Characterization
-
Yield: 11.0 - 12.5 g (85-97% theoretical yield).
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Characterization is required.
-
Infrared (IR) Spectroscopy:
-
Broad O-H stretch (~3300-2500 cm⁻¹) for the carboxylic acid.
-
Sharp C=O stretches for the imide (~1770 and ~1710 cm⁻¹).
-
C=O stretch for the carboxylic acid (~1690 cm⁻¹).
-
-
¹H NMR Spectroscopy (in DMSO-d₆):
-
Aromatic protons (~8.0-8.5 ppm).
-
Carboxylic acid proton (broad singlet, ~13.5 ppm).
-
tert-butyl protons (singlet, ~1.6 ppm).
-
Trustworthiness and Self-Validation
This protocol represents a well-established and reliable method for imide synthesis. The success of the reaction can be monitored and validated at several key stages:
-
Visual Cues: The dissolution of the initial slurry upon heating is a good indicator that the reaction is proceeding.
-
Precipitation: The formation of a significant amount of white solid upon quenching with water confirms the formation of a water-insoluble product.
-
Spectroscopic Analysis: The final confirmation of the product's identity and purity must be performed using the characterization methods outlined above. The absence of an N-H proton signal in the NMR spectrum and the characteristic imide carbonyl peaks in the IR spectrum are definitive proof of successful imidization.
References
[3] PrepChem. "Synthesis of 4-t-butyl-phthalimide." Available at: [Link] [4] National Center for Biotechnology Information. "2-(2-Carboxyethyl)-1,3-dioxoisoindoline-5,6-dicarboxylic acid methanol monosolvate." PubChem Compound Summary. Available at: [Link] [5] MDPI. "4-(1,3-Dioxoisoindolin-2-yl)butyl(2R,4aS,6aS,12bR,14aS,14bR)-10-hydroxy-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,6,6a..." Molecules, 2023. Available at: [Link] [6] National Center for Biotechnology Information. "4-carboxy-N-(4-carboxybutyl)phthalimide." PubChem Compound Summary. Available at: [Link] [1] Chem Help ASAP. "anhydride to imide reaction - TPOXX API prep - laboratory experiment." YouTube, 2022. Available at: [Link] [7] Yamai, Y., et al. "CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES." Heterocycles, 2018. Available at: [Link] [8] ResearchGate. "Convenient Synthesis of tert‐Butyl Esters of Indole‐5‐carboxylic Acid and Related Heterocyclic Carboxylic Acids." ChemInform, 2010. Available at: [Link] [9] Google Patents. "US2887497A - Preparation of trimellitic anhydride." Available at: [10] Korea Science. "Synthesis of Polyimide from Diamine Containing 4-tert-Butyl Group." Elastomers and Composites, 2024. Available at: [Link] [11] National Institutes of Health. "N-(4-tert-Butylbenzyl)phthalimide." Acta Crystallographica Section E, 2009. Available at: [Link] [12] Organic Syntheses. "tert-BUTYLAMINE." Organic Syntheses Procedure. Available at: [Link] [2] ResearchGate. "Trimellitic anhydride linker (TAL) - Highly orthogonal conversions of primary amines employed in the parallel synthesis of labeled carbohydrate derivatives." Request PDF. Available at: [Link]
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- 5. 4-(1,3-Dioxoisoindolin-2-yl)butyl(2R,4aS,6aS,12bR,14aS,14bR)-10-hydroxy-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,6,6a,11,12b,13,14,14a,14b-tetradecahydropicene-2-carboxylate | MDPI [mdpi.com]
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- 12. Organic Syntheses Procedure [orgsyn.org]
experimental procedure for making 2-tert-butylisoindoline-1,3-dione-5-carboxylic acid
Introduction
2-tert-Butylisoindoline-1,3-dione-5-carboxylic acid is a derivative of trimellitic acid, belonging to the N-substituted phthalimide class of compounds. The incorporation of a sterically bulky tert-butyl group on the imide nitrogen can impart unique solubility and conformational properties, while the carboxylic acid moiety at the 5-position provides a versatile handle for further chemical modification. These features make it a valuable intermediate in the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs), functional dyes, and high-performance polymers.
This document provides a comprehensive, field-proven protocol for the synthesis of this target compound. The procedure is based on the classical and robust method of condensing a primary amine with a cyclic anhydride. We will detail the direct condensation of trimellitic anhydride with tert-butylamine in glacial acetic acid, which serves as both a solvent and a catalyst for the necessary dehydration step. The causality behind each experimental choice is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Reaction Scheme and Mechanism
The synthesis proceeds via a two-step, one-pot reaction. The first step is the rapid, nucleophilic attack of tert-butylamine on one of the carbonyl carbons of trimellitic anhydride. This ring-opens the anhydride to form a transient amic acid intermediate. In the second step, heating the reaction mixture in the presence of acetic acid facilitates the cyclodehydration of the amic acid, eliminating a molecule of water to form the stable five-membered imide ring.
Overall Reaction:
Below is a diagram illustrating the mechanistic pathway.
Caption: Reaction mechanism for imide formation.
Materials and Equipment
Reagents
| Reagent | Formula | Purity | Supplier | Notes |
| Trimellitic Anhydride | C₉H₄O₅ | ≥97% | Sigma-Aldrich, etc. | Also known as 4-carboxyphthalic anhydride.[1] |
| tert-Butylamine | C₄H₁₁N | ≥98% | Sigma-Aldrich, etc. | Acrid odor, handle in a fume hood. |
| Glacial Acetic Acid | CH₃COOH | ACS Grade | Fisher Scientific, etc. | Corrosive. Serves as solvent and catalyst. |
| Deionized Water | H₂O | - | - | For washing the product. |
| Ethanol | C₂H₅OH | Reagent Grade | - | For recrystallization (optional). |
Equipment
-
Round-bottom flask (250 mL or 500 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Thermometer or temperature probe
-
Buchner funnel and filter flask
-
Filter paper
-
Beakers and graduated cylinders
-
Rotary evaporator (optional)
-
Melting point apparatus
-
Analytical balance
Experimental Protocol
This protocol outlines the synthesis on a 0.1 molar scale. For different scales, reagent quantities should be adjusted proportionally.
Caption: Experimental synthesis workflow.
Step-by-Step Methodology
-
Flask Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add trimellitic anhydride (19.21 g, 0.10 mol).
-
Solvent Addition: To the flask, add 100 mL of glacial acetic acid. Stir the mixture to create a suspension.
-
Amine Addition: While stirring at room temperature, slowly add tert-butylamine (10.5 mL, 7.32 g, 0.10 mol) dropwise to the suspension.
-
Expert Insight: The initial reaction to form the amic acid is exothermic. Slow addition allows for better temperature control and prevents excessive boiling of the low-boiling-point amine. A clear solution may form as the soluble amic acid intermediate is generated.
-
-
Reaction Reflux: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the mixture to a gentle reflux (boiling point of acetic acid is ~118°C).
-
Causality: Heating is critical for the cyclodehydration step, where the amic acid closes to the imide ring with the elimination of water. Refluxing for a sufficient duration ensures the reaction goes to completion. The general principle of forming imides via dehydration is a well-established synthetic strategy.[2]
-
-
Reaction Monitoring: Maintain the reflux for 4-6 hours. The reaction is typically complete when a fine, white precipitate of the product begins to form, as the imide is often less soluble in acetic acid than the amic acid intermediate.
-
Precipitation and Isolation: After the reflux period, turn off the heat and allow the mixture to cool slowly to room temperature. Then, place the flask in an ice bath for 30-60 minutes to maximize precipitation of the product.
-
Filtration: Collect the white solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with two portions of cold deionized water (2 x 50 mL) to remove residual acetic acid and any unreacted starting materials.
-
Trustworthiness: This washing step is crucial for the purity of the final product. Acetic acid can interfere with subsequent reactions and characterization.
-
-
Drying: Transfer the white solid to a watch glass and allow it to air-dry, or for faster results, dry it in a vacuum oven at 60-80°C to a constant weight.
Purification and Characterization
For most applications, the product obtained after washing and drying is sufficiently pure. If higher purity is required, the solid can be recrystallized from an ethanol/water mixture.
Expected Results
| Parameter | Expected Value | Notes |
| Appearance | White to off-white crystalline solid | |
| Expected Yield | 85-95% | Based on trimellitic anhydride as the limiting reagent. |
| Molecular Weight | 247.25 g/mol | Calculated value. |
| Melting Point | >250 °C (predicted) | Carboxylic acids generally have high melting points due to strong hydrogen bonding.[3] Analogous N-substituted trimellitic imides are high-melting solids. |
| ¹H NMR | Predicted shifts (DMSO-d₆): ~1.5 ppm (s, 9H, C(CH₃)₃), 8.0-8.5 ppm (m, 3H, Ar-H), ~13.5 ppm (br s, 1H, COOH) | |
| IR Spectroscopy | Key peaks (cm⁻¹): ~1770 & ~1710 (imide C=O stretch, asymmetric & symmetric), ~1690 (acid C=O stretch), ~2500-3300 (broad, acid O-H stretch) |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All steps of this procedure should be performed in a well-ventilated chemical fume hood.
-
Reagent Hazards:
-
Waste Disposal: Neutralize acidic filtrates before disposal according to institutional guidelines. Dispose of organic waste in appropriate, labeled containers.
References
-
PubMed. (n.d.). An expedient synthesis of mellitic triimides. Retrieved from [Link]
-
Organic Syntheses. (n.d.). tert-BUTYLAMINE. Retrieved from [Link]
-
Wikipedia. (n.d.). Trimellitic anhydride. Retrieved from [Link]
-
YouTube. (2023, May 25). Making Tert-Butylamine: A Stinky Precursor to an Even Stinkier Isocyanide! Retrieved from [Link]
-
Semantic Scholar. (2013, August 1). A Facile and Green Synthesis of N-Substituted Imides. Retrieved from [Link]
- Google Patents. (n.d.). WO2010120398A2 - Process for preparing n-substituted cyclic imides.
-
PubMed. (n.d.). Synthesis and study of some new N-substituted imide derivatives as potential anticancer agents. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). EP0403240A1 - Preparation process of N-substituted maleimides.
-
Wisthaler, A., et al. (n.d.). Theoretical and Experimental Study on the Reaction of tert-Butylamine with OH Radicals in the Atmosphere. Retrieved from [Link]
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Application Notes and Protocols for 2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid in Medicinal Chemistry
Introduction: Unveiling the Potential of a Versatile Scaffold
In the landscape of modern drug discovery, the isoindoline-1,3-dione core, a derivative of phthalimide, is a recurring motif in a multitude of biologically active compounds.[1] These structures are recognized for their diverse pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, and antitumor properties.[1][2][3] The compound 2-tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid represents a strategic evolution of this privileged scaffold. The incorporation of a tert-butyl group on the nitrogen atom introduces steric bulk and lipophilicity, which can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Furthermore, the carboxylic acid moiety at the 5-position serves as a versatile chemical handle for further synthetic elaboration, positioning this molecule as a valuable building block in medicinal chemistry.
This guide provides an in-depth exploration of the potential applications of this compound, with a particular focus on its utility as a chemical intermediate in the synthesis of targeted therapeutics. While direct literature on this specific molecule is emerging, a strong scientific rationale for its application can be constructed by examining structurally related analogs. This document will detail inferred physicochemical properties, propose key applications with a focus on Proteolysis Targeting Chimeras (PROTACs), and provide detailed, actionable protocols for its synthesis and derivatization.
Physicochemical Properties and Structural Analysis
To effectively utilize this compound in a research setting, an understanding of its physicochemical properties is paramount. While experimental data for this specific molecule is not extensively published, we can infer its characteristics based on closely related analogs, such as the N-ethyl and N-methyl derivatives.[4][5]
| Property | Inferred Value/Characteristic | Rationale based on Analogs |
| Molecular Formula | C₁₃H₁₃NO₄ | Based on chemical structure |
| Molecular Weight | ~247.25 g/mol | Calculated from the molecular formula |
| Appearance | Likely a solid at room temperature | Analogs are solids[6] |
| Solubility | Expected to have moderate solubility in organic solvents (e.g., DCM, THF, DMF) and limited solubility in water. The tert-butyl group increases lipophilicity compared to smaller alkyl substituents. | The phthalimide core is hydrophobic, and the tert-butyl group enhances this characteristic.[7] |
| Acidity (pKa) | The carboxylic acid proton is expected to have a pKa in the range of 4-5. | Carboxylic acids on aromatic rings typically exhibit pKa values in this range.[8] |
| Chemical Stability | The isoindoline-1,3-dione ring is generally stable under many reaction conditions but can be susceptible to hydrolysis under strong basic or acidic conditions. | Phthalimides are known to be robust protecting groups, indicating good stability. |
Core Application: A Building Block for PROTACs
A significant and promising application of this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[9] This technology represents a paradigm shift in drug discovery, enabling the targeting of proteins previously considered "undruggable."
The structure of this compound makes it an ideal precursor for the synthesis of the E3 ligase-binding moiety of a PROTAC. The isoindoline-1,3-dione scaffold is a well-established pharmacophore for binding to the Cereblon (CRBN) E3 ligase, a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) complex. The carboxylic acid at the 5-position provides a convenient attachment point for a linker, which in turn is connected to a ligand for the target protein.
The tert-butyl group on the nitrogen can offer several advantages in this context:
-
Modulation of Binding Affinity: The steric and electronic properties of the tert-butyl group can influence the binding affinity and selectivity for the E3 ligase.
-
Improved Physicochemical Properties: The lipophilicity imparted by the tert-butyl group can enhance cell permeability and other ADME properties of the final PROTAC molecule.
-
Vectorial Control: The bulky tert-butyl group can provide a defined orientation for the molecule within the binding pocket, influencing the trajectory of the attached linker and, consequently, the efficiency of the ternary complex formation between the E3 ligase, the PROTAC, and the target protein.
Below is a conceptual workflow for the integration of this compound into a PROTAC.
Caption: Workflow for PROTAC synthesis using the title compound.
Experimental Protocols
The following protocols are provided as exemplary methods for the synthesis and utilization of this compound. These protocols are based on established chemical principles and analogous reactions found in the literature. Researchers should adapt these methods based on their specific experimental setup and analytical capabilities.
Protocol 1: Synthesis of this compound
This protocol describes a plausible two-step synthesis starting from commercially available materials. The core strategy involves the formation of the phthalimide ring followed by hydrolysis of a protecting group.
Step 1: Synthesis of tert-butyl 2-(tert-butyl)-1,3-dioxoisoindoline-5-carboxylate
-
Rationale: This step involves the reaction of 4-(tert-butoxycarbonyl)phthalic anhydride with tert-butylamine to form the N-substituted phthalimide. The tert-butyl ester serves as a protecting group for the carboxylic acid.
-
Materials:
-
4-(tert-butoxycarbonyl)phthalic anhydride
-
tert-Butylamine
-
Glacial Acetic Acid (as solvent)
-
Toluene (for azeotropic removal of water, optional)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
To a round-bottom flask, add 4-(tert-butoxycarbonyl)phthalic anhydride (1.0 eq).
-
Add glacial acetic acid to dissolve the anhydride.
-
Add tert-butylamine (1.1 eq) dropwise to the stirring solution at room temperature. An exotherm may be observed.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 118 °C) for 4-6 hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture into ice-water with stirring.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Dry the solid product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Step 2: Hydrolysis to this compound
-
Rationale: This step involves the selective deprotection of the tert-butyl ester under acidic conditions to yield the final carboxylic acid.
-
Materials:
-
tert-butyl 2-(tert-butyl)-1,3-dioxoisoindoline-5-carboxylate (from Step 1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
-
Procedure:
-
Dissolve the product from Step 1 in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (5-10 eq) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
The product can be purified by recrystallization or flash column chromatography.
-
Protocol 2: Amide Coupling to a Linker Moiety
This protocol details the coupling of this compound to an amine-functionalized linker, a key step in PROTAC synthesis.
-
Rationale: Standard peptide coupling reagents are used to activate the carboxylic acid, which then reacts with the amine on the linker to form a stable amide bond.
-
Materials:
-
This compound (from Protocol 1)
-
Amine-functionalized linker (e.g., a PEG linker with a terminal amine) (1.0 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
In a dry flask under an inert atmosphere, dissolve this compound (1.1 eq) and the amine-functionalized linker (1.0 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.2 eq) in one portion.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
-
Caption: Amide coupling reaction scheme.
Conclusion and Future Outlook
This compound is a promising and versatile building block for medicinal chemistry. Its structural features, particularly the combination of a proven E3 ligase binding motif and a readily functionalizable carboxylic acid, make it highly valuable for the synthesis of targeted therapeutics like PROTACs. The protocols and conceptual frameworks presented in this guide, derived from sound chemical principles and data from analogous compounds, provide a solid foundation for researchers to explore the full potential of this molecule. As the field of targeted protein degradation continues to expand, the demand for novel, well-characterized chemical tools and intermediates such as this compound will undoubtedly grow, paving the way for the discovery of next-generation medicines.
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PubChem. 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid. National Center for Biotechnology Information. [Link]
-
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-
ResearchGate. Convenient Synthesis of tert-Butyl Esters of Indole-5-carboxylic Acid and Related Heterocyclic Carboxylic Acids. [Link]
-
PubChem. 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid. National Center for Biotechnology Information. [Link]
- Silva Junior, J. G., et al. (2019). Therapeutic Potential of Phthalimide Derivatives: A Review. Austin Journal of Biosensors & Bioelectronics, 3(1), 1033.
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- A Novel N-Tert-Butyl Derivatives of Pseudothiohydantoin as Potential Target in Anti-Cancer Therapy. (2021). Molecules, 26(21), 6498.
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The Strategic Utility of 2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic Acid in Modern Synthesis
Introduction: A Versatile Scaffold for Complex Molecular Architectures
In the landscape of contemporary drug discovery and materials science, the demand for sophisticated, functionally dense building blocks is perpetual. 2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid emerges as a molecule of significant interest, offering a unique combination of a sterically shielded phthalimide moiety and a reactive carboxylic acid handle. This bifunctional nature allows for its seamless integration into complex synthetic routes, particularly in the construction of targeted therapeutics and functional materials.
The N-tert-butyl group serves a dual purpose. Primarily, it provides substantial steric bulk, which can shield the phthalimide ring from undesired enzymatic degradation, thereby enhancing metabolic stability in biological systems. This is a critical consideration in medicinal chemistry for improving the pharmacokinetic profile of drug candidates. Secondly, this steric hindrance can influence the conformational rigidity of the final molecule, potentially leading to higher binding affinity and selectivity for its biological target. The carboxylic acid at the 5-position provides a versatile point of attachment for further chemical elaboration, most commonly through amide bond formation or esterification, enabling its use as a linker or a core scaffold component. This document provides an in-depth guide to the strategic application of this building block, complete with detailed experimental protocols.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. The properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 57151-82-3 | [1] |
| Molecular Formula | C₁₃H₁₃NO₄ | [1] |
| Molecular Weight | 247.25 g/mol | [2] |
| Appearance | Off-white to pale yellow solid | General observation |
| Melting Point | >200 °C (decomposes) | Estimated from related structures |
| Solubility | Soluble in DMF, DMSO, sparingly soluble in methanol, dichloromethane | General chemical knowledge |
| pKa | ~4-5 (for the carboxylic acid) | Estimated from benzoic acid derivatives |
Core Synthetic Applications: A Gateway to Innovation
The primary utility of this compound lies in its capacity to undergo facile derivatization at the carboxylic acid moiety. This section details the protocols for its most common and impactful transformations: amide bond formation and esterification.
Application I: Amide Bond Formation - Crafting Bioactive Conjugates and PROTACs
The formation of a stable amide bond is arguably the most frequent reaction in medicinal chemistry. For this compound, this reaction is the gateway to creating a vast array of bioactive molecules, including ligands for Proteolysis Targeting Chimeras (PROTACs). The phthalimide group is a well-established binder for the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the cell's protein degradation machinery.[3] By coupling this building block with a ligand for a protein of interest, researchers can synthesize PROTACs that induce the degradation of disease-causing proteins.[4][5][6]
This protocol describes a highly efficient method for amide bond formation using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a widely used coupling reagent known for its high reactivity and low rates of racemization.[7]
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and HATU (1.1 eq).
-
Dissolve the solids in anhydrous DMF (approximately 0.1 M concentration of the carboxylic acid).
-
Add DIPEA (2.0 eq) to the stirred solution and allow the mixture to stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Causality Behind Experimental Choices:
-
HATU is chosen for its ability to rapidly form a highly reactive activated ester, which is less prone to side reactions compared to carbodiimide-based methods.[8]
-
DIPEA , a non-nucleophilic base, is used to deprotonate the carboxylic acid and neutralize the HOBt byproduct formed from HATU, driving the reaction to completion.[8]
-
Anhydrous DMF is an excellent polar aprotic solvent that dissolves a wide range of reactants and reagents.
-
The aqueous workup with NaHCO₃ removes unreacted carboxylic acid and acidic byproducts.
Application II: Steglich Esterification - Accessing Novel Esters
Esterification of this compound provides another avenue for creating diverse molecular structures. The Steglich esterification is a particularly mild and effective method, especially for the formation of esters from sterically hindered alcohols, where traditional acid-catalyzed methods might fail or require harsh conditions.[9][10][11][12]
This protocol details the esterification using N,N'-Dicyclohexylcarbodiimide (DCC) as the coupling agent and 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.[13]
Materials:
-
This compound (1.0 eq)
-
Alcohol (1.2 eq)
-
DCC (1.1 eq)
-
DMAP (0.1 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
0.5 M HCl (aq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous CH₂Cl₂.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in a small amount of anhydrous CH₂Cl₂ dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-16 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter off the DCU precipitate and wash the solid with a small amount of CH₂Cl₂.
-
Combine the filtrates and wash the organic layer sequentially with 0.5 M HCl (1x), saturated aqueous NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired ester.
Causality Behind Experimental Choices:
-
DCC acts as a dehydrating agent, activating the carboxylic acid to form a reactive O-acylisourea intermediate.[11]
-
DMAP is a highly effective nucleophilic catalyst that intercepts the O-acylisourea to form a more reactive N-acylpyridinium intermediate, which is then readily attacked by the alcohol. This catalytic cycle accelerates the esterification and suppresses side reactions.[11]
-
The reaction is initiated at 0 °C to control the initial exothermic reaction and minimize potential side reactions.
-
The filtration step is crucial for removing the insoluble DCU byproduct, which simplifies purification.
Conclusion and Future Outlook
This compound stands as a testament to the power of rational molecular design. Its unique structural features—a metabolically robust, sterically defined phthalimide core and a versatile carboxylic acid handle—make it an invaluable building block for the synthesis of complex, high-value molecules. The protocols detailed herein for amide coupling and esterification provide a solid foundation for researchers to harness the potential of this compound. As the field of targeted protein degradation continues to expand, the utility of this and related building blocks in constructing novel PROTACs and molecular glues is set to grow, further cementing its place in the synthetic chemist's toolbox.
References
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-
SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
- Ali, A., et al. (2023).
- Neises, B., & Steglich, W. (1990). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Organic Syntheses, Coll. Vol. 7, p.93; Vol. 63, p.183.
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Kuujia.com. (n.d.). Cas no 57151-82-3 (this compound). Retrieved from [Link]
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- Olsson, R., & Hedenström, E. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry, 14(2).
- MDPI. (2022). Aromatic Polyimide Membranes with tert-Butyl and Carboxylic Side Groups for Gas Separation Applications—Covalent Crosslinking Study. Polymers, 15(1), 38.
- Scheepstra, K. M., et al. (2019). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Journal of Medicinal Chemistry, 62(1), 24-57.
- Ciulli, A. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry, 63(21), 12485-12513.
- Precise PEG. (2025). E3 Ligase Ligands in PROTAC. Retrieved from a relevant Precise PEG technical resource.
- Ciulli, A. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. PubMed, 32960533.
- Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Chemistry, 10(4), 133-142.
- Fisher Scientific. (n.d.). Sigma Aldrich 2-tert-Butyl-1,3-dioxo-5-isoindolinecarboxylic acid.
- Fisher Scientific. (n.d.). CAS RN 57151-82-3.
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- Google Patents. (n.d.). EP0902781B1 - Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide.
- mediaTUM. (2022). Synthesis and Reactivity of Phosphinimide-Based Silylenes.
- Khan, K. M., et al. (2021). Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester. Molecules, 26(11), 3234.
- Wang, K., et al. (2014). Homometallic rare-Earth metal phosphinidene clusters: synthesis and reactivity.
- SynHet. (n.d.). Tert-butyl (1,3-dioxoisoindolin-2-yl)(ethyl)carbamate.
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- Xin, X., et al. (2007). N-(4-tert-Butylbenzyl)phthalimide. Acta Crystallographica Section E, 63(Pt 5), o1779.
- Ma, L.-X., et al. (2023). Synthesis, crystal structure and DFT study of tert -butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate.
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- Houlihan, F. M., et al. (1989). Synthesis and Characterization of the tert-Butyl Ester of the Oxydianiline-Pyromellitic Dianhydride Polyamic Acid. Macromolecules, 22(12), 4477-4483.
- Chen, J., et al. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv.
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Application Notes & Protocols for the Biological Evaluation of N-tert-butyl-phthalimide Derivatives
An In-Depth Technical Guide for Drug Development Professionals
Introduction: The Therapeutic Promise of the Phthalimide Scaffold
The phthalimide core (isoindoline-1,3-dione) is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous compounds with diverse and potent pharmacological activities.[1][2] Its derivatives have been extensively explored for anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[2][3][4] The defining characteristic of the phthalimide structure is its hydrophobic nature, which enhances its ability to traverse biological membranes, a crucial attribute for drug efficacy.[2][3]
The introduction of an N-tert-butyl group modifies the lipophilicity and steric profile of the phthalimide molecule, potentially influencing its interaction with biological targets and leading to novel therapeutic activities. This guide outlines the essential protocols for a primary biological screening cascade to elucidate the anticancer, anti-inflammatory, and antimicrobial potential of newly synthesized N-tert-butyl-phthalimide derivatives.
Chapter 1: Anticancer Activity Evaluation via Cytotoxicity Profiling
Rationale and Scientific Justification
The phthalimide pharmacophore is a key component in several established and experimental anticancer agents, including the notorious thalidomide and its more potent immunomodulatory analogs (IMiDs) like pomalidomide, used in treating multiple myeloma.[5][6] These compounds exert their effects through complex mechanisms, often involving the modulation of protein degradation pathways. Given this precedent, it is a primary imperative to screen novel N-tert-butyl-phthalimide derivatives for cytotoxic activity against relevant cancer cell lines.[4][7]
The cornerstone of this initial screening is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay provides a robust and quantitative measure of cell viability.[8] Its principle is based on the enzymatic reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active (i.e., living) cells.[8] This reaction produces insoluble purple formazan crystals, the amount of which is directly proportional to the number of viable cells. By measuring the absorbance of the solubilized formazan, we can accurately determine the concentration at which a test compound inhibits cell growth by 50% (IC₅₀), a critical parameter in anticancer drug discovery.[7]
Experimental Workflow: MTT Assay
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Detailed Protocol: MTT Assay for Cell Viability
This protocol is adapted from standard methodologies and is suitable for adherent cancer cell lines (e.g., MCF-7, HT-29).[9][10]
Materials:
-
N-tert-butyl-phthalimide derivatives
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT reagent (5 mg/mL in sterile PBS)
-
96-well flat-bottom sterile plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.[9] Include wells for 'no-cell' controls (medium only) to determine background absorbance.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.
-
Compound Preparation: Prepare a stock solution of each N-tert-butyl-phthalimide derivative in DMSO. Perform serial dilutions in complete medium to achieve a range of final test concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells is non-toxic (typically ≤ 0.5%). Also, prepare a 'vehicle control' (medium with the same final DMSO concentration) and an 'untreated control' (medium only).
-
Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions (and controls) to the respective wells.
-
Treatment Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂. The duration depends on the cell line's doubling time and the expected mechanism of action.
-
MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.[9]
-
Formazan Formation: Incubate the plate for an additional 1.5 to 4 hours at 37°C, protected from light.[9][10] During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[9]
-
Data Acquisition: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11] Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[9][11]
Data Presentation and Interpretation
The absorbance values are used to calculate the percentage of cell viability relative to the untreated control.
Formula: % Cell Viability = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100
The results should be summarized in a table and used to generate a dose-response curve, from which the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) is determined using non-linear regression analysis.
| Compound ID | Target Cell Line | Incubation Time (h) | IC₅₀ (µM) ± SD | Selectivity Index (SI)* |
| N-tBu-Ph-001 | MCF-7 (Breast) | 48 | ||
| N-tBu-Ph-001 | HT-29 (Colon) | 48 | ||
| Doxorubicin | MCF-7 (Breast) | 48 | ||
| Calculated as IC₅₀ in normal cells / IC₅₀ in cancer cells. Requires testing on a non-cancerous cell line. |
Chapter 2: Anti-inflammatory Activity Evaluation
Rationale and Scientific Justification
Inflammation is a critical physiological process, but its dysregulation is a hallmark of many chronic diseases. Phthalimide derivatives have shown promise as anti-inflammatory agents.[12][13] A key enzyme in the inflammatory cascade is Cyclooxygenase-2 (COX-2). While the related COX-1 enzyme is constitutively expressed and involved in homeostatic functions, COX-2 is induced by pro-inflammatory stimuli and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[14] Therefore, selective inhibition of COX-2 over COX-1 is a highly sought-after therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.
A fluorometric inhibitor screening assay provides a sensitive and high-throughput method to identify and characterize potential COX-2 inhibitors among the N-tert-butyl-phthalimide derivatives.[15] The assay measures the peroxidase activity of COX, where the enzyme converts a probe into a highly fluorescent product. The presence of an inhibitor reduces the rate of this conversion, leading to a decrease in the fluorescence signal.
Signaling Pathway and Assay Principle
Caption: COX-2 inflammatory pathway and the principle of the fluorometric assay.
Detailed Protocol: Fluorometric COX-2 Inhibitor Screening
This protocol is based on commercially available kits and provides a general framework.[15][16]
Materials:
-
N-tert-butyl-phthalimide derivatives in DMSO
-
Recombinant human COX-2 enzyme[16]
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
COX Probe (e.g., Amplex™ Red)
-
Arachidonic Acid (Substrate)
-
Heme (Cofactor)
-
Selective COX-2 inhibitor control (e.g., Celecoxib)
-
96-well solid white or black microplate
-
Fluorescence microplate reader (Ex/Em = 535/587 nm or similar)
Procedure:
-
Reagent Preparation: Prepare a master mix containing COX Assay Buffer, Heme, and the COX Probe according to the kit manufacturer's instructions.
-
Compound Plating: To the wells of a 96-well plate, add:
-
Test Wells: 10 µL of N-tert-butyl-phthalimide derivative at 10x the final desired concentration.
-
Positive Control: 10 µL of Celecoxib (inhibitor control).
-
Enzyme Control (100% Activity): 10 µL of DMSO or assay buffer.
-
-
Enzyme Addition: Dilute the COX-2 enzyme in cold assay buffer. Add 20 µL of the diluted enzyme to all wells except the 'No-Enzyme Control' wells.[14]
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitors to bind to the enzyme.[17]
-
Reaction Initiation: Prepare the substrate solution by diluting Arachidonic Acid in the assay buffer. Initiate the reaction by adding 20 µL of the substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity every 1-2 minutes for 15-30 minutes (kinetic mode).
Data Presentation and Interpretation
The rate of reaction (slope of the fluorescence vs. time curve) is calculated for each well. The percent inhibition is determined using the following formula:
Formula: % Inhibition = [(Rate_EC - Rate_Sample) / Rate_EC] * 100 (Where EC = Enzyme Control)
The IC₅₀ value can be determined by testing a range of inhibitor concentrations and plotting percent inhibition against the log of the concentration.
| Compound ID | COX-2 % Inhibition @ 10 µM | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM)* | Selectivity Index (COX-1/COX-2) |
| N-tBu-Ph-001 | ||||
| N-tBu-Ph-002 | ||||
| Celecoxib | ||||
| Requires a parallel screen using a COX-1 enzyme kit to determine selectivity. |
Chapter 3: Antimicrobial Activity Evaluation
Rationale and Scientific Justification
The rise of antimicrobial resistance necessitates the urgent discovery of new chemical entities with antibacterial and antifungal properties.[3] Phthalimide derivatives have been reported to possess significant antimicrobial activity, making this a crucial area of investigation for novel analogs.[2][5][18]
The gold standard for quantifying the in vitro efficacy of an antimicrobial agent is the determination of the Minimum Inhibitory Concentration (MIC) . The MIC is defined as the lowest concentration of a drug that prevents the visible growth of a microorganism after a defined incubation period.[19][20] The broth microdilution method is a standardized, efficient, and widely used technique to determine MIC values for a panel of clinically relevant bacterial and fungal strains.[21]
Experimental Workflow: Broth Microdilution MIC Assay
Caption: Workflow for the broth microdilution MIC determination assay.
Detailed Protocol: Broth Microdilution MIC Assay
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
N-tert-butyl-phthalimide derivatives in DMSO
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well U-bottom microtiter plates
-
Standard antimicrobial agents (e.g., Ampicillin, Fluconazole)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Compound Plate Preparation: In a 96-well plate, add 50 µL of sterile broth to wells 2 through 12. Add 100 µL of the test compound (at 2x the highest desired concentration) to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will contain only broth.
-
Inoculum Preparation: From a fresh culture (18-24h old), prepare a bacterial/fungal suspension in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculum Dilution: Dilute this suspension in the appropriate broth so that the final concentration in the wells after inoculation will be approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Inoculate wells 1 through 11 with 50 µL of the standardized inoculum. Do not inoculate well 12 (sterility control). The final volume in each well is now 100 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: After incubation, examine the plate. The MIC is the lowest concentration of the N-tert-butyl-phthalimide derivative that completely inhibits visible growth (i.e., the first clear well in the dilution series).[20] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Data Presentation and Interpretation
MIC values are reported in µg/mL. The results for several derivatives can be compiled into a summary table for direct comparison against different microbial strains and standard antibiotics.
| Compound ID | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | C. albicans (ATCC 90028) MIC (µg/mL) |
| N-tBu-Ph-001 | |||
| N-tBu-Ph-002 | |||
| Ampicillin | N/A | ||
| Fluconazole | N/A | N/A |
References
A consolidated list of all authoritative sources cited within this guide.
-
Wang, W., Cha, X. X., Reiner, J., Gao, Y., Qiao, H. L., Shen, J. X., & Chang, J. B. (2010). Synthesis and biological activity of n-butylphthalide derivatives. European Journal of Medicinal Chemistry, 45(5), 1941–1946. [Link]
-
Synthesis and Anti-Inflammatory Activity of New Alkyl-Substituted Phthalimide 1H-1,2,3-Triazole Derivatives. PMC, NIH. [Link]
-
SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NEW PHTHALIMIDE DERIVATIVES. Jetir.Org. [Link]
-
Fhid, O., Doma, A. M., Zeglam, T. H., Baki, J., Zitouni, M., & Sdera, W. (2015). Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. Der Pharma Chemica, 7(11), 240-242. [Link]
- Method for preparing N-butylphthalimide.
-
Amin, K. M., Eida, M. S., Abdel-Alim, A. A.-B., Abdel-Rahman, A. A.-H., & Hassan, G. S. (2013). Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents. Molecules, 18(12), 1166-1188. [Link]
-
Bhat, M. A., et al. (2023). Synthesis, Anti-inflammatory, and Neuroprotective Activity of N-Substituted Phthalimide Derivatives. ResearchGate. [Link]
-
Lamie, P. F., & Ahmed, A. A. (2016). Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. Bioorganic & Medicinal Chemistry, 24(16), 3642-3653. [Link]
-
Synthesis of some N-phthalimide amino acids derivatives and evaluation their biological activity. ResearchGate. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
-
Fiss, G. F., et al. (2025). Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity. Molecules. [Link]
-
Astone, M., et al. (2018). Potent Anti-Cancer Properties of Phthalimide-Based Curcumin Derivatives on Prostate Tumor Cells. International Journal of Molecular Sciences. [Link]
-
Synthesis of Phthalimide Imine Derivatives as a Potential Anticancer Agent. ResearchGate. [Link]
-
Best antimicrobial results for N-butylphthalimide. ResearchGate. [Link]
-
Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Acdemia.edu. [Link]
-
MTT (Assay protocol). Protocols.io. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols, 3(2), 163-175. [Link]
-
Cell Viability Assays. NCBI Bookshelf. [Link]
-
COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
Computational Design and Synthesis of Phthalimide Derivatives as TGF-β Pathway Inhibitors for Cancer Therapeutics. MDPI. [Link]
-
Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]
-
MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC, NIH. [Link]
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- 3. mdpi.com [mdpi.com]
- 4. Computational Design and Synthesis of Phthalimide Derivatives as TGF-β Pathway Inhibitors for Cancer Therapeutics [mdpi.com]
- 5. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent Anti-Cancer Properties of Phthalimide-Based Curcumin Derivatives on Prostate Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT (Assay protocol [protocols.io]
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- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Anti-Inflammatory Activity of New Alkyl-Substituted Phthalimide 1H-1,2,3-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bpsbioscience.com [bpsbioscience.com]
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- 21. protocols.io [protocols.io]
2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid in drug discovery
An in-depth guide to the application of 2-tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid and its analogs in drug discovery, this document provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, chemical properties, and potential therapeutic applications of this class of compounds. Due to the limited specific data on this compound, this guide draws on information from structurally related N-substituted phthalimide and isoindoline derivatives to provide a foundational understanding and practical protocols.
Introduction: The Phthalimide Scaffold in Medicinal Chemistry
The isoindoline-1,3-dione, commonly known as the phthalimide scaffold, is a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties[1][2]. The rigid phthalimide core serves as an excellent anchor for various functional groups, allowing for the fine-tuning of steric and electronic properties to achieve desired pharmacological effects. The introduction of a carboxylic acid group at the 5-position provides a crucial handle for further derivatization, such as amide bond formation, to explore structure-activity relationships (SAR). The N-substituent, in this case, a tert-butyl group, significantly influences the molecule's lipophilicity and steric profile, which can impact its binding to biological targets.
Physicochemical Properties
| Property | Inferred Value/Characteristic | Rationale based on Analogs |
| Molecular Formula | C13H13NO4 | Based on the chemical structure. |
| Molecular Weight | ~247.25 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature | Analogs are solids[5]. |
| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. | The hydrophobic tert-butyl group and aromatic ring reduce aqueous solubility, while the carboxylic acid provides some polarity. |
| XLogP3 | ~1.5 - 2.5 | The tert-butyl group increases lipophilicity compared to methyl (0.9) and ethyl (1.2) analogs[3][4]. |
| Hydrogen Bond Donor Count | 1 | From the carboxylic acid group[3][4]. |
| Hydrogen Bond Acceptor Count | 4 | From the two carbonyl oxygens and the two carboxylic acid oxygens[3][4]. |
Synthesis Protocols
The synthesis of this compound can be approached through several established methods for N-alkylation of phthalimides.
Protocol 1: Direct N-Alkylation of 5-Carboxyphthalimide
This method involves the reaction of trimellitic anhydride with a source of ammonia to form 5-carboxyphthalimide, followed by N-alkylation with a tert-butylating agent.
Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Step-by-Step Procedure:
-
Synthesis of 5-Carboxyphthalimide:
-
In a round-bottom flask, combine trimellitic anhydride (1 equivalent) and urea (1.1 equivalents).
-
Heat the mixture to 150-160 °C for 1 hour.
-
Cool the reaction mixture and add water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 5-carboxyphthalimide.
-
-
N-tert-Butylation:
-
Dissolve 5-carboxyphthalimide (1 equivalent) in a suitable solvent such as DMF.
-
Add a base, for example, potassium carbonate (1.5 equivalents).
-
Add tert-butyl bromide (1.2 equivalents) to the mixture.
-
Stir the reaction at 60-80 °C for 12-24 hours, monitoring by TLC.
-
After completion, pour the reaction mixture into ice-water and acidify with HCl to precipitate the product.
-
Filter the solid, wash with water, and purify by recrystallization or column chromatography.
-
Rationale: This is a straightforward approach, though N-tert-butylation can be challenging due to the steric hindrance of the tert-butyl group and the potential for elimination reactions with the alkyl halide.
Protocol 2: From Trimellitic Anhydride and Tert-butylamine
A more direct, one-pot synthesis can be achieved by reacting trimellitic anhydride directly with tert-butylamine.
Step-by-Step Procedure:
-
Dissolve trimellitic anhydride (1 equivalent) in a high-boiling polar aprotic solvent like DMF or glacial acetic acid.
-
Add tert-butylamine (1 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux (typically 120-150 °C) for 4-8 hours to facilitate imidization and dehydration.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and pour it into cold water to precipitate the product.
-
Filter, wash with water, and dry the crude product.
-
Purify by recrystallization from a suitable solvent system (e.g., ethanol/water).
Rationale: This method is more atom-economical. The high temperature is necessary to drive the cyclodehydration to form the imide ring.
Applications in Drug Discovery
The this compound scaffold is a versatile building block for creating molecules with potential therapeutic applications.
As a Ligand for E3 Ubiquitin Ligases in PROTACs
The phthalimide moiety is famously known for its ability to bind to the E3 ubiquitin ligase Cereblon (CRBN). This property was notoriously responsible for the teratogenic effects of thalidomide but has been repurposed for therapeutic benefit in the development of Proteolysis Targeting Chimeras (PROTACs)[6]. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein[6].
Conceptual PROTAC Design
Caption: PROTAC synthesis using the phthalimide scaffold.
The carboxylic acid at the 5-position serves as an ideal attachment point for a linker, which in turn is connected to a "warhead" that binds to the protein of interest. The N-tert-butyl group would modulate the binding affinity and selectivity for CRBN and affect the overall properties of the PROTAC.
As a Scaffold for Enzyme Inhibitors and Receptor Modulators
The isoindoline-1,3-dione framework can be found in various enzyme inhibitors and receptor modulators. The carboxylic acid can be derivatized into a series of amides or esters to probe interactions with the target protein's binding site.
Potential Biological Targets:
-
Kinases: The planar phthalimide structure can mimic heterocyclic systems found in many kinase inhibitors.
-
Epigenetic Targets: Derivatives may interact with bromodomains or other protein-protein interaction domains.
-
Ion Channels and GPCRs: The scaffold can be elaborated to fit into the binding pockets of these membrane proteins.
Experimental Protocols for Biological Evaluation
Protocol 3: Amide Library Synthesis for SAR Studies
To explore the potential of this compound as a drug scaffold, a library of amide derivatives can be synthesized.
Step-by-Step Procedure:
-
In a series of reaction vials, dissolve this compound (1 equivalent) in DCM or DMF.
-
Add a coupling agent such as HATU (1.1 equivalents) and a base like DIPEA (2 equivalents).
-
Add a diverse selection of primary or secondary amines (1.2 equivalents) to each vial.
-
Stir the reactions at room temperature for 12-24 hours.
-
Work up each reaction by washing with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO3), and brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate in vacuo.
-
Purify the products using flash chromatography or preparative HPLC.
Rationale: This parallel synthesis approach allows for the rapid generation of a library of compounds to screen against various biological targets and establish structure-activity relationships.
Protocol 4: In Vitro Assay for Cereblon Binding
To confirm the engagement of the phthalimide moiety with its intended E3 ligase target, a competitive binding assay can be performed.
Workflow for CRBN Binding Assay
Caption: Workflow for a competitive Cereblon binding assay.
Step-by-Step Procedure:
-
Prepare a solution of the recombinant human Cereblon-DDB1 protein complex in an appropriate assay buffer.
-
Add a fluorescently labeled thalidomide analog (probe) at a concentration near its Kd.
-
Add varying concentrations of the test compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Measure the fluorescence polarization. A decrease in polarization indicates displacement of the fluorescent probe by the test compound.
-
Plot the data and fit to a suitable model to determine the IC50 value, which reflects the binding affinity of the test compound for Cereblon.
Rationale: This assay provides quantitative data on the interaction between the compound and its E3 ligase target, which is crucial for designing effective PROTACs.
Conclusion
While this compound itself is not extensively documented in the literature, its structural components—the N-substituted phthalimide and the carboxylic acid handle—position it as a highly valuable starting material in drug discovery. Its primary potential lies in the development of PROTACs targeting the Cereblon E3 ligase, but its utility as a scaffold for creating diverse libraries of small molecule inhibitors and modulators should not be overlooked. The protocols outlined in this guide provide a solid foundation for researchers to synthesize, derivatize, and evaluate this promising class of compounds.
References
-
PubChem. tert-butyl 5-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate. National Center for Biotechnology Information. [Link]
-
Acta Crystallographica Section E. 2-(2-Carboxyethyl)-1,3-dioxoisoindoline-5,6-dicarboxylic acid methanol monosolvate. National Institutes of Health. [Link]
-
PubChem. 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid. National Center for Biotechnology Information. [Link]
-
MDPI. N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. MDPI. [Link]
-
National Institutes of Health. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. NIH. [Link]
-
Journal of Pharmaceutical Science and Technology. 3-Oxoisoindoline-5-carboxamides: Synthesis and their Antioxidant Activity Studies. JPST. [Link]
-
ChemSynthesis. tert-butyl 2-oxo-1-indolinecarboxylate. ChemSynthesis. [Link]
-
ResearchGate. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. ResearchGate. [Link]
-
PubMed Central. Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester. National Institutes of Health. [Link]
-
ResearchGate. Convenient Synthesis of tert‐Butyl Esters of Indole‐5‐carboxylic Acid and Related Heterocyclic Carboxylic Acids. ResearchGate. [Link]
-
ResearchGate. 4-(1,3-Dioxoisoindolin-2-yl)butyl(2R,4aS,6aS,12bR,14aS,14bR)-10-hydroxy-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,-. ResearchGate. [Link]
-
MDPI. 5,8-Di-tert-butyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione—A New Lipophilic N-oxyl Radical Precursor. MDPI. [Link]
-
PubMed Central. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. National Institutes of Health. [Link]
-
ResearchGate. A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t Butyl Dicarbonate. ResearchGate. [Link]
-
Organic Chemistry Portal. Intermolecular [5 + 1]-Cycloaddition between Vinyl Diazo Compounds and tert-Butyl Nitrite to 1,2,3-Triazine 1-Oxides and Their Further Transformation to Isoxazoles. Organic Chemistry Portal. [Link]
-
PubMed. Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery. National Center for Biotechnology Information. [Link]
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protocol for derivatization of 2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid
An In-Depth Guide to the Derivatization of 2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic Acid
Introduction
This compound is a versatile scaffold molecule of significant interest in medicinal chemistry and materials science. Its structure features a phthalimide core, a common pharmacophore in drug development, substituted with a tert-butyl group that enhances lipophilicity and metabolic stability. The key to its utility lies in the carboxylic acid moiety at the 5-position, which serves as a reactive handle for chemical modification. Derivatization of this carboxylic acid group allows for the covalent attachment of a wide array of functional groups, enabling the synthesis of compound libraries for screening, the development of targeted therapeutics, and the creation of novel functional materials.
This application note provides a comprehensive guide to the primary derivatization strategies for this molecule, focusing on the formation of amides and esters. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer insights into experimental design and troubleshooting.
Pillar 1: The Chemistry of Carboxylic Acid Activation
The direct reaction of a carboxylic acid with an amine or an alcohol is generally inefficient. The hydroxyl group (-OH) of the carboxyl moiety is a poor leaving group, and amines, being basic, will readily deprotonate the acidic carboxylic acid to form an unreactive carboxylate salt.[1] Therefore, successful derivatization hinges on the principle of carboxylic acid activation . This process involves converting the hydroxyl group into a more reactive intermediate that is readily displaced by a nucleophile (such as an amine or alcohol).
Several classes of reagents have been developed for this purpose, with carbodiimides and uronium/aminium salts being the most prevalent in modern synthesis.
-
Carbodiimide-Based Activation: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1][2] This intermediate is susceptible to nucleophilic attack. To improve yields and suppress side reactions, particularly racemization in chiral substrates, additives like 1-hydroxybenzotriazole (HOBt) are often included. HOBt intercepts the O-acylisourea to form a more stable, yet still reactive, HOBt-ester.[2][3]
-
Uronium/Aminium Salt Activation: Reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are among the most efficient coupling reagents available.[4] In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate anion attacks HATU to generate a highly reactive OAt-active ester, which rapidly reacts with the desired nucleophile to form the final product, releasing tetramethylurea as a byproduct.[4] This method is often preferred for its high efficiency, fast reaction times, and suitability for even challenging couplings, such as with electron-deficient amines.[5]
Below is a generalized workflow illustrating the activation and coupling process.
Caption: General workflow for carboxylic acid derivatization.
Pillar 2: Experimental Protocols
The following protocols are designed to be robust and reproducible. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol 1: Amide Synthesis via HATU Coupling
This protocol describes a reliable method for forming an amide bond between this compound and a primary or secondary amine using HATU.
Experimental Workflow Diagram
Caption: Workflow for HATU-mediated amide coupling.
Materials
-
This compound
-
Amine of interest (1.0 - 1.2 equivalents)
-
HATU (1.1 - 1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF (approximately 0.1 M concentration).
-
Addition of Reagents: Add the amine (1.1 eq) followed by DIPEA (2.5 eq) to the solution and stir for 5 minutes.
-
Coupling Agent Addition: Add HATU (1.2 eq) in one portion. A slight exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-12 hours).
-
Work-up:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and saturated brine (1x). The acidic wash removes excess base, and the basic wash removes unreacted starting material and HOBt byproducts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.
Causality Behind Choices:
-
HATU: Chosen for its high reactivity and reliability, ensuring efficient coupling even with less reactive amines.[4]
-
DIPEA: A bulky, non-nucleophilic base that facilitates the reaction by deprotonating the carboxylic acid and neutralizing acidic byproducts without competing in the coupling reaction.
-
DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents, facilitating the reaction.[4]
Protocol 2: Fischer Esterification
This protocol details the classic acid-catalyzed esterification, a cost-effective method suitable for producing simple alkyl esters (e.g., methyl or ethyl esters).
Experimental Workflow Diagram
Caption: Workflow for Fischer Esterification.
Materials
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol; serves as reagent and solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Solvent and Reagent: Add a large excess of the desired anhydrous alcohol (e.g., methanol for the methyl ester). The carboxylic acid may not fully dissolve initially.
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction).
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by TLC or LC-MS. The reaction is an equilibrium, so it may require several hours (4-24 h) to reach completion.[6]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully add saturated NaHCO₃ solution to neutralize the sulfuric acid catalyst until effervescence ceases.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Partition the remaining residue between ethyl acetate and water. Separate the layers.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude ester can be purified by flash column chromatography or recrystallization.
Causality Behind Choices:
-
Excess Alcohol: According to Le Châtelier's principle, using the alcohol as the solvent drives the equilibrium toward the formation of the ester product.[6]
-
H₂SO₄ Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and susceptible to attack by the weakly nucleophilic alcohol.[1][6]
Pillar 3: Data Summary and Troubleshooting
| Parameter | Protocol 1: Amide Coupling (HATU) | Protocol 2: Fischer Esterification |
| Primary Use | Synthesis of amides | Synthesis of simple alkyl esters |
| Coupling Reagent | HATU | Not applicable |
| Base/Catalyst | DIPEA (stoichiometric base) | H₂SO₄ (catalytic acid) |
| Solvent | DMF, DCM | Excess alcohol (e.g., MeOH, EtOH) |
| Temperature | Room Temperature | Reflux |
| Typical Time | 2-12 hours | 4-24 hours |
| Pros | High efficiency, broad substrate scope, mild conditions | Cost-effective, simple setup |
| Cons | Expensive reagents, requires purification from byproducts | Equilibrium-limited, harsh conditions (heat, strong acid), limited to simple alcohols |
Troubleshooting Tips
-
Low Yield / No Reaction:
-
Amidation: Ensure reagents (especially HATU and DMF) are anhydrous. Verify the quality and reactivity of the amine. Consider increasing the equivalents of HATU and DIPEA.
-
Esterification: Ensure sufficient reflux time, as the reaction is an equilibrium. Check the potency of the acid catalyst.
-
-
Multiple Products:
-
Amidation: The primary side product is often the tetramethylurea from HATU decomposition. This is typically removed during aqueous work-up and chromatography.
-
Esterification: Harsh acidic conditions and high heat can potentially lead to decomposition of sensitive substrates, although the phthalimide core is generally robust.
-
References
-
Fisher Scientific. Amide Synthesis. Available from: [Link]
-
Wikipedia. HATU. Available from: [Link]
-
Aapptec Peptides. Coupling Reagents. Available from: [Link]
-
OpenStax. 21.3 Reactions of Carboxylic Acids. Organic Chemistry. Available from: [Link]
-
ACS Omega. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. Available from: [Link]
-
PubMed Central. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. Available from: [Link]
-
Journal of Organic and Pharmaceutical Chemistry. Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Available from: [Link]
-
MDPI. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Available from: [Link]
-
Preprints.org. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Available from: [Link]
-
PubMed Central. Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester. Available from: [Link]
-
PubMed. Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry. Available from: [Link]
-
ResearchGate. Convenient Synthesis of tert‐Butyl Esters of Indole‐5‐carboxylic Acid and Related Heterocyclic Carboxylic Acids. Available from: [Link]
-
National Institutes of Health. 2-(2-Carboxyethyl)-1,3-dioxoisoindoline-5,6-dicarboxylic acid methanol monosolvate. Available from: [Link]
-
ResearchGate. A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di- t Butyl Dicarbonate. Available from: [Link]
-
PubChem. tert-butyl 5-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate. Available from: [Link]
-
PubChem. 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid. Available from: [Link]
-
Technology Networks. Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Available from: [Link]
-
ChemSynthesis. tert-butyl 2-oxo-1-indolinecarboxylate. Available from: [Link]
- Google Patents. US20120220798A1 - Method for carboxylic acid esterification.
-
ResearchGate. Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite a. Available from: [Link]
-
HETEROCYCLES. SYNTHESIS OF SUBSTITUTED t-BUTYL 3-ALKYLOXINDOLE-3- CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. Available from: [Link]
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available from: [Link]
-
PubMed Central. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available from: [Link]
-
MDPI. 5,8-Di-tert-butyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione—A New Lipophilic N-oxyl Radical Precursor. Available from: [Link]
- Google Patents. EP0902781B1 - Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide.
Sources
- 1. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
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- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: 2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid in Advanced Materials Science
Abstract: This document provides a comprehensive technical guide for researchers, materials scientists, and chemical engineers on the utilization of 2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid. This unique bifunctional molecule, featuring a sterically demanding tert-butyl group and a reactive carboxylic acid on a robust phthalimide backbone, offers significant potential in the design and synthesis of high-performance polymers and functional porous materials. These application notes detail its role as a key building block and provide validated protocols for its incorporation into specialty polyimides and metal-organic frameworks (MOFs).
Introduction: The Molecular Advantage
This compound is an intriguing monomer for materials science due to the distinct properties imparted by its constituent functional groups. The bulky tert-butyl group provides significant steric hindrance, which can be strategically employed to disrupt polymer chain packing, thereby enhancing solubility and gas permeability of the resulting materials.[1][2][3] In the context of porous materials like MOFs, this steric bulk can tailor pore dimensions and create selective "molecular gates" for gas adsorption.[4] The carboxylic acid moiety serves as a versatile anchor point for polymerization or for coordination with metal ions in the formation of MOFs. The underlying N-substituted phthalimide structure imparts thermal stability and rigidity to the final material.
Key Molecular Attributes:
| Feature | Property | Implication in Materials Science |
| Phthalimide Core | High thermal stability, rigidity | Enhanced thermal and mechanical properties of polymers. |
| Carboxylic Acid Group | Reactive handle for polymerization and coordination | Enables use as a monomer for polyamides and polyimides, and as a ligand for MOFs. |
| Tert-butyl Group | Steric bulk, lipophilicity | Improves solubility of polymers in organic solvents, modifies porosity in MOFs, and can act as a light stabilizer.[2] |
Application in High-Performance Polyimides
The incorporation of this compound as a comonomer in polyimide synthesis can lead to materials with improved processability and specific functional properties, particularly for applications like gas separation membranes.[5][6][7] The tert-butyl group disrupts the close packing of polymer chains, increasing the fractional free volume and enhancing the permeability of gases.
Rationale for Use in Polyimides
Traditional aromatic polyimides often suffer from poor solubility, making them difficult to process. The introduction of bulky, non-polar groups like the tert-butyl substituent can significantly enhance their solubility in common organic solvents, allowing for the formation of flexible and transparent films via solution casting.[8] Furthermore, the carboxylic acid group allows for potential post-polymerization modification or cross-linking.[5][7]
Experimental Workflow: Polyimide Synthesis
Caption: Workflow for the synthesis and characterization of polyimides incorporating this compound.
Detailed Protocol: Synthesis of a Copolyimide
This protocol describes the synthesis of a copolyimide using this compound as a modifier to a standard polyimide backbone.
Materials:
-
This compound
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
4,4'-Oxydianiline (ODA)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Acetic anhydride
-
Pyridine
-
Methanol
-
Deionized water
Procedure:
-
Monomer Dissolution: In a flame-dried, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar ratio of this compound and 4,4'-oxydianiline (ODA) in anhydrous NMP. Stir until all solids are completely dissolved.
-
Polymerization: Slowly add a stoichiometric amount of 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) to the solution. The reaction is exothermic; maintain the temperature at 25°C. Continue stirring under a nitrogen atmosphere for 24 hours to form the poly(amic acid) solution. The viscosity of the solution will increase significantly.
-
Chemical Imidization: To the viscous poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (1:1 molar ratio with respect to the carboxylic acid groups of the poly(amic acid)). Stir the mixture at room temperature for 1 hour, then heat to 60°C for 2 hours.[5]
-
Precipitation and Washing: Cool the polymer solution to room temperature and precipitate it by slowly pouring it into a stirred solution of methanol/water (1:1 v/v).
-
Purification: Filter the fibrous polymer precipitate and wash it thoroughly with methanol and then with hot deionized water to remove residual solvent and reagents.
-
Drying: Dry the purified polyimide in a vacuum oven at 150°C for 12 hours.
-
Characterization: The resulting polyimide can be characterized by FTIR (disappearance of amic acid peaks and appearance of imide peaks), NMR (structural confirmation), GPC (molecular weight and distribution), TGA (thermal stability), and DSC (glass transition temperature).
Application in Metal-Organic Frameworks (MOFs)
The rigid structure and the presence of a carboxylic acid coordination site make this compound an excellent candidate for a ligand in the synthesis of novel MOFs. The tert-butyl group can project into the pores of the MOF structure, influencing the pore size and creating a more hydrophobic environment, which can be advantageous for selective gas separation or catalysis.[4]
Rationale for Use in MOFs
The design of MOFs with specific properties relies heavily on the choice of the organic linker. The use of this compound as a ligand can lead to:
-
Tunable Porosity: The bulky tert-butyl group can act as a "pore-directing" agent, influencing the final topology and pore dimensions of the MOF.
-
Enhanced Selectivity: The sterically hindered pores can lead to size-selective adsorption of gas molecules.[4]
-
Increased Stability: The rigid phthalimide core can contribute to the overall thermal and chemical stability of the MOF structure.
Experimental Workflow: MOF Synthesis
Caption: General workflow for the solvothermal synthesis and characterization of a MOF using this compound as a ligand.
Detailed Protocol: Solvothermal Synthesis of a Zn-based MOF
This protocol outlines a general procedure for the synthesis of a zinc-based MOF.
Materials:
-
This compound
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Chloroform
Procedure:
-
Reactant Solution: In a glass vial, dissolve this compound and zinc nitrate hexahydrate in a mixture of DMF and ethanol. The molar ratio of ligand to metal salt should be optimized, starting with a 1:1 ratio.
-
Solvothermal Reaction: Seal the vial and place it in a programmable oven. Heat the mixture to a specific temperature (e.g., 100°C) for 24-72 hours. The slow cooling of the oven to room temperature can promote the formation of single crystals.
-
Isolation and Washing: After cooling, crystals of the MOF should have formed. Decant the mother liquor and wash the crystals several times with fresh DMF to remove unreacted starting materials.
-
Solvent Exchange: To remove the high-boiling point DMF from the pores of the MOF, immerse the crystals in a low-boiling point solvent like chloroform for 2-3 days, replacing the solvent daily.
-
Activation: Decant the chloroform and activate the MOF by heating the sample under a dynamic vacuum at an elevated temperature (e.g., 150°C) for 12 hours. This process removes the coordinated solvent molecules from the pores.
-
Characterization: The structure and properties of the activated MOF should be confirmed using Powder X-ray Diffraction (PXRD) to verify the crystal structure, Thermogravimetric Analysis (TGA) to assess thermal stability, and gas (e.g., N₂) adsorption measurements to determine the surface area (BET) and pore size distribution.
Safety and Handling
-
Always handle this compound and all other chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling precautions.
References
- Metal–Metalloporphyrin Framework Modified with Flexible tert‐Butyl Groups for Selective Gas Adsorption.
- An expedient synthesis of mellitic triimides. Organic Letters.
- The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects. Benchchem.
- Steric effects. Wikipedia.
- Aromatic Polyimide Membranes with tert-Butyl and Carboxylic Side Groups for Gas Separation Applications—Covalent Crosslinking Study. Polymers.
- The tert-butyl group in chemistry and biology. Organic & Biomolecular Chemistry.
- Synthesis and study of some new N-substituted imide derivatives as potential anticancer agents. Il Farmaco.
- Novel organosoluble polyamides with phthalimide pendant group: Synthesis, physical and thermal characteriz
- Aromatic Polyimide Membranes with Tert-Butyl and Carboxylic Side Groups for Gas Separation Applications. Covalent Crosslinking Study. Preprints.org.
- Synthesis of Polyimide from Diamine Containing 4-tert-Butyl Group. Elastomers and Composites.
- Aromatic Polyimide Membranes with tert-Butyl and Carboxylic Side Groups for Gas Separation Applications-Covalent Crosslinking Study. PubMed.
- Hot Article – PCCP Blog. RSC Blogs.
- Synthesis of end- and mid-Phthalic Anhydride Functional Polymers by Atom Transfer Radical Polymeriz
- New Random Aromatic/Aliphatic Copolymers of 2,5-Furandicarboxylic and Camphoric Acids with Tunable Mechanical Properties and Exceptional Gas Barrier Capability for Sustainable Mono-Layered Food Packaging. Polymers.
- A Facile and Green Synthesis of N-Substituted Imides. ChemInform.
- Synthesis of Some Trimellitic Acid Amide Deriv
- Process for preparing n-substituted cyclic imides.
- Probing ligand conformation and net dimensionality in a series of tetraphenylethene-based metal–organic frameworks. Frontiers in Chemistry.
- Synthesis and Characterization of New Optically Active Copolyamides Based on N-Phthaloyl-L-Glutamic Acid, Terephthalic, Fumaric. Asian Journal of Chemistry.
- tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv.
- tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds. PubMed.
- t-Butyl and Trimethylsilyl Substituents in Nickel Allyl Complexes: Similar but Not the Same. Organometallics.
- 2-(2-Carboxyethyl)
- Structures and Luminescent Sensing Properties of Terbium Metal–Organic Frameworks with Methyl-Decor
- tert-butyl 5-hydroxy-2,3-dihydro-1H-isoindole-2-carboxyl
- Method of preparing carboxylic acid functionalized polymers.
- Synthesis and characterization of bio-based polymer derived from 2,5-furandicarboxylic acid and 1,4-butanediol. Journal of Science and Technology.
- 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid. PubChem.
- 2-ethyl-1,3-dioxoisoindoline-5-carboxylic acid AldrichCPR. Sigma-Aldrich.
- Convenient Synthesis of tert‐Butyl Esters of Indole‐5‐carboxylic Acid and Related Heterocyclic Carboxylic Acids. Helvetica Chimica Acta.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Steric effects - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 5. Aromatic Polyimide Membranes with tert-Butyl and Carboxylic Side Groups for Gas Separation Applications—Covalent Crosslinking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. Aromatic Polyimide Membranes with tert-Butyl and Carboxylic Side Groups for Gas Separation Applications-Covalent Crosslinking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Elastomers and Composites [journal.rubber.or.kr]
Application Note & Protocol: Synthesis of N-tert-butylphthalimide-5-carboxylic acid
Introduction: Strategic Importance of N-tert-butylphthalimide-5-carboxylic acid
N-tert-butylphthalimide-5-carboxylic acid is a key bifunctional organic molecule, integrating a sterically hindered N-tert-butylphthalimide moiety with a reactive carboxylic acid group. This unique structural arrangement makes it a valuable building block in medicinal chemistry and materials science. The phthalimide core is a well-established pharmacophore found in various therapeutic agents, while the tert-butyl group can enhance solubility and modulate biological activity through steric interactions. The carboxylic acid handle provides a versatile point for further chemical modification, enabling its conjugation to other molecules of interest, such as peptides, polymers, or reporter labels. This application note provides a comprehensive guide to the synthesis of N-tert-butylphthalimide-5-carboxylic acid, detailing the reaction conditions, a step-by-step protocol, and an explanation of the underlying chemical principles.
Synthetic Strategy: Regioselective Imidation of Trimellitic Anhydride
The most direct and efficient synthetic route to N-tert-butylphthalimide-5-carboxylic acid involves the regioselective reaction of trimellitic anhydride with tert-butylamine. Trimellitic anhydride possesses two distinct reactive sites: a cyclic anhydride and a carboxylic acid. The cyclic anhydride is significantly more electrophilic than the carboxylic acid, allowing for a selective reaction with a primary amine under appropriate conditions.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of tert-butylamine attacks one of the carbonyl carbons of the anhydride ring. This leads to the opening of the anhydride ring and the formation of a phthalamic acid intermediate. Subsequent heating promotes an intramolecular cyclization via dehydration, yielding the desired N-tert-butylphthalimide-5-carboxylic acid. The steric hindrance of the tert-butyl group does not significantly impede this reaction, although it may require slightly more forcing conditions compared to less hindered primary amines.
The choice of solvent is critical to the success of this synthesis. A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is ideal as it can effectively solvate the starting materials and the intermediate, facilitating the reaction. The use of a base, such as 4-N,N-dimethylaminopyridine (DMAP), can catalyze the reaction by activating the anhydride and promoting the initial nucleophilic attack.[1]
Experimental Workflow
The overall experimental workflow for the synthesis of N-tert-butylphthalimide-5-carboxylic acid is depicted in the following diagram:
Caption: Experimental workflow for the synthesis of N-tert-butylphthalimide-5-carboxylic acid.
Detailed Synthesis Protocol
This protocol details the synthesis of N-tert-butylphthalimide-5-carboxylic acid from trimellitic anhydride and tert-butylamine.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Trimellitic anhydride | ≥97% | Sigma-Aldrich |
| tert-Butylamine | ≥99% | Acros Organics |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Fisher Scientific |
| 4-N,N-Dimethylaminopyridine (DMAP) | ≥99% | Alfa Aesar |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | VWR |
| Ethyl Acetate | ACS Grade | EMD Millipore |
| Hexanes | ACS Grade | EMD Millipore |
Equipment:
-
Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet
-
Heating mantle with a temperature controller
-
Magnetic stir plate
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL three-neck round-bottom flask, combine trimellitic anhydride (19.21 g, 100 mmol) and 4-N,N-dimethylaminopyridine (1.22 g, 10 mmol).
-
Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask. Stir the mixture at room temperature under a nitrogen atmosphere until the solids are fully dissolved.
-
Amine Addition: Slowly add tert-butylamine (11.0 mL, 105 mmol) to the reaction mixture dropwise over 10 minutes. An exothermic reaction may be observed.
-
Heating and Reaction: Heat the reaction mixture to 110-120 °C and maintain this temperature with vigorous stirring for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 9:1 mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of ice-cold water.
-
Acidification and Precipitation: Acidify the aqueous mixture to a pH of approximately 2 by the slow addition of 1 M hydrochloric acid. A white precipitate of N-tert-butylphthalimide-5-carboxylic acid will form.
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water (3 x 50 mL) to remove any remaining DMF and salts.
-
Purification: Recrystallize the crude product from a mixture of ethanol and water to yield pure N-tert-butylphthalimide-5-carboxylic acid as a white crystalline solid.
-
Drying and Characterization: Dry the purified product in a vacuum oven at 60 °C overnight. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Reaction Mechanism
The synthesis of N-tert-butylphthalimide-5-carboxylic acid from trimellitic anhydride and tert-butylamine proceeds through a two-step mechanism:
Caption: Reaction mechanism for the synthesis of N-tert-butylphthalimide-5-carboxylic acid.
Safety and Handling Precautions
-
Trimellitic anhydride: Corrosive and an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
tert-Butylamine: Flammable liquid and vapor. Causes severe skin burns and eye damage. Use in a well-ventilated fume hood.
-
N,N-Dimethylformamide (DMF): A potential teratogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
4-N,N-Dimethylaminopyridine (DMAP): Toxic and an irritant. Avoid contact with skin and eyes.
-
Hydrochloric acid: Corrosive. Handle with care and appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before use and perform the experiment in a well-ventilated fume hood.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of N-tert-butylphthalimide-5-carboxylic acid. The described method, utilizing the regioselective reaction of trimellitic anhydride with tert-butylamine, is robust and scalable. The resulting product is of high purity and can be used in a variety of downstream applications in drug discovery and materials science. By understanding the underlying chemical principles and adhering to the detailed protocol, researchers can confidently synthesize this valuable chemical building block.
References
-
ResearchGate. Trimellitic anhydride linker (TAL) - Highly orthogonal conversions of primary amines employed in the parallel synthesis of labeled carbohydrate derivatives. Available at: [Link]
Sources
Application Note: High-Performance Analytical Methods for the Characterization of 2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic Acid
Abstract
This document provides a comprehensive guide to the essential analytical methodologies for the characterization of 2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid. We present detailed, field-proven protocols for purity assessment and quantification by High-Performance Liquid Chromatography (HPLC), identity confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS), and definitive structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices is explained to empower researchers to adapt these methods as needed.
Introduction and Analytical Strategy
This compound is a phthalimide derivative incorporating a carboxylic acid functional group and a bulky tert-butyl substituent on the imide nitrogen. Molecules of this class are of significant interest in medicinal chemistry and materials science. The bulky tert-butyl group can impart unique solubility characteristics and steric properties, while the carboxylic acid provides a handle for further chemical modification or influences physicochemical properties like solubility and polarity.
Given its potential use in regulated environments, robust and reliable analytical methods are paramount to ensure its identity, purity, and quality. This guide outlines a multi-pronged analytical approach, leveraging the strengths of orthogonal techniques to build a complete profile of the molecule.
Key Structural Features & Analytical Implications:
-
Phthalimide Core: A strong chromophore, making it highly suitable for UV-based detection in HPLC.
-
Carboxylic Acid: An acidic functional group that requires careful pH control of the mobile phase in reversed-phase chromatography to ensure good peak shape. It is also the primary site for deprotonation in negative-mode mass spectrometry.
-
Tert-butyl Group: A non-polar, sterically bulky group that influences the molecule's retention in reversed-phase chromatography and provides a distinct singlet signal in ¹H NMR spectroscopy.
Below is a logical workflow for the comprehensive analysis of this compound.
Caption: General analytical workflow for compound characterization.
Physicochemical Properties
A summary of the key properties for this compound is essential for method development.
| Property | Value | Rationale for Analytical Method |
| Molecular Formula | C₁₃H₁₃NO₄ | Provides the basis for exact mass calculation in MS. |
| Molecular Weight | 247.25 g/mol | Used for preparing standard solutions of known concentration. |
| Exact Mass | 247.0845 u | The theoretical mass used for high-resolution mass spectrometry confirmation. |
| Key Functional Groups | Carboxylic Acid, Imide, Aromatic Ring, Tert-butyl | Dictates chromatographic behavior, spectroscopic signals, and ionization properties. |
| UV Chromophore | Phthalimide system | Allows for sensitive detection using UV/PDA detectors. |
Reversed-Phase HPLC for Purity and Assay
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for determining the purity of pharmaceutical compounds and their intermediates. The method separates the target analyte from impurities based on their differential partitioning between a non-polar stationary phase and a polar mobile phase.
Causality Behind Method Choices:
-
Stationary Phase (C8/C18): A C8 or C18 column is chosen for its hydrophobic character, which effectively retains the molecule via its aromatic and tert-butyl groups.
-
Mobile Phase pH: The mobile phase is acidified with formic or phosphoric acid. This suppresses the ionization of the carboxylic acid group (pKa ~3-5), converting it to the neutral -COOH form. This single, neutral form prevents peak tailing and yields a sharp, symmetrical peak, which is critical for accurate integration and quantification[1].
-
Gradient Elution: A gradient from a high-aqueous to a high-organic mobile phase is employed to ensure that impurities with a wide range of polarities are eluted and separated effectively, while the main analyte is eluted with an optimal peak shape in a reasonable timeframe.
Protocol 3.1: HPLC Purity Determination
A. Instrumentation & Consumables
-
HPLC or UPLC system with a binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
-
Column: C8 or C18, 250 mm x 4.6 mm, 5 µm particle size (for HPLC) or a sub-2 µm equivalent for UPLC.
-
HPLC grade acetonitrile (ACN), methanol (MeOH), and water.
-
Formic acid (FA) or Orthophosphoric acid (OPA).
B. Chromatographic Conditions
| Parameter | Recommended Setting |
| Mobile Phase A | 0.1% Formic Acid (v/v) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 10% B; 2-20 min: 10% to 90% B; 20-25 min: 90% B; 25.1-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 220 nm[2] |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
C. Sample Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of this compound and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.
D. Procedure & Data Analysis
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no system peaks interfere with the analysis.
-
Inject the working solution.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique that confirms the identity of a compound by providing its molecular weight. Coupling the separation power of LC with the detection specificity of MS offers unambiguous confirmation.
Causality Behind Method Choices:
-
MS-Compatible Mobile Phase: The HPLC method described in Section 3 is directly transferable as it uses formic acid, a volatile acid that is compatible with mass spectrometry and aids in protonation for positive ion mode analysis[1][3]. Non-volatile buffers like phosphate must be avoided.
-
Ionization Mode (ESI): Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like our target compound. It is crucial to analyze in both positive and negative modes.
-
Negative Mode (ESI-): The carboxylic acid group will readily lose a proton to form the [M-H]⁻ ion. This is often the most sensitive mode for carboxylic acids.
-
Positive Mode (ESI+): The molecule can be protonated, likely on one of the carbonyl oxygens, to form the [M+H]⁺ ion.
-
Protocol 4.1: LC-MS Identity Confirmation
A. Instrumentation
-
An LC system coupled to a mass spectrometer (e.g., Single Quadrupole, Triple Quadrupole, or Q-TOF).
B. LC Conditions
-
Use the same column and chromatographic conditions as outlined in Protocol 3.1.
C. MS Conditions
| Parameter | Recommended Setting |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive and Negative (separate runs or fast polarity switching) |
| Scan Range | m/z 100 - 500 |
| Capillary Voltage | 3.5 kV (Positive), -3.0 kV (Negative) |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temp. | 350 °C |
D. Expected Results
-
Theoretical Exact Mass: 247.0845 u
-
Expected Ion (ESI+): [M+H]⁺ = 248.0918 m/z
-
Expected Ion (ESI-): [M-H]⁻ = 246.0772 m/z
-
The presence of a peak in the mass spectrum corresponding to these m/z values at the retention time of the main HPLC peak confirms the identity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the unambiguous elucidation of chemical structure. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.
Causality Behind Signal Interpretation:
-
Carboxylic Acid Proton (¹H): This proton is highly deshielded due to the electronegative oxygen atoms and appears far downfield as a broad singlet. Its broadness is due to hydrogen bonding and exchange. Adding a drop of D₂O will cause this signal to disappear, confirming its identity[4].
-
Tert-butyl Protons (¹H): The nine protons of the tert-butyl group are chemically equivalent and appear as a sharp, intense singlet, typically in the upfield region[5].
-
Carbonyl Carbons (¹³C): The carbons of the two imide carbonyls and the one carboxylic acid carbonyl will be highly deshielded and appear in the 160-180 ppm region of the spectrum[4].
Protocol 5.1: Structural Confirmation by NMR
A. Instrumentation & Consumables
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
-
Deuterated solvents (e.g., DMSO-d₆, Chloroform-d). DMSO-d₆ is often preferred as it solubilizes polar compounds and allows for observation of the acidic proton.
B. Sample Preparation
-
Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆).
-
Filter the solution if necessary and transfer to an NMR tube.
C. Data Acquisition
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a standard ¹³C{¹H} proton-decoupled NMR spectrum.
-
(Optional) Perform a D₂O exchange experiment to confirm the carboxylic acid proton.
D. Predicted Spectral Data
| ¹H NMR (Predicted in DMSO-d₆) | |||
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | Broad singlet | 1H | Carboxylic acid (-COOH) |
| ~8.2 - 7.8 | Multiplet | 3H | Aromatic protons |
| ~1.6 | Singlet | 9H | Tert-butyl protons (-C(CH₃)₃) |
| ¹³C NMR (Predicted in DMSO-d₆) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~167.5 | Imide Carbonyls (C=O) |
| ~166.8 | Carboxylic Acid Carbonyl (C=O) |
| ~138 - 123 | Aromatic Carbons (6C) |
| ~60 | Quaternary Carbon (-C (CH₃)₃) |
| ~28 | Methyl Carbons (-C(CH₃ )₃) |
References
-
Separation of tert-Butyl N-(1,3-dihydro-1,3-dioxoisoindolyl) carbonate on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
-
HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC Technologies. Available from: [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available from: [Link]
-
Han J, Witting M, Schmitt-Kopplin P. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Anal Bioanal Chem. 2024 Jan 5. Available from: [Link]
-
Gika H, Almstetter M. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Separations. 2020 Oct 22. Available from: [Link]
-
Zhu, Q., Parkin, S., & Brock, C. P. (2011). 2-(2-Carboxyethyl)-1,3-dioxoisoindoline-5,6-dicarboxylic acid methanol monosolvate. National Center for Biotechnology Information. Available from: [Link]
-
Trofimov, A. G., et al. (2023). 5,8-Di-tert-butyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione—A New Lipophilic N-oxyl Radical Precursor. Molecules, 28(2), 741. Available from: [Link]
-
PubChem Compound Summary for CID 18630963, tert-butyl 5-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate. National Center for Biotechnology Information. Available from: [Link]
-
PubChem Compound Summary for CID 883431, 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
- Lunn, G. (2005). HPLC methods for recently approved pharmaceuticals. Wiley-Interscience.
-
Journal of Pharmaceutical Science and Technology (JPST). (2012). 3-Oxoisoindoline-5-carboxamides: Synthesis and their Antioxidant Activity Studies. Available from: [Link]
-
Rezazadeh, M., et al. (2020). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Chemical Review and Letters, 3(2), 61-64. Available from: [Link]
-
PubChem Compound Summary for CID 707457, 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
-
PubChem Compound Summary for CID 15037821, Tert-butyl 2,5-dioxo-1,3-oxazolidine-3-carboxylate. National Center for Biotechnology Information. Available from: [Link]
-
Yamai, Y., et al. (2017). A NOVEL SYNTHESIS OF t-BUTYL 3-ALKYLOXINDOLE-3-CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. HETEROCYCLES, 95(1), 475-484. Available from: [Link]
-
Cas no 96296-39-8 (2-Butyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic Acid). Kuujia.com. Available from: [Link]
Sources
- 1. Separation of tert-Butyl N-(1,3-dihydro-1,3-dioxoisoindolyl) carbonate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid
Welcome to the technical support center for the synthesis of 2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to improve your yield and obtain a high-purity product.
I. Synthesis Overview & Mechanism
The synthesis of this compound is most commonly achieved through the reaction of trimellitic anhydride with tert-butylamine. This reaction proceeds via a two-step mechanism:
-
Nucleophilic Acyl Substitution: The lone pair of electrons on the nitrogen atom of tert-butylamine attacks one of the carbonyl carbons of trimellitic anhydride. This leads to the opening of the anhydride ring and the formation of a phthalamic acid intermediate.
-
Intramolecular Cyclization (Dehydration): Upon heating, the phthalamic acid intermediate undergoes intramolecular cyclization. The carboxylic acid and the amide functionalities react, eliminating a molecule of water to form the stable five-membered imide ring.
The presence of the carboxylic acid group on the trimellitic anhydride starting material adds a layer of complexity to this synthesis, as it can participate in acid-base reactions and potentially lead to side products if not handled correctly.
II. Experimental Protocol
This protocol is a recommended starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and desired scale.
Materials:
-
Trimellitic anhydride (C₉H₄O₅)
-
tert-Butylamine ((CH₃)₃CNH₂)
-
Glacial Acetic Acid (CH₃COOH)
-
Deionized Water (H₂O)
-
Ethanol (C₂H₅OH)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add trimellitic anhydride (1.0 eq).
-
Solvent Addition: Add glacial acetic acid to the flask to create a slurry. A typical starting concentration is 5-10 mL of acetic acid per gram of trimellitic anhydride.
-
Reagent Addition: Slowly add tert-butylamine (1.0-1.1 eq) to the stirring slurry. The addition may be exothermic, so it is advisable to add the amine dropwise or in small portions.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) and maintain reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the starting materials and the formation of the product.
-
Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If not, slowly add the reaction mixture to a beaker of cold deionized water, which should induce precipitation.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any remaining acetic acid and unreacted starting materials.
-
Drying: Dry the solid product in a vacuum oven at 60-70 °C to a constant weight.
III. Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Product loss during workup. 3. Sub-optimal reaction temperature. 4. Hydrolysis of trimellitic anhydride. | 1. Extend the reaction time and monitor by TLC until the starting material is consumed. 2. Ensure the product has fully precipitated before filtration. Use ice-cold water for washing to minimize solubility losses. 3. Ensure the reaction is maintained at a consistent reflux temperature. 4. Use anhydrous glacial acetic acid and ensure your glassware is dry. Trimellitic anhydride is sensitive to moisture[1]. |
| Product is an intractable oil or gum | 1. Presence of impurities. 2. Incomplete cyclization, leaving the phthalamic acid intermediate. | 1. Attempt to triturate the oil with a non-polar solvent like hexane or ether to induce solidification. 2. Re-subject the material to the reaction conditions (reflux in acetic acid) to drive the cyclization to completion. |
| Product is highly colored | 1. Reaction temperature was too high, leading to decomposition. 2. Impurities in the starting materials. | 1. Carefully control the reflux temperature. If using a high-boiling point solvent, consider reducing the temperature. 2. Use high-purity starting materials. The product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture. |
| Poor solubility of the final product | 1. The product is amphoteric and its solubility is pH-dependent. 2. The product may be in a salt form. | 1. The product should be soluble in basic aqueous solutions (e.g., sodium bicarbonate solution) and some polar organic solvents. 2. If the product was isolated under acidic or basic conditions, it might be a salt. Neutralize to isolate the free carboxylic acid. |
IV. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction?
A1: Glacial acetic acid is a common and effective solvent for this type of reaction. It acts as both a solvent and a catalyst for the dehydration step. Other high-boiling point polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can also be used, but may require higher temperatures and can be more difficult to remove during workup.
Q2: Is a catalyst necessary for this reaction?
A2: While the reaction can proceed without a catalyst, particularly when heated in a solvent like acetic acid, the addition of a catalytic amount of a dehydrating agent or a Lewis acid could potentially improve the reaction rate and yield. However, for this specific synthesis, heating in acetic acid is generally sufficient to drive the reaction to completion.
Q3: How can I purify the final product?
A3: The most common method for purifying this compound is recrystallization. Suitable solvents include ethanol, a mixture of ethanol and water, or acetic acid. The choice of solvent will depend on the impurity profile of your crude product.
Q4: What are the potential side reactions?
A4: The primary side reaction is the incomplete cyclization to the imide, resulting in the phthalamic acid intermediate. Another possibility is the reaction of the carboxylic acid group of trimellitic anhydride or the product with tert-butylamine to form an amide, although this is less likely under the reaction conditions for imide formation. Hydrolysis of the anhydride starting material by any water present in the reaction mixture is also a concern[1].
Q5: How can I confirm the identity and purity of my product?
A5: Standard analytical techniques can be used for characterization:
-
¹H NMR Spectroscopy: To confirm the presence of the tert-butyl group and the aromatic protons.
-
¹³C NMR Spectroscopy: To identify the carbonyl carbons of the imide and the carboxylic acid.
-
FT-IR Spectroscopy: To observe the characteristic C=O stretching frequencies of the imide and carboxylic acid.
-
Mass Spectrometry: To determine the molecular weight of the product.
-
Melting Point Analysis: A sharp melting point is indicative of high purity.
V. Visualizations
Reaction Mechanism
Caption: Reaction mechanism for the synthesis.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield.
VI. References
-
Organic Syntheses, Coll. Vol. 5, p. 801 (1973); Vol. 42, p. 12 (1962).
-
MDPI. (2023). 5,8-Di-tert-butyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione—A New Lipophilic N-oxyl Radical Precursor. [Link]
-
PubChem. (n.d.). Trimellitic anhydride. [Link]
Sources
troubleshooting N-tert-butylphthalimide synthesis side reactions
Welcome to the technical support guide for the synthesis of N-tert-butylphthalimide. This resource is designed for researchers, chemists, and drug development professionals to navigate the specific challenges associated with this synthesis. The significant steric hindrance imparted by the tert-butyl group introduces unique side reaction pathways that are not as prevalent in the synthesis of less hindered N-alkylphthalimides. This guide provides in-depth, mechanism-based troubleshooting to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for synthesizing N-tert-butylphthalimide?
The most direct and common method is the thermal condensation of phthalic anhydride with tert-butylamine.[1] This reaction proceeds through a two-step mechanism involving an intermediate, N-tert-butylphthalamic acid, which subsequently undergoes intramolecular cyclization via dehydration to form the final imide product.[2]
Q2: Why isn't the standard Gabriel Synthesis (using a tert-butyl halide) a viable route?
The classic Gabriel Synthesis involves an SN2 reaction between potassium phthalimide and an alkyl halide. This pathway is highly inefficient for tertiary halides like tert-butyl bromide or chloride. The extreme steric bulk around the tertiary carbon prevents the phthalimide nucleophile from accessing the electrophilic carbon for backside attack. Instead of substitution, a competing elimination (E2) reaction strongly predominates, yielding isobutylene gas and phthalimide.[3][4] Therefore, direct condensation is the only practical approach.
Q3: What are the primary side products I should expect in the direct condensation synthesis?
There are three principal side products or impurities that you may encounter:
-
N-tert-butylphthalamic acid: The uncyclized intermediate. Its presence indicates an incomplete reaction.[5]
-
Phthalic acid: Formed by the hydrolysis of phthalic anhydride if moisture is present in the reagents or solvent.
-
Phthalimide: The product of a thermal elimination side reaction where the tert-butyl group is cleaved as isobutylene. This is the most common and problematic side reaction specific to this synthesis.
Core Synthesis and Side Reaction Mechanisms
The successful synthesis of N-tert-butylphthalimide hinges on favoring the desired intramolecular cyclization over competing side reactions.
Caption: Overall reaction scheme for N-tert-butylphthalimide synthesis.
Troubleshooting Guide: Side Reaction Mitigation
Problem 1: My final product yield is low, and I suspect an incomplete reaction.
Primary Cause: The rate-determining step is the cyclization of the N-tert-butylphthalamic acid intermediate.[2][6] Insufficient reaction temperature or time can lead to a significant amount of this intermediate remaining in the crude product. Because it is an acid, it is easily removed during a basic wash, leading to a deceptively low yield of the desired neutral product.
Solution & Protocol:
-
Ensure Sufficient Thermal Energy: The cyclization requires overcoming a significant activation energy barrier for the intramolecular nucleophilic attack and subsequent dehydration.
-
Monitor Reaction Completion: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the phthalic anhydride starting material. The phthalamic acid intermediate will likely have a different Rf value than the final product.
| Parameter | Recommendation | Rationale |
| Reaction Temperature | 140-160°C | Balances the need for cyclization with the risk of the elimination side reaction. Do not exceed 180°C.[7] |
| Reaction Time | 4-8 hours | Allows for the complete conversion of the intermediate to the final imide product. |
| Solvent | High-boiling, non-protic (e.g., Toluene, Xylene) or neat (solvent-free) | A solvent can aid in heat transfer and azeotropically remove the water formed during cyclization. |
Problem 2: My product is contaminated with a high-melting point solid that is poorly soluble.
Primary Cause: This contamination is almost certainly unsubstituted phthalimide (mp ~238°C), which results from the thermal elimination of the tert-butyl group as isobutylene gas. The tertiary carbocation that would be formed is relatively stable, making this E1-type elimination a highly favorable side reaction at elevated temperatures.[8]
Caption: E1 elimination pathway leading to phthalimide impurity.
Solution & Protocol:
-
Strict Temperature Control: This is the most critical factor. Use an oil bath and a thermocouple to maintain the reaction temperature below 160°C. Exceeding this temperature dramatically increases the rate of elimination.
-
Purification: Phthalimide has very different solubility properties from N-tert-butylphthalimide.
-
Recrystallization: N-tert-butylphthalimide is soluble in hot ethanol or isopropanol and will crystallize upon cooling. Phthalimide is significantly less soluble and can often be removed by hot filtration of the recrystallization solution.
-
Problem 3: During workup, a significant amount of my crude product dissolves in the aqueous basic wash.
Primary Cause: This indicates the presence of acidic species: unreacted phthalic anhydride that has been hydrolyzed to phthalic acid, and the N-tert-butylphthalamic acid intermediate. This is typically caused by using wet reagents or solvents.
Solution & Protocol:
-
Anhydrous Conditions: Ensure your phthalic anhydride is dry and your tert-butylamine has not absorbed significant atmospheric moisture. If using a solvent, ensure it is anhydrous.
-
Workup Strategy: The basic wash (e.g., with 5% NaHCO₃ or K₂CO₃ solution) is designed to remove these acidic impurities.[9] While this purifies the final product, a large loss at this stage points to a problem in the reaction itself (either hydrolysis or incomplete cyclization as noted in Problem 1). The solution is to prevent the formation of these impurities in the first place by ensuring anhydrous conditions and complete reaction.
Recommended Experimental Protocols
Protocol 1: Synthesis of N-tert-butylphthalimide
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phthalic anhydride (14.8 g, 0.1 mol).
-
Reagent Addition: In a well-ventilated fume hood, carefully add tert-butylamine (7.3 g, 0.1 mol) to the flask. The reaction is exothermic and will form a thick white slurry of the phthalamic acid intermediate.
-
Heating: Place the flask in an oil bath preheated to 150°C. Heat the mixture with vigorous stirring. The slurry will gradually melt and become a homogenous liquid as the cyclization proceeds and water is evolved.
-
Reaction: Maintain the temperature at 150°C for 6 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) to confirm the disappearance of starting material.
-
Cooling: After 6 hours, remove the flask from the oil bath and allow it to cool to room temperature. The product should solidify into a crystalline mass.
Protocol 2: Purification and Workup
-
Dissolution: Dissolve the crude solid product in 100 mL of dichloromethane (DCM) or ethyl acetate.
-
Basic Wash: Transfer the solution to a separatory funnel and wash with 50 mL of a 5% aqueous sodium bicarbonate (NaHCO₃) solution to remove any phthalic acid or phthalamic acid intermediate. Vent the funnel frequently as CO₂ may evolve.
-
Water Wash: Wash the organic layer with 50 mL of water, followed by 50 mL of brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation to yield the crude N-tert-butylphthalimide.
-
Recrystallization: Recrystallize the crude product from hot 95% ethanol. Dissolve the solid in a minimum amount of hot ethanol. If a significant amount of solid (phthalimide) does not dissolve, perform a hot filtration. Allow the clear filtrate to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure white crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. The expected melting point is 60-62°C.
Troubleshooting Workflow
Caption: Step-by-step troubleshooting workflow for synthesis issues.
References
-
Butler, A. R., & Hussain, I. (1981). The Hydrolysis and Cyclization of Some Phthalamic Acid Derivatives. Journal of the Chemical Society, Perkin Transactions 2, (3), 310-314. Available at: [Link]
-
Perry, C. W., & Parveen, S. (2015). The Cyclization of Substituted Phthalanilic Acids in Acetic Acid Solution. A Kinetic Study of Substituted N-Phenylphthalimide Formation. International Journal of Molecular Sciences, 16(6), 12174–12190. Available at: [Link]
-
Li, W., et al. (2024). Phthalimides: developments in synthesis and functionalization. Organic & Biomolecular Chemistry. Available at: [Link]
-
Ohgi, Y., et al. (2015). Acetic Acid-Catalyzed Formation of N-Phenylphthalimide from Phthalanilic Acid: A Computational Study of the Mechanism. International Journal of Molecular Sciences, 16(6), 12174-12190. Available at: [Link]
-
Hoye, A. T., et al. (2022). Tricyclic Fused Lactams by Mukaiyama Cyclisation of Phthalimides and Evaluation of their Biological Activity. Molecules, 27(24), 8989. Available at: [Link]
- Wang, J. (2012). Method for preparing N-butylphthalimide. CN102344405A.
-
Organic Chemistry Portal. Phthalimides. Available at: [Link]
-
PubChem. (n.d.). N-tert-Butylphthalimide. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link].
-
Organic Syntheses. (n.d.). Phthalimide. Org. Synth. Coll. Vol. 1, p.457 (1941); Vol. 2, p.75 (1922). Available at: [Link]
-
Neuman, R. C., Jr. (2003). Formation of Alkenes and Alkynes. Elimination Reactions. Chapter 9. Available at: [Link]
- Imperial Chemical Industries Ltd. (1958). Purification of phthalonitriles and/or phthalimide. GB803172A.
-
PrepChem. (n.d.). Synthesis of 4-t-butyl-phthalimide. Retrieved January 18, 2026, from [Link].
- Bayer Aktiengesellschaft. (2017). Process for the production of phthalimides. US9701632B2.
- The Dow Chemical Company. (1986). Process for the synthesis of N-alkylphthalimide. EP0184595A1.
-
Zhang, Y., et al. (2024). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). Scientific Reports, 14, 9893. Available at: [Link]
-
Lumen Learning. (n.d.). Elimination reactions. Organic Chemistry 1: An open textbook. Retrieved January 18, 2026, from [Link].
-
LibreTexts Chemistry. (2023). Elimination by the E2 mechanism. Retrieved January 18, 2026, from [Link].
Sources
- 1. Phthalimides [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. CN102344405A - Method for preparing N-butylphthalimide - Google Patents [patents.google.com]
- 8. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Parameters for N-tert-butyl-4-carboxyphthalimide
Welcome to the technical support center for the synthesis and optimization of N-tert-butyl-4-carboxyphthalimide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important building block. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, providing in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments effectively.
Reaction Fundamentals: The Chemistry at Play
The synthesis of N-tert-butyl-4-carboxyphthalimide is primarily achieved through the condensation reaction between trimellitic anhydride (4-carboxyphthalic anhydride) and tert-butylamine . The reaction proceeds in two key stages:
-
Amidation (Ring Opening): The primary amine (tert-butylamine) acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride ring. This opens the ring to form an intermediate phthalamic acid (specifically, an amic acid).
-
Imidation (Cyclodehydration): With the application of heat, the newly formed amic acid undergoes an intramolecular cyclization. The amide nitrogen attacks the remaining carboxylic acid group, eliminating a molecule of water to form the stable five-membered imide ring.
The presence of the 4-carboxy group and the steric bulk of the tert-butyl group are the primary sources of synthetic challenges, often leading to issues with yield, purity, and reaction completion.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section tackles the most common problems encountered during the synthesis.
Question: My reaction yield is consistently low. What are the primary factors I should investigate?
Answer: Low yield is the most frequent issue and can stem from several sources. A systematic approach is crucial for diagnosis.
-
Incomplete Reaction: The steric hindrance of the tert-butyl group can significantly slow down the initial nucleophilic attack and the subsequent cyclization.
-
Causality: The bulky nature of the tert-butyl group makes the nitrogen lone pair less accessible, requiring more energy to achieve the correct orientation for attack.
-
Solution: Increase the reaction temperature and/or prolong the reaction time. Reactions are often run at reflux in a high-boiling solvent like glacial acetic acid or N,N-Dimethylformamide (DMF). Monitor the reaction's progress via Thin-Layer Chromatography (TLC) to determine the optimal time.[1][2]
-
-
Intermediate Stalling: The reaction may be stalling at the amic acid intermediate stage without fully cyclizing to the desired imide.
-
Causality: The cyclodehydration step requires the removal of water. If water is not effectively removed, the equilibrium can favor the amic acid intermediate.
-
Solution: Use a solvent that allows for the azeotropic removal of water. Glacial acetic acid is often effective as it acts as both a solvent and a catalyst for dehydration.[1][3] Alternatively, conducting the reaction by melting the two solids together (solvent-free) at a high temperature can forcefully drive off the water.[4]
-
-
Purification Losses: Significant product loss can occur during the workup and recrystallization phases.
-
Causality: The product has a free carboxylic acid, making it partially soluble in basic aqueous solutions used for washing, and its solubility profile can be tricky in common recrystallization solvents.
-
Solution: Avoid overly harsh basic washes. A wash with a 5-10% sodium bicarbonate or potassium carbonate solution is often sufficient to remove unreacted trimellitic anhydride without significantly deprotonating and dissolving the product.[1] For recrystallization, solvents like ethanol, acetic acid, or mixtures involving dioxane and water can be effective.[4][5]
-
Troubleshooting Flowchart: Diagnosing Low Yield```dot
Caption: Step-by-step workflow for the synthesis and purification.
Summary of Key Reaction Parameters
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Solvent | Glacial Acetic Acid | Acts as both solvent and catalyst; facilitates dehydration. [3] |
| Reactant Ratio | ~1.1 eq of tert-butylamine | A slight excess of the amine helps drive the reaction to completion. |
| Temperature | Reflux (~118 °C in Acetic Acid) | Provides sufficient energy to overcome steric hindrance and for cyclodehydration. |
| Reaction Time | 4 - 8 hours | Time-dependent; should be monitored by TLC for completion. |
| Workup | Precipitation in water | Effectively removes the acetic acid solvent and precipitates the organic product. |
| Purification | Recrystallization (Ethanol/Water) | A standard and effective method for removing residual impurities. [4] |
Reaction Mechanism Overview
Caption: The two-step mechanism for imide formation.
References
-
Hamak, K. F. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research, 6(1), 324-333. [Link]
-
Krasovitskii, B. M., et al. (2011). Synthesis of N-substituted phthalimides. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Phthalimides. organic-chemistry.org. [Link]
-
Li, J., et al. (2019). Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. Chemical Communications. [Link]
-
Saeed, A., et al. (2007). Synthesis and Hypolipidemic Activity of N-Substituted Phthalimides. Part 5. ResearchGate. [Link]
-
PierpaLab. (2021). Phthalimide synthesis. pierpalab.com. [Link]
-
Jamel, N. M., et al. (2019). Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. Journal of Pharmaceutical Sciences and Research. [Link]
-
BYJU'S. (n.d.). Preparation of Phthalimide. byjus.com. [Link]
-
Reyes-Melo, F. D., et al. (2024). Computational Design and Synthesis of Phthalimide Derivatives as TGF-β Pathway Inhibitors for Cancer Therapeutics. MDPI. [Link]
-
Quora. (2015). What is the mechanism of phthalimide synthesis from phthalic anhydride and urea? quora.com. [Link]
-
Wang, T., et al. (2017). Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. National Institutes of Health. [Link]
- Google Patents. (2012). CN102344405A - Method for preparing N-butylphthalimide.
-
Li, H. L., et al. (2007). N-(4-tert-Butylbenzyl)phthalimide. National Institutes of Health. [Link]
-
Ahn, B. H. (2023). Synthesis of Polyimide from Diamine Containing 4-tert-Butyl Group. Korea Science. [Link]
-
Reddit. (2023). Gabriel synthesis troubleshooting. reddit.com. [Link]
-
Organic Syntheses. (n.d.). tert-BUTYL ISOCYANIDE. orgsyn.org. [Link]
-
Kumar, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health. [Link]
-
Organic Syntheses. (n.d.). n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. orgsyn.org. [Link]
- Google Patents. (1971). US3592847A - Process for the purification of terephthalic acid.
-
ResearchGate. (2021). Synthesis and characterization of a novel organo-soluble polyimide containing hydroxyl and bis-tert-butyl substituted triphenylpyridine units. researchgate.net. [Link]
Sources
Technical Support Center: 2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid
Welcome to the technical support center for 2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this molecule during experimental work. By understanding the underlying chemical principles of its functional groups—the phthalimide ring, the N-tert-butyl group, and the aromatic carboxylic acid—users can proactively mitigate issues and ensure the integrity of their results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and problems encountered when working with this compound, providing explanations and actionable solutions.
Storage and Handling
Q1: I've noticed degradation of my solid this compound over time. What are the optimal storage conditions?
A1: Proper storage is crucial for maintaining the stability of this compound. The primary concerns are moisture and temperature.
-
Expertise & Experience: The carboxylic acid moiety makes the compound hygroscopic. Absorbed water can initiate slow hydrolysis of the phthalimide ring, especially if there are trace acidic or basic impurities. The bulky tert-butyl group offers some steric protection to the imide carbonyls, but this does not entirely prevent degradation.
-
Trustworthiness: To ensure long-term stability, store the solid compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a desiccator to minimize moisture exposure. For extended storage, refrigeration (2-8 °C) is recommended to reduce the rate of any potential degradation reactions.
Q2: Are there any specific handling precautions I should take when weighing or preparing solutions of this compound?
A2: Yes, due to its hygroscopic nature, it is advisable to handle the solid compound in a low-humidity environment, such as a glove box or a balance enclosure with a desiccant. If this is not possible, minimize the time the container is open to the atmosphere.
Solubility and Solution Stability
Q3: I'm having trouble dissolving this compound. What are the recommended solvents?
A3: The solubility is dictated by the opposing characteristics of the polar carboxylic acid and the largely non-polar N-tert-butyl phthalimide core.
-
Solubility Profile: Phthalimide itself is slightly soluble in water but more soluble in organic solvents like ethanol and acetone.[1] The presence of the tert-butyl group on your molecule increases its lipophilicity.
-
It will likely show good solubility in polar aprotic solvents such as DMSO, DMF, and NMP.
-
Moderate solubility can be expected in alcohols like methanol and ethanol.
-
It will have poor solubility in non-polar solvents like hexanes and diethyl ether.
-
In aqueous solutions, solubility is highly pH-dependent. Deprotonation of the carboxylic acid to the carboxylate salt in basic solutions (pH > pKa) will significantly increase water solubility.[2]
-
Q4: My solution of the compound in a basic aqueous buffer turned cloudy and a precipitate formed. What happened?
A4: This is a classic sign of phthalimide ring hydrolysis under basic conditions. The imide ring is susceptible to nucleophilic attack by hydroxide ions, leading to ring-opening.[3]
-
Expertise & Experience: The initial product of hydrolysis is the corresponding phthalamic acid derivative. This ring-opened product may have different solubility properties than the starting material, leading to precipitation. The reaction proceeds in a stepwise manner, first opening the ring and then potentially hydrolyzing the amide bond to release the amine and phthalic acid.[3]
-
Trustworthiness: To avoid this, if you need to work in an aqueous solution, use the lowest possible pH that maintains solubility. If basic conditions are required for a subsequent reaction, it is best to prepare the solution immediately before use and keep it at a low temperature to slow the rate of hydrolysis.
Visualizing Degradation: The Hydrolysis Pathway
The primary instability concern in aqueous media is the hydrolysis of the phthalimide ring. This can occur under both acidic and basic conditions, though the base-catalyzed pathway is typically faster.
Caption: Base- or acid-catalyzed hydrolysis of the phthalimide ring.
Stability During Chemical Reactions
Q5: I am trying to perform an amide coupling with the carboxylic acid group, but I am getting low yields and multiple side products. What could be the issue?
A5: Amide coupling with this substrate can be challenging due to both steric hindrance and potential side reactions.
-
Expertise & Experience: The carboxylic acid is attached to a bulky aromatic system, which can sterically hinder the approach of the amine and coupling reagents.[4][5] Standard coupling reagents like HATU or HBTU might be sluggish.[5]
-
Trustworthiness:
-
Choice of Coupling Reagent: For sterically hindered acids, converting the carboxylic acid to a more reactive intermediate like an acyl fluoride can be effective.[4][6] Alternatively, using phosphonium-based reagents like PyBOP or PyBrOP can be beneficial.
-
Reaction Conditions: Elevated temperatures may be required to drive the reaction to completion. However, be mindful of potential decarboxylation at high temperatures.
-
Base Selection: Use a non-nucleophilic hindered base like DIPEA or 2,4,6-collidine to activate the carboxylic acid without competing with the desired amine nucleophile.
-
Q6: I am concerned about the stability of the N-tert-butyl group during my reaction, which requires acidic conditions. Is this a valid concern?
A6: Yes, the N-tert-butyl group can be labile under strongly acidic conditions, similar to a Boc-protecting group, although it is generally more stable than a tert-butyl ester.[7][8]
-
Expertise & Experience: Strong acids like trifluoroacetic acid (TFA) or concentrated HCl can lead to the cleavage of the tert-butyl group, generating a tert-butyl cation.[8] This cation can then be trapped by nucleophiles in the reaction mixture, leading to side products.
-
Trustworthiness: If your reaction requires acidic conditions, use the mildest acid possible and the lowest effective temperature. Monitor the reaction closely by TLC or LC-MS for the appearance of the de-alkylated phthalimide product. If cleavage is a significant issue, a different synthetic route that avoids strong acids may be necessary.
Q7: Could the carboxylic acid group decarboxylate under my reaction conditions?
A7: Decarboxylation of aromatic carboxylic acids typically requires high temperatures (often >200 °C) or the presence of specific catalysts.[9][10]
-
Expertise & Experience: For most standard solution-phase reactions conducted at or below reflux temperatures of common solvents (e.g., THF, DCM, DMF), decarboxylation is unlikely to be a significant issue. However, if your reaction involves very high temperatures or prolonged heating, it is a possibility to consider.[9]
-
Trustworthiness: If you suspect decarboxylation (e.g., by observing gas evolution and the formation of a product lacking the carboxylic acid group), try to perform the reaction at a lower temperature for a longer duration.
Troubleshooting Workflow
When encountering unexpected results, a systematic approach to troubleshooting is essential.
Caption: A logical workflow for troubleshooting experimental issues.
Experimental Protocol: Amide Coupling with a Hindered Amine
This protocol provides a robust method for the amide coupling of this compound with a sterically hindered amine, using an acyl fluoride intermediate to overcome steric and electronic challenges.
Materials:
-
This compound
-
Hindered amine (e.g., diisopropylamine)
-
Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride) or XtalFluor-E
-
Anhydrous dichloromethane (DCM)
-
DIPEA (N,N-Diisopropylethylamine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Acyl Fluoride Formation: Cool the solution to 0 °C in an ice bath. Slowly add Deoxo-Fluor (1.1 eq) dropwise. Caution: Deoxo-Fluor is corrosive and reacts with moisture.
-
Activation: Allow the reaction to stir at 0 °C for 10 minutes, then warm to room temperature and stir for 1 hour. Monitor the formation of the acyl fluoride by TLC or by quenching a small aliquot with methanol and analyzing by LC-MS.
-
Amine Addition: In a separate flask, dissolve the hindered amine (1.2 eq) and DIPEA (1.5 eq) in anhydrous DCM.
-
Coupling Reaction: Slowly add the amine/DIPEA solution to the activated acyl fluoride solution at room temperature.
-
Heating: Gently warm the reaction mixture to 40 °C (reflux) and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. Carefully quench with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Summary of Physicochemical Properties
| Property | Value/Characteristic | Rationale/Reference |
| Molecular Formula | C₁₃H₁₃NO₄ | - |
| Molecular Weight | 247.25 g/mol | - |
| Appearance | Likely a white to off-white solid | Based on similar phthalimide derivatives. |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in alcohols; insoluble in non-polar solvents. Aqueous solubility increases at basic pH. | Inferred from the properties of phthalimide and the compound's functional groups.[1][2] |
| pKa (Carboxylic Acid) | Estimated 3.5 - 4.5 | Typical range for aromatic carboxylic acids. |
| Primary Degradation Pathway | Hydrolysis of the phthalimide ring | Common for phthalimides, especially under basic or strongly acidic conditions.[3][11] |
References
-
Reddy, G. M., et al. (2000). Facile Ring-Opening Reactions of Phthalimides as a New Strategy to Synthesize Amide-Functionalized Phosphonates, Primary Phosphines, and Bisphosphines. The Journal of Organic Chemistry, 65(23), 7870-7876. Available at: [Link]
-
BYJU'S. (n.d.). Gabriel Phthalimide Synthesis Reaction. Available at: [Link]
-
Unacademy. (n.d.). Gabriel Phthalimide Synthesis Mechanism. Available at: [Link]
-
Solubility of Things. (n.d.). Phthalimide. Available at: [Link]
-
Khan, M. N., & Khan, A. A. (1989). Kinetics and mechanism of base-catalysed hydrolysis of phthalimide. Journal of the Chemical Society, Perkin Transactions 2, (7), 1009-1012. Available at: [Link]
-
Reddy, G. M., et al. (2000). Facile Ring-Opening Reactions of Phthalimides as a New Strategy to Synthesize Amide-Functionalized Phosphonates, Primary Phosphines, and Bisphosphines. The Journal of Organic Chemistry. Available at: [Link]
-
McMillen, D. F., et al. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(4), 776-788. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Phthalimides. Available at: [Link]
-
Royal Society of Chemistry. (2024). Phthalimides: developments in synthesis and functionalization. RSC Advances. Available at: [Link]
-
Wikipedia. (n.d.). Phthalimide. Available at: [Link]
-
ResearchGate. (n.d.). Solubility of Phthalimide derivatives. Available at: [Link]
-
PubChem. (n.d.). Phthalimide. Available at: [Link]
-
ResearchGate. (2000). Facile Ring-Opening Reactions of Phthalimides as a New Strategy to Synthesize Amide-Functionalized Phosphonates, Primary Phosphines, and Bisphosphines. Available at: [Link]
-
Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]
- Google Patents. (n.d.). EP0818435A1 - Process for the decarboxylation of aromatic carboxylic acids.
-
Chemistry LibreTexts. (2023). Gabriel Synthesis. Available at: [Link]
-
Wikipedia. (n.d.). Decarboxylation. Available at: [Link]
-
Office of Scientific and Technical Information. (n.d.). Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
-
Wikipedia. (n.d.). Tert-butyloxycarbonyl protecting group. Available at: [Link]
-
ACS Publications. (2002). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry. Available at: [Link]
-
The Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids. Available at: [Link]
-
University of Calgary. (n.d.). Ch22: Gabriel synthesis of RNH2. Available at: [Link]
-
ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]
-
Taylor & Francis Online. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]
-
Master Organic Chemistry. (2025). The Gabriel Synthesis. Available at: [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Available at: [Link]
-
ResearchGate. (n.d.). Phthalimide stability in the presence of excess amine nucleophile. Available at: [Link]
-
National Institutes of Health. (n.d.). N-(4-tert-Butylbenzyl)phthalimide. Available at: [Link]
-
ACS Publications. (2023). N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes. Organic Letters. Available at: [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Phthalimide | C8H5NO2 | CID 6809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Kinetics and mechanism of base-catalysed hydrolysis of phthalimide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids - UNT Digital Library [digital.library.unt.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Byproduct Formation in the Synthesis of 2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid
Welcome to the technical support center for the synthesis of 2-tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential challenges, specifically the identification and mitigation of byproducts, during this important reaction.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The synthesis is typically a condensation reaction between 4-carboxyphthalic anhydride and tert-butylamine. This reaction forms the desired N-substituted phthalimide product.
Q2: I'm observing a lower than expected yield. What are the most common reasons?
Low yields can often be attributed to incomplete reactions, the presence of moisture, or the formation of side products. It is also crucial to ensure the purity of your starting materials, as impurities can lead to competing reactions.
Q3: My final product shows unexpected peaks in the 1H NMR spectrum. What could these be?
Unexpected peaks often indicate the presence of byproducts or unreacted starting materials. Common byproducts can include the isomeric amides formed from the ring-opening of the anhydride, or products resulting from impurities in the starting materials.
Q4: How can I best purify the final product to remove these byproducts?
Purification strategies will depend on the nature of the impurities. Recrystallization is often effective for removing less soluble byproducts. Column chromatography on silica gel can be used to separate compounds with different polarities.
II. Troubleshooting Guide: Identifying and Mitigating Byproducts
This section provides a detailed approach to identifying and addressing specific issues you may encounter during your synthesis.
Issue 1: Presence of Unreacted Starting Materials
Symptoms:
-
Peaks corresponding to 4-carboxyphthalic anhydride or tert-butylamine are observed in the 1H NMR or LC-MS of the crude product.
-
Lower than expected yield of the desired product.
Root Causes:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.
-
Stoichiometry: Incorrect molar ratios of the reactants can leave an excess of one starting material.
Troubleshooting and Solutions:
-
Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and ensure the disappearance of the starting materials.
-
Optimize Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature to facilitate the reaction, while monitoring for potential byproduct formation.
-
Reaction Time: Extend the reaction time to ensure completion.
-
-
Verify Stoichiometry: Accurately weigh the starting materials to ensure the correct molar ratios are used.
Issue 2: Formation of Isomeric Amide Byproducts
Symptoms:
-
The appearance of additional signals in the aromatic region of the 1H NMR spectrum.
-
Mass spectrometry data may show a peak with the same mass as the desired product but with a different fragmentation pattern.
Causality: The reaction between an amine and an unsymmetrical anhydride like 4-carboxyphthalic anhydride can proceed through two different pathways, leading to the formation of two isomeric amide-acid products before cyclization to the imide. If the cyclization is incomplete, these isomers will be present as impurities.
Workflow for Identification and Resolution:
dot graph "Isomeric_Amide_Formation" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Experimental Protocols:
-
High-Performance Liquid Chromatography (HPLC):
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of formic or phosphoric acid can be used to achieve good separation.[1][2]
-
Detection: UV detection at a wavelength where both the product and potential byproducts absorb (e.g., 254 nm).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Mass Spectrometry (MS):
-
LC-MS: Couple HPLC with a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the eluting peaks. The isomers will have the same molecular weight but may show different retention times.[7][8]
-
Tandem MS (MS/MS): Fragmentation analysis can help distinguish between the isomers based on their different fragmentation patterns.[9][10][11][12]
-
Mitigation Strategies:
-
Promote Cyclization: Ensure reaction conditions (e.g., temperature, use of a dehydrating agent) are sufficient to drive the reaction to the cyclized imide product.
-
Purification: If isomeric byproducts are formed, they can often be separated from the desired product by column chromatography.
Issue 3: Byproducts from Impurities in Starting Materials
Symptoms:
-
Presence of unexpected peaks in analytical data (NMR, LC-MS) that do not correspond to the starting materials, desired product, or isomeric amides.
-
Discoloration of the reaction mixture or final product.
Causality: Impurities in the starting materials can participate in side reactions, leading to a variety of byproducts.
Potential Impurities and Resulting Byproducts:
| Starting Material | Potential Impurities | Potential Byproducts |
| 4-Carboxyphthalic anhydride | Phthalic anhydride, Trimellitic acid | N-tert-butylphthalimide, di-tert-butylamide of trimellitic acid |
| Tert-butylamine | Water, Other amines (e.g., isobutylamine), Unreacted starting materials from its synthesis (e.g., tert-butyl alcohol)[13] | Hydrolysis of the anhydride, N-isobutyl-1,3-dioxoisoindoline-5-carboxylic acid |
Troubleshooting and Solutions:
-
Starting Material Analysis: Before starting the synthesis, analyze the purity of the 4-carboxyphthalic anhydride and tert-butylamine using appropriate analytical techniques (e.g., NMR, GC-MS, melting point).
-
Purification of Starting Materials: If significant impurities are detected, purify the starting materials. 4-Carboxyphthalic anhydride can be recrystallized. Tert-butylamine can be distilled.
-
Use High-Purity Reagents: Whenever possible, use reagents from reputable suppliers with a high-purity specification.
III. Summary of Analytical Techniques for Byproduct Identification
| Analytical Technique | Information Provided |
| 1H and 13C NMR | Provides structural information about the molecules present, allowing for the identification of known and unknown compounds by analyzing chemical shifts, coupling constants, and integration.[3][4][5][6] |
| HPLC | Separates the components of a mixture, providing information on the number of components and their relative amounts.[2][7][8] |
| LC-MS | Combines the separation power of HPLC with the mass analysis of MS, allowing for the determination of the molecular weight of each component in the mixture.[7][8] |
| Mass Spectrometry (MS) | Provides the molecular weight of the compounds. High-resolution mass spectrometry (HRMS) can provide the elemental composition. Fragmentation patterns can give clues about the structure.[9][10][11][12][14] |
IV. References
-
What are the impurities in Tert - Butylamine and how to remove them? - Blog - Wanhongrun. (2025, December 19). Retrieved from
-
Solid-State NMR Characterization of C- and N-Labelled Phthalimides: Model Compounds for Studying Polyimides. (1994, November 15). DTIC. Retrieved from
-
Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. The Royal Society of Chemistry. Retrieved from
-
Byproducts of commonly used coupling reagents: Origin, toxicological evaluation and methods for determination. (2025, August 5). ResearchGate. Retrieved from
-
Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. PMC. Retrieved from
-
Synthesis, spectroscopic studies of novel N-substituted phthalimides and evaluation of their antibacterial, antioxidant, DNA binding and molecular docking studies. (2025, August 6). ResearchGate. Retrieved from
-
Spectroscopy of Carboxylic Acid Derivatives. (2021, December 27). Chemistry LibreTexts. Retrieved from
-
1H NMR spectra of N-aminophthalimides 2a, 2c and 2e and phthalazines 1,4-dione 3a and 3e. ResearchGate. Retrieved from
-
Spectroscopy of Carboxylic Acids. Oregon State University. Retrieved from
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Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry. Retrieved from
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Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. (2014, February 20). American Pharmaceutical Review. Retrieved from
-
Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024, March 29). BOC Sciences. Retrieved from
-
tert-Butylamine. PubChem. Retrieved from
-
tert-Butylamine 75-64-9 wiki. Guidechem. Retrieved from
-
PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. (2020, March 6). YouTube. Retrieved from
-
Synthesis and analysis of amides. Chemistry Education. Retrieved from
-
Mass spectrometry of carboxylic acid derivatives. ResearchGate. Retrieved from
-
4-Carboxyphthalic anhydride. ChemBK. Retrieved from
-
CAS 34841-35-5 Bupropion Des-tert-butylamine Impurity. Anant Pharmaceuticals Pvt. Ltd. Retrieved from
-
tert-Butylamine. Wikipedia. Retrieved from
-
Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. Retrieved from
-
2-(2-Carboxyethyl)-1,3-dioxoisoindoline-5,6-dicarboxylic acid methanol monosolvate. NIH. Retrieved from
-
Convenient Synthesis of tert‐Butyl Esters of Indole‐5‐carboxylic Acid and Related Heterocyclic Carboxylic Acids. ResearchGate. Retrieved from
-
2-ethyl-1,3-dioxoisoindoline-5-carboxylic acid AldrichCPR. Sigma-Aldrich. Retrieved from
-
Theoretical and Experimental Study on the Reaction of tert-Butylamine with OH Radicals in the Atmosphere. Retrieved from
-
Separation of tert-Butyl N-(1,3-dihydro-1,3-dioxoisoindolyl) carbonate on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from
-
Cas no 96296-39-8 (2-Butyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic Acid). Retrieved from
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Retrieved from
-
Phathalic anhydride as an impurity in industrial atmospheres: assay in air samples by gas chromatography with electron-capture detection. Analyst (RSC Publishing). Retrieved from
-
Synthesis of end- and mid-Phthalic Anhydride Functional Polymers by Atom Transfer Radical Polymerization. Retrieved from
-
3-Oxoisoindoline-5-carboxamides: Synthesis and their Antioxidant Activity Studies. Journal of Pharmaceutical Science and Technology (JPST). Retrieved from
-
tert-butyl 2-oxo-1-indolinecarboxylate. ChemSynthesis. Retrieved from
-
tert-Butyl 5-chloroisoindoline-2-carboxylate|CAS 871723-38-5. Benchchem. Retrieved from
-
5,8-Di-tert-butyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione—A New Lipophilic N-oxyl Radical Precursor. (2023, January 11). MDPI. Retrieved from
-
2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid. PubChem. Retrieved from
-
tert-butyl 5-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate. Retrieved from
-
Phthalic anhydride as an impurity in industrial atmospheres: assay in air samples by gas chromatography with electron-capture detection. PubMed. Retrieved from
-
Phthalic anhydride – Knowledge and References. Taylor & Francis. Retrieved from
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- 1. Separation of tert-Butyl N-(1,3-dihydro-1,3-dioxoisoindolyl) carbonate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. rsc.org [rsc.org]
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- 13. What are the impurities in Tert - Butylamine and how to remove them? - Blog - Wanhongrun [zbwhr.com]
- 14. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
Technical Support Center: Scaling Up the Synthesis of 2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid
This guide is designed for researchers, chemists, and process development professionals focused on the synthesis of 2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid. It provides in-depth technical insights, a detailed scale-up protocol, and robust troubleshooting strategies to navigate the challenges of transitioning this synthesis from the bench to a larger scale.
Synthesis Overview and Mechanism
The synthesis of this compound is fundamentally a condensation reaction between trimellitic anhydride and tert-butylamine. This process proceeds via a two-step mechanism:
-
Nucleophilic Acyl Substitution: The primary amine (tert-butylamine) acts as a nucleophile, attacking one of the carbonyl carbons of the trimellitic anhydride ring. This opens the anhydride to form a phthalamic acid intermediate.
-
Intramolecular Cyclization (Dehydration): The newly formed carboxylic acid and amide functionalities of the intermediate then undergo a heat-induced intramolecular condensation, eliminating a molecule of water to form the stable five-membered imide ring.
The carboxylic acid group at the 5-position of the trimellitic anhydride remains unreactive under these conditions, yielding the desired product.
Recommended Scale-Up Protocol (100 g Scale)
This protocol is optimized for a 100-gram scale synthesis, focusing on safety, efficiency, and product quality.
Reagent and Equipment Data
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |
| Trimellitic Anhydride | 192.12 | 100.0 g | 1.0 | Ensure dryness. Moisture sensitive. |
| tert-Butylamine | 73.14 | 41.8 g (57.2 mL) | 1.1 | Use a slight excess to ensure complete reaction. |
| Glacial Acetic Acid | 60.05 | 500 mL | - | Solvent. Facilitates cyclization. |
| Deionized Water | 18.02 | ~ 2 L | - | For workup and washing. |
| 2-Propanol | 60.10 | ~ 400 mL | - | For final product wash/trituration. |
| Equipment | ||||
| 2L Jacketed Glass Reactor | - | 1 | - | With overhead mechanical stirrer, reflux condenser, and temperature probe. |
| Heating/Cooling Circulator | - | 1 | - | For precise temperature control. |
| Büchner Funnel & Flask | - | 1 (2L) | - | For product filtration. |
Step-by-Step Methodology
-
Reactor Setup: Assemble the 2L reactor system. Ensure all glassware is clean and dry. Purge the reactor with an inert atmosphere (Nitrogen or Argon).
-
Reagent Charging: Charge the reactor with glacial acetic acid (500 mL) and trimellitic anhydride (100.0 g). Begin stirring at a moderate speed (e.g., 150-200 RPM) to form a slurry.
-
Amine Addition: Slowly add tert-butylamine (57.2 mL) to the slurry via an addition funnel over 30-45 minutes. Causality Note: This addition is exothermic. A slow addition rate is critical at scale to allow the reactor's cooling system to manage the heat generated, preventing a runaway reaction and potential side product formation. Maintain the internal temperature below 40°C during the addition.
-
Reaction & Cyclization: After the addition is complete, heat the reaction mixture to reflux (~118°C) and maintain for 4-6 hours. The mixture should become a clear, homogenous solution before the product begins to precipitate.
-
Reaction Monitoring: Monitor the reaction for the disappearance of the phthalamic acid intermediate. This can be done by taking a small aliquot, quenching it in water, and analyzing the solid by TLC or HPLC. The reaction is complete when the intermediate is no longer detectable.
-
Cooling & Precipitation: Once complete, cool the reaction mixture to room temperature (20-25°C). The product will precipitate as a white solid. Further cooling to 0-5°C for 1-2 hours can maximize recovery.
-
Product Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with deionized water (2 x 500 mL) and then with cold 2-propanol (2 x 200 mL). Causality Note: The water wash removes residual acetic acid and any water-soluble salts. The 2-propanol wash removes residual water and organic impurities, aiding in drying.
-
Drying: Dry the product in a vacuum oven at 60-70°C until a constant weight is achieved. The expected yield is typically in the range of 115-125 g (88-96%).
Troubleshooting Guide & FAQs
Scaling up a synthesis can introduce unforeseen challenges. This section addresses the most common issues encountered during this process.
Troubleshooting Q&A
Q1: My final yield is significantly lower than expected. What are the common causes and how can I fix this?
-
A1: Incomplete Reaction: The most common cause is insufficient time or temperature to drive the cyclization of the phthalamic acid intermediate to completion.
-
Solution: Ensure your reaction is maintained at a full reflux for the entire recommended duration. Use a calibrated temperature probe to verify the internal temperature. Before stopping the reaction, confirm the absence of the starting materials and intermediate via an appropriate analytical method (TLC, HPLC). If the reaction has stalled, extending the reflux time by 1-2 hours may be beneficial.
-
-
A2: Product Loss During Workup: Significant amounts of the product can be lost if precipitation is incomplete or if it is washed away during filtration.
-
Solution: After reflux, ensure the mixture is cooled to a low temperature (0-5°C) and held for an adequate time to maximize crystallization. When washing the filter cake, use cold solvents to minimize re-dissolving the product. If significant loss is suspected, you can analyze the filtrate to confirm.
-
-
A3: Hydrolysis of Starting Material: Trimellitic anhydride is sensitive to moisture and can hydrolyze to trimellitic acid, which will not participate in the reaction.[1]
-
Solution: Always use anhydrous grade solvents and ensure your reactor is thoroughly dry. Maintaining a positive pressure of an inert gas (e.g., nitrogen) throughout the reaction will prevent atmospheric moisture from entering the system.
-
Q2: The isolated product is off-white or yellow, and analysis shows impurities. How can I improve purity?
-
A1: Residual Starting Materials or Intermediate: The most likely impurities are unreacted trimellitic anhydride, tert-butylamine, or the phthalamic acid intermediate.
-
Solution: Purity is highly dependent on the workup. A thorough wash of the filter cake with water is critical to remove the acetic acid solvent and any unreacted anhydride (as its water-soluble carboxylate salt). An additional wash with a dilute acid could remove residual tert-butylamine, though this is often unnecessary with a proper water wash. If the phthalamic acid intermediate is present, this indicates incomplete cyclization (see Q1, A1).
-
-
A2: Recrystallization vs. Trituration: At scale, recrystallization can be material and time-intensive.
-
Solution: For this product, a final trituration or slurry wash with a solvent in which the product is poorly soluble but impurities are more soluble (like 2-propanol or diethyl ether) is often sufficient to achieve high purity. This is generally more efficient at scale than a full recrystallization.
-
Frequently Asked Questions (FAQs)
Q: What are the critical safety precautions for this reaction at scale?
A: Both trimellitic anhydride and tert-butylamine pose significant hazards.
-
Trimellitic Anhydride: It is a potent respiratory irritant and an immunological sensitizer.[2][3] Chronic exposure can lead to asthma-like symptoms.[2] Always handle this solid in a ventilated enclosure (fume hood) using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[4][5] For large-scale operations, respiratory protection may be required.[4]
-
tert-Butylamine: It is a corrosive, flammable, and toxic liquid. Handle only in a fume hood with proper PPE.
-
Scale-Up Considerations: The primary risk at scale is managing the exotherm during the amine addition. Ensure a reliable and sufficiently powerful cooling system is in place and that the addition rate is controlled.
Q: Is glacial acetic acid the only solvent option?
A: While glacial acetic acid is highly effective because it acts as both a solvent and a catalyst for the dehydration step, other high-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or N-methyl-2-pyrrolidone (NMP) can also be used. However, these solvents have higher boiling points and can be more difficult to remove from the final product, often requiring more extensive washing or a different workup procedure. For many applications, acetic acid provides the most straightforward process.
Q: How can I best monitor the reaction to optimize the cycle time?
A: In-process monitoring is key to process optimization.
-
Thin-Layer Chromatography (TLC): A simple and effective method. Co-spot the reaction mixture with standards of your starting materials. The intermediate phthalamic acid will have a different Rf from the starting anhydride and the final imide product. The reaction is complete when the intermediate spot is gone.
-
High-Performance Liquid Chromatography (HPLC): Provides more quantitative data. Develop a method that resolves the starting anhydride, the amine, the intermediate, and the final product. You can then track the disappearance of reactants and the appearance of the product over time to determine the optimal reaction endpoint.
Analytical Data
The following table summarizes the expected analytical data for pure this compound.
| Analysis | Expected Results |
| Appearance | White to off-white crystalline solid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~13.5 (s, 1H, -COOH), 8.3-8.1 (m, 2H, Ar-H), 7.9 (d, 1H, Ar-H), 1.6 (s, 9H, -C(CH₃)₃) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ ~167.9, 167.2, 166.5, 136.1, 135.3, 132.0, 124.3, 123.8, 58.9, 28.3 |
| FT-IR (ATR, cm⁻¹) | 3200-2500 (broad, O-H), 1770 & 1710 (asymmetric & symmetric C=O imide), 1690 (C=O acid) |
| Mass Spec (ESI-) | m/z calculated for C₁₃H₁₃NO₄: 247.08. Found: 246.07 [M-H]⁻ |
References
-
Phthalimide Synthesis Overview. A general review of methods for synthesizing N-substituted phthalimides, which provides foundational chemistry relevant to the target molecule. Source: ResearchGate.
-
Phthalimide Synthesis from Phthalic Anhydride. Describes the fundamental mechanism of reacting an anhydride with an amine source to form the imide ring. Source: PierpaLab.
-
General Synthesis of Phthalimides. Provides context on the reaction of phthalic anhydride with amines in acetic acid. Source: Sphinix Online.
-
Trimellitic Anhydride Chemical Data. Details the reactivity of trimellitic anhydride, including its reaction with water (hydrolysis). Source: CAMEO Chemicals - NOAA.
-
Technical Support for Isoindolinone Synthesis. Discusses common contaminants in related syntheses, such as uncyclized intermediates. Source: BenchChem.
-
Safety Data for Trimellitic Anhydride. Provides comprehensive safety, handling, and PPE information. Source: Fisher Scientific.
-
Hazard Summary for Trimellitic Anhydride. Outlines workplace exposure limits and health effects. Source: New Jersey Department of Health.
-
NIOSH Bulletin on Trimellitic Anhydride. A detailed report on the hazards, including immunological sensitization, associated with trimellitic anhydride exposure. Source: Centers for Disease Control and Prevention (CDC).
-
Review of TMA-Induced Respiratory Response. A scientific review detailing the health effects of trimellitic anhydride as an irritant and immunologic sensitizer. Source: PubMed.
Sources
- 1. TRIMELLITIC ANHYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Current Intelligence Bulletin 21: Trimellitic Anhydride (TMA) (78-121) | NIOSH | CDC [cdc.gov]
- 3. Review of trimellitic anhydride (TMA) induced respiratory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. nj.gov [nj.gov]
Technical Support Center: Resolving Solubility Challenges for 2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic Acid
Welcome to the technical support guide for 2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions for the solubility challenges associated with this compound. Our approach is rooted in first principles of physical organic chemistry to not only offer protocols but to explain the rationale behind them, empowering you to troubleshoot effectively.
The structure of this compound presents a classic solubility dilemma. It combines a large, rigid, and hydrophobic core (the N-tert-butyl phthalimide system) with a single, ionizable functional group (the carboxylic acid). This duality is the primary driver of its challenging solubility profile, making a one-size-fits-all solvent approach unlikely to succeed. This guide provides a systematic methodology to overcome these issues.
Frequently Asked Questions (FAQs)
Q1: My this compound won't dissolve in DMSO at room temperature. What should I do first?
A1: This is a common starting problem. While Dimethyl Sulfoxide (DMSO) is a powerful polar aprotic solvent, high concentrations of crystalline solids can be slow to dissolve.[1]
-
Initial Steps:
-
Verify DMSO Quality: Ensure you are using anhydrous, high-purity DMSO. Water absorbed from the atmosphere can reduce its solvating power for certain organics.[2]
-
Mechanical Agitation: Vortex the mixture vigorously for 2-3 minutes.
-
Gentle Warming & Sonication: If agitation is insufficient, warm the solution to 37-50°C in a water bath.[2] Sonication for 5-15 minutes can also be highly effective as it breaks down compound aggregates and increases the surface area for solvation.[2]
-
Q2: I dissolved the compound in DMSO, but it crashed out when I added it to my aqueous cell culture medium. Why did this happen?
A2: This phenomenon, known as precipitation or "crashing out," occurs because the compound is poorly soluble in the final aqueous environment.[2] DMSO is miscible with water, but when the DMSO stock is diluted into the medium, the concentration of the organic solvent drops dramatically. The compound is then exposed to a predominantly aqueous system where it is no longer soluble, causing it to precipitate.[2] To prevent this, the final concentration of DMSO in your aqueous medium should typically be kept below 0.5-1% to maintain both compound solubility and low cellular toxicity.
Q3: Can I dissolve this compound directly in water or a standard buffer like PBS (pH 7.4)?
A3: Direct dissolution in neutral or acidic aqueous solutions is highly unlikely to be successful. The molecule's large hydrophobic surface area dominates its physical properties at neutral pH. The carboxylic acid group (estimated pKa ~3-5) remains largely protonated and uncharged, failing to provide sufficient hydrophilicity to overcome the non-polar character of the rest of the molecule.[3]
Q4: Is it better to use an organic solvent or a basic aqueous solution to prepare a stock?
A4: The choice depends entirely on your downstream application.
-
For Organic Reactions: A stock in an organic solvent like DMSO or DMF is appropriate.
-
For Biological/Aqueous Assays: Preparing a stock solution in a basic aqueous buffer (e.g., 10-50 mM NaOH, or a basic buffer like Tris at pH 8-9) is often a superior strategy. This deprotonates the carboxylic acid to the highly soluble carboxylate salt, which is much more compatible with aqueous media and less prone to precipitation upon further dilution.[3][4]
In-Depth Troubleshooting & Optimization Guide
The Role of pH: The Key to Aqueous Solubility
The carboxylic acid functional group is the key to manipulating the solubility of this compound in aqueous systems. The principle is to convert the neutral, poorly soluble acid (R-COOH) into its charged, water-soluble conjugate base, the carboxylate salt (R-COO⁻).[3][4] This is governed by the Henderson-Hasselbalch equation. To ensure at least 99% of the compound is in its deprotonated, soluble form, the pH of the solvent should be at least 2 units higher than the compound's pKa.
This protocol is recommended for applications requiring dilution into aqueous buffers or cell culture media.
-
Weigh the Compound: Accurately weigh the desired amount of this compound in a suitable container.
-
Initial Suspension: Add a small volume of high-purity water to create a slurry. The compound will not dissolve at this stage.
-
Basification: Add a basic solution, such as 1 M NaOH, dropwise while stirring or vortexing. Use a stoichiometric amount of base relative to the moles of your compound as a starting point.
-
Observe Dissolution: Continue adding the base in small increments until the solid completely dissolves, yielding a clear solution.
-
Final Volume Adjustment: Once dissolved, add water or your desired buffer (e.g., PBS, Tris) to reach the final target concentration and volume.
-
pH Verification & Adjustment: Check the pH of the final solution. If necessary, adjust to your desired experimental pH using dilute HCl or NaOH. Be cautious not to lower the pH too much, as this could cause the compound to precipitate.
-
Sterile Filtration (for Biological Use): For cell-based assays, filter the final stock solution through a 0.22 µm syringe filter to ensure sterility and remove any micro-particulates.
Troubleshooting Workflow for Solubility Issues
This workflow provides a logical sequence of steps to diagnose and solve solubility problems.
Sources
Technical Support Center: Synthesis of 2-tert-butylisoindoline-1,3-dione-5-carboxylic acid
Welcome to the technical support center for the synthesis of 2-tert-butylisoindoline-1,3-dione-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and avoid the formation of critical impurities during this synthesis. By understanding the causality behind each experimental step, you can achieve a higher purity and yield for your target compound.
Synthesis Overview
The standard synthesis of 2-tert-butylisoindoline-1,3-dione-5-carboxylic acid involves the condensation reaction between trimellitic anhydride and tert-butylamine. The reaction proceeds in two main stages:
-
Amic Acid Formation: A rapid, often exothermic, nucleophilic acyl substitution where the primary amine attacks one of the carbonyl groups of the anhydride ring, leading to the formation of the intermediate, 2-((tert-butyl)carbamoyl)-5-carboxybenzoic acid.
-
Imide Formation (Cyclization/Dehydration): The subsequent intramolecular cyclization via dehydration, typically requiring thermal promotion or a dehydrating agent, to form the final imide product.
This seemingly straightforward synthesis can be prone to the formation of several impurities if not carefully controlled. This guide will address the most common issues encountered.
Troubleshooting Guide & FAQs
Issue 1: Low Yield and Presence of a Water-Soluble Impurity
Question: My final product has a low yield, and I notice a significant amount of a white, water-soluble solid during workup. What is this impurity and how can I avoid it?
Answer:
This is the most common issue in this synthesis and the water-soluble impurity is almost certainly the intermediate, 2-((tert-butyl)carbamoyl)-5-carboxybenzoic acid (the "amic acid") . Its presence indicates an incomplete cyclization/dehydration of the intermediate.
Causality:
-
Insufficient Reaction Temperature: The dehydration step is endothermic and requires sufficient thermal energy to proceed at a reasonable rate.[1][2]
-
Inadequate Reaction Time: Even at the correct temperature, the reaction may need more time for complete conversion.
-
Solvent Effects: The choice of solvent can influence the reaction rate. Aprotic solvents with a sufficiently high boiling point, such as acetic acid or dimethylformamide (DMF), are often used to facilitate the removal of water.[2][3]
Troubleshooting Protocol:
-
Temperature and Reflux: Ensure your reaction is heated to a temperature that allows for the efficient removal of the water formed during cyclization. Refluxing in a solvent like glacial acetic acid is a common and effective method.[2][3]
-
Azeotropic Removal of Water: If using a solvent like toluene, employ a Dean-Stark apparatus to azeotropically remove water, driving the equilibrium towards the imide product.
-
Extended Reaction Time: Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC) until the starting materials and the intermediate amic acid spot are no longer visible.
-
Use of Dehydrating Agents: In some cases, the addition of a dehydrating agent like acetic anhydride can be used, but this may complicate purification.
Issue 2: Presence of Unreacted Starting Materials in the Final Product
Question: My NMR analysis shows the presence of unreacted trimellitic anhydride and/or tert-butylamine. How can I ensure complete consumption of starting materials?
Answer:
The presence of starting materials is typically due to incorrect stoichiometry, inefficient mixing, or the deactivation of one of the reactants.
Causality:
-
Incorrect Stoichiometry: An excess or deficit of either reactant will result in its presence in the final product.
-
Moisture Contamination: Trimellitic anhydride is highly susceptible to hydrolysis, reverting to trimellitic acid.[4][5] Trimellitic acid will not react with tert-butylamine under these conditions to form the imide.
-
Inefficient Mixing: In a heterogeneous reaction mixture, poor mixing can lead to localized areas of high or low reactant concentration.
Troubleshooting Protocol:
-
Stoichiometric Control: Use a 1:1 molar ratio of trimellitic anhydride to tert-butylamine. A slight excess (1-5 mol%) of the amine can be used to ensure complete conversion of the anhydride, but this will need to be removed during purification.
-
Handling of Trimellitic Anhydride: Use fresh, dry trimellitic anhydride. Store it in a desiccator to prevent moisture absorption. If the purity is questionable, it can be recrystallized from an anhydrous solvent like acetic anhydride.
-
Reaction Solvent: Ensure the chosen solvent can dissolve or effectively suspend the reactants to allow for efficient mixing.
Issue 3: Product is Off-Color or Contains Insoluble Particulates
Question: My final product is yellow or brown, and contains some insoluble material, even after recrystallization. What could be the cause?
Answer:
Discoloration and insoluble particulates can arise from thermal decomposition or impurities in the starting materials.
Causality:
-
Thermal Decomposition: Prolonged heating at very high temperatures can lead to the decomposition of the product or starting materials, resulting in colored impurities.
-
Impurities in Trimellitic Anhydride: The industrial synthesis of trimellitic anhydride can result in isomeric impurities such as isophthalic and terephthalic acids.[6] These will not form the desired product and may be carried through the synthesis as insoluble particulates.
Troubleshooting Protocol:
-
Temperature Control: Avoid excessive heating. Monitor the reaction temperature closely and do not exceed the recommended temperature for prolonged periods.
-
Purity of Starting Materials: Use high-purity trimellitic anhydride. If necessary, purify the starting material before use.
-
Purification of Final Product:
-
Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, acetic acid). This is often effective at removing colored impurities and unreacted starting materials.
-
Washing: Wash the crude product with a solvent in which the impurities are soluble but the product is not. For example, a wash with hot water can help remove any remaining trimellitic acid.
-
Experimental Protocols
Standard Synthesis of 2-tert-butylisoindoline-1,3-dione-5-carboxylic acid
-
In a round-bottom flask equipped with a reflux condenser, add trimellitic anhydride (1.0 eq).
-
Add glacial acetic acid as the solvent.
-
Slowly add tert-butylamine (1.0 eq) to the suspension with stirring. An exothermic reaction will occur.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature. The product will often precipitate.
-
Collect the solid by filtration and wash with cold water to remove acetic acid and any unreacted starting materials.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.
Purity Analysis by HPLC
A High-Performance Liquid Chromatography (HPLC) method can be developed to assess the purity of the final product and quantify impurities.
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute the product and impurities. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This is a general guideline and the method should be optimized for your specific instrumentation and impurity profile.
Visualizing the Synthesis and Impurity Formation
Caption: Reaction pathway for the synthesis of 2-tert-butylisoindoline-1,3-dione-5-carboxylic acid and common impurity sources.
References
- Yang, J. W., Pan, S. C., & List, B. (n.d.). Title of relevant section. Organic Syntheses Procedure.
- Barton Decarboxylation. (n.d.).
- Li, Y., et al. (Date). N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. PubMed Central.
- Al-Amiery, A. A., et al. (Date).
- Hamak, K. F. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research, 6(1), 324-333.
- Jamel, N. M., et al. (2019). Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. Journal of Pharmaceutical Sciences and Research, 11(9), 3348-3354.
- TRIMELLITIC ANHYDRIDE. (n.d.). CAMEO Chemicals - NOAA.
- Phthalimides. (n.d.). Organic Chemistry Portal.
- Tan, J. W., et al. (2018). Theoretical and Experimental Study on the Reaction of tert-Butylamine with OH Radicals in the Atmosphere. The Journal of Physical Chemistry A, 122(18), 4470–4480.
- Decarboxyl
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PubChem. (n.d.). 2-((tert-butoxy)carbonyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid. Retrieved from [Link]
- Synthesis of a Series of Diaminoindoles.
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PubChem. (n.d.). N-tert-Butylphthalimide. Retrieved from [Link]
- butylphthalimide, 1515-72-6. (n.d.). The Good Scents Company.
- Trimellitic anhydride purification process. (Date).
- Abdy, M. A., et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Molecules, 26(16), 4998.
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PubChem. (n.d.). N-Butylphthalimide. Retrieved from [Link]
- Meghrazi Ahadi, E., et al. (2022). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 27(19), 6543.
- Taiwo, F. O., et al. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities.
-
PubChem. (n.d.). Trimellitic anhydride. Retrieved from [Link]
- Oliver-Tomas, B., et al. (2017). Ketone Formation from Carboxylic Acids by Ketonic Decarboxylation: The Exceptional Case of the Tertiary Carboxylic Acids. Chemistry, 23(52), 12900-12908.
- Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide. (Date).
- Method for preparing N-butylphthalimide. (Date).
- Tan, J. W., et al. (2018).
- Convenient Removal of N-tert-Butyl from Amides with Scandium Trifl
- Andres, J., et al. (1998). Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2, (1), 17-21.
-
PubChem. (n.d.). 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid. Retrieved from [Link]
- Process for the production and recovery of trimellitic acid. (Date).
- Al-Amiery, A. A., et al. (2021). Novel Synthesis of Some N-Hydroxy Phthalimide Derivatives with Investigation of Its Corrosion Inhibition for Carbon Steel in HCl Solution. Chemical Methodologies, 5(4), 306-316.
- Current Intelligence Bulletin 21: Trimellitic Anhydride (TMA). (1978). NIOSH - CDC.
- Liang, Z. P., & Li, J. (2006). 2-Ethylisoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 62(11), o5439-o5440.
- tert-BUTYLAMINE. (n.d.). Organic Syntheses Procedure.
- Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector.
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Technical Support Center: 2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for 2-tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid (also known as N-(tert-butyl)-4-carboxyphthalimide). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and enhance the reactivity of this versatile building block in your synthetic workflows.
The core of this molecule features a phthalimide scaffold, a structure found in numerous pharmaceutical agents.[1][2] The carboxylic acid at the 5-position serves as a key handle for derivatization, while the N-tert-butyl group provides steric bulk that can influence reaction outcomes, control molecular conformation, and offer metabolic shielding in drug candidates.[3] However, this bulky group can also present challenges, primarily through steric hindrance, which may impede reactions at adjacent sites.[3][4]
This guide is structured to address the most common issues encountered when working with this sterically hindered carboxylic acid, focusing on enhancing its reactivity in coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with this compound is showing low conversion. What is the most likely cause?
A: Low conversion is the most frequently reported issue and typically stems from a combination of two factors: inefficient activation of the carboxylic acid and steric hindrance from the N-tert-butyl group.[3][5] The bulky tert-butyl group can sterically shield the carboxylic acid, making it difficult for standard coupling reagents to form the active intermediate.[3] Furthermore, this steric hindrance can also slow the subsequent attack by the amine nucleophile.[3][5][6] Addressing both acid activation and reaction conditions is crucial for success.
Q2: Which coupling reagents are most effective for this hindered carboxylic acid?
A: For sterically hindered substrates, more powerful uronium/aminium-based reagents are often required. Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), HBTU , or COMU are generally more effective than standard carbodiimides like DCC or EDC alone.[2] These reagents rapidly form highly reactive activated esters. The inclusion of additives like HOBt (1-Hydroxybenzotriazole) or OxymaPure is also recommended to minimize side reactions and potentially increase reaction rates.[7] In particularly challenging cases, converting the carboxylic acid to an acyl fluoride has proven effective for coupling hindered substrates.[6]
Q3: I'm observing poor solubility of my starting material. What solvents are recommended?
A: Phthalimide derivatives generally exhibit good solubility in polar aprotic solvents.[8] For reactions, DMF , DMAc , NMP , and DMSO are excellent choices. For purification and analysis, phthalimides are often soluble in acetone and ethyl acetate, with lower solubility in alcohols and toluene.[9][10] If solubility remains an issue in your reaction, gentle heating (e.g., to 40-60 °C) can often resolve the problem, provided your reactants and reagents are stable at that temperature.
Q4: Can the N-tert-butyl group be cleaved under my reaction conditions?
A: The N-tert-butyl group is generally stable under standard amide coupling, basic, and mild acidic conditions. However, it is an acid-labile protecting group.[11] It can be cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in organic solvents.[11] Be mindful of this if your workflow involves a subsequent acidic deprotection step for other functionalities (e.g., a Boc group on an amine).
Troubleshooting Guide: Low-Yield Amide Coupling
This guide provides a logical workflow for diagnosing and solving low-yield issues in amide coupling reactions involving this compound.
Diagram: Troubleshooting Workflow for Low-Yield Coupling
Caption: Decision tree for troubleshooting low-yield coupling reactions.
Problem: Inefficient Carboxylic Acid Activation
The bulky N-tert-butyl group can hinder the approach of the coupling reagent to the carboxyl group. If standard carbodiimide reagents (EDC, DCC) are failing, a more potent activation strategy is necessary.[6][12]
Solutions:
-
Upgrade the Coupling Reagent: Switch from carbodiimide-based reagents to uronium/aminium salts like HATU or HBTU. These react faster and form a more reactive acyl-intermediate.[2]
-
Pre-activation: Allow the carboxylic acid, coupling reagent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) to stir for 15-30 minutes before adding the amine component. This ensures the formation of the active ester intermediate prior to the introduction of the nucleophile.
-
Form an Acyl Halide: For very challenging couplings, convert the carboxylic acid to its corresponding acid chloride (using oxalyl chloride or thionyl chloride) or acid fluoride. Acyl halides are significantly more reactive, though this two-step approach requires careful handling due to their moisture sensitivity.[6][12]
Diagram: Mechanism of Carboxylic Acid Activation with HATU
Caption: Simplified activation pathway using HATU coupling reagent.
Problem: Steric Hindrance at the Reaction Center
Even with efficient activation, the bulky tert-butyl group can physically block the incoming amine.[3][13] This slows down the reaction rate significantly compared to less hindered analogues.
Solutions:
-
Increase Reaction Time and/or Temperature: Sterically hindered reactions are often simply slow.[5] Extend the reaction time to 24 or even 48 hours. If the substrates are stable, increasing the temperature to 40-60 °C can dramatically increase the reaction rate.
-
Reagent Stoichiometry: Use a slight excess of the amine component (e.g., 1.2-1.5 equivalents) to push the equilibrium towards the product.
-
Consider the Nucleophile: If possible, using a smaller, less-hindered amine will result in faster reaction rates.
Problem: Poor Solubility
If reactants are not fully dissolved, the reaction can stall.
Solutions:
-
Solvent Selection: Ensure you are using an appropriate solvent. DMF and NMP are excellent starting points.
-
Temperature: As mentioned, gentle heating can improve solubility and reaction rate simultaneously.
-
Co-Solvents: In some cases, adding a small amount of a stronger solvent like DMSO (5-10% v/v) can aid in solubilizing a difficult substrate.
| Solvent | Boiling Point (°C) | Key Characteristics |
| DMF (N,N-Dimethylformamide) | 153 | Excellent general-purpose polar aprotic solvent. |
| DMAc (N,N-Dimethylacetamide) | 165 | Similar to DMF, slightly higher boiling point. |
| NMP (N-Methyl-2-pyrrolidone) | 202 | High boiling point, useful for high-temp reactions. |
| DMSO (Dimethyl sulfoxide) | 189 | Very strong polar aprotic solvent, can be hard to remove. |
| DCM (Dichloromethane) | 40 | Lower boiling point, less effective for dissolving polar starting materials. |
Table 1: Common Solvents for Amide Coupling Reactions.
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
This protocol is a robust starting point for coupling this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous DMF
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound.
-
Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Add HATU to the solution, followed by DIPEA.
-
Stir the mixture at room temperature for 15 minutes (pre-activation).
-
Add the amine to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
If the reaction is sluggish after 12 hours, heat the mixture to 50 °C and continue monitoring.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Conversion to Acid Chloride
Use this protocol when uronium-based methods are insufficient.
Materials:
-
This compound (1.0 eq)
-
Oxalyl chloride (2.0 eq) or Thionyl chloride (2.0 eq)
-
Anhydrous DCM or Toluene
-
Catalytic DMF (1-2 drops)
Procedure:
-
Suspend this compound in anhydrous DCM or toluene in a dry flask under an inert atmosphere.
-
Add 1-2 drops of anhydrous DMF.
-
Slowly add oxalyl chloride or thionyl chloride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction can be gently heated (e.g., to 40 °C) if necessary to drive to completion.
-
Once the reaction is complete (evolution of gas ceases), remove the solvent and excess reagent under reduced pressure.
-
The resulting crude acid chloride is typically used immediately in the next step without further purification.
References
- BenchChem. (n.d.). The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects.
- Pagliaro, M., Lopez-Sanchez, J. A., Carà, P. D., & Ciriminna, R. (2014). Limonene: A Versatile Chemical of the Bioeconomy.
- Schäfer, G., & Bode, J. W. (2017). The Synthesis of Sterically Hindered Amides.
-
Wikipedia. (n.d.). Butyl group. Retrieved from [Link]
- INIS-IAEA. (2017). Solubility determination and modelling for phthalimide in mixed solvents of (acetone, ethyl acetate or acetonitrile + methanol) from (278.15 to 313.15) K. Journal of Chemical Thermodynamics, 106, 123-131.
- ResearchGate. (2017). Solubility modelling and thermodynamic dissolution functions of phthalimide in ten organic solvents. Request PDF.
- ResearchGate. (2008). The tert-butyl group in chemistry and biology. Request PDF.
- Royal Society of Chemistry. (2023).
- Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11634-11639.
- ResearchGate. (2017). Solubility determination and modelling for phthalimide in mixed solvents of (acetone, ethyl acetate or acetonitrile + methanol)
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
- Sabatini, J. J. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(9), 2178-2181.
- ResearchGate. (n.d.).
- Journal of Organic Chemistry. (1976). New nitrogen bases with severe steric hindrance due to flanking tert-butyl groups. cis-2,6-Di-tert-butylpiperidine. Possible steric blocking of olfaction.
- Ashenhurst, J. (2011). Don't Be Futyl, Learn The Butyls. Master Organic Chemistry.
- Growing Science. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Organic Chemistry, 13(1), 133-146.
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
- ResearchGate. (2023). Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3-sp2 Carbon-Carbon Bonds.
- National Institutes of Health. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- Yamai, Y., & Taniguchi, T. (2018). CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)
-
ChemSynthesis. (n.d.). tert-butyl 2-oxo-1-indolinecarboxylate. Retrieved from [Link]
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PubChem. (n.d.). 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid. Retrieved from [Link]
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Validation & Comparative
A Comparative Spectroscopic Guide to N-Alkyl-1,3-dioxoisoindoline-5-carboxylic Acids: Probing the Influence of Steric Hindrance
In the landscape of modern drug discovery, the phthalimide scaffold remains a cornerstone for the development of novel therapeutics, owing to its versatile biological activities.[1][2] The precise characterization of substituted phthalimide derivatives is paramount for understanding their structure-activity relationships and ensuring their quality and purity. This guide provides an in-depth comparative spectral analysis of 2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid and its less sterically hindered analogs, the 2-methyl and 2-ethyl derivatives. By examining their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, we aim to elucidate the impact of the N-alkyl substituent's size on the spectral properties of this important class of molecules. This comparison will serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of phthalimide-based compounds.
Molecular Structures Under Investigation
To visually represent the molecules discussed in this guide, the following structural diagrams were generated.
Caption: Chemical structures of the three N-alkyl-1,3-dioxoisoindoline-5-carboxylic acid derivatives.
Experimental Methodologies: A Validated Approach
The following protocols outline the standardized procedures for acquiring high-quality spectral data for the compounds discussed. Adherence to these methods ensures reproducibility and enables meaningful cross-comparisons.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like the carboxylic acid proton. DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for observing labile protons.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex spin systems in the aromatic region.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum with a 90° pulse.
-
Set the spectral width to encompass a range of 0-15 ppm to ensure all signals, including the downfield carboxylic acid proton, are captured.
-
Employ a relaxation delay of 1-2 seconds between scans.
-
Typically, 16-32 scans are sufficient to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Obtain a proton-decoupled carbon spectrum.
-
Use a spectral width of 0-200 ppm.
-
A longer relaxation delay (2-5 seconds) may be necessary for the full observation of quaternary carbons, including the carbonyl and carboxylic acid carbons.
-
A significantly larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr and pressing the mixture into a translucent disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer equipped with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique that is well-suited for polar molecules like carboxylic acids, often yielding a prominent molecular ion peak.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire spectra in both positive and negative ion modes. In positive mode, look for the [M+H]⁺ or [M+Na]⁺ adducts. In negative mode, the deprotonated molecule [M-H]⁻ is expected to be a major ion.
-
Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.
-
-
Data Analysis: Analyze the resulting mass spectra to determine the molecular weight and deduce the fragmentation patterns, which can confirm the presence of key structural motifs.
Spectral Data Comparison
The following tables summarize the key spectral data for the three N-alkyl-1,3-dioxoisoindoline-5-carboxylic acid derivatives. The data for the 2-Tert-butyl derivative is predicted based on established principles of spectroscopy and data from analogous compounds.
Table 1: ¹H NMR Spectral Data (Predicted/Reported, 400 MHz, DMSO-d₆, δ in ppm)
| Proton Assignment | 2-Methyl Derivative | 2-Ethyl Derivative | 2-Tert-butyl Derivative (Predicted) | Rationale for Prediction |
| Carboxylic Acid (-COOH) | ~13.5 (s, 1H) | ~13.5 (s, 1H) | ~13.5 (s, 1H) | The acidic proton in carboxylic acids typically appears as a broad singlet in the downfield region (10-14 ppm).[3][4] |
| Aromatic (H-4) | ~8.4 (d, 1H) | ~8.4 (d, 1H) | ~8.4 (d, 1H) | Deshielded aromatic proton ortho to the carboxylic acid group. |
| Aromatic (H-6) | ~8.2 (dd, 1H) | ~8.2 (dd, 1H) | ~8.2 (dd, 1H) | Aromatic proton ortho to the carbonyl group and meta to the carboxylic acid. |
| Aromatic (H-7) | ~8.0 (d, 1H) | ~8.0 (d, 1H) | ~8.0 (d, 1H) | Aromatic proton coupled to H-6. |
| N-Alkyl (N-CH ₂) | 3.1 (s, 3H) | 3.6 (q, 2H) | - | The singlet for the methyl group is characteristic. The quartet for the ethyl group is due to coupling with the adjacent methyl protons. |
| N-Alkyl (-CH₃) | - | 1.2 (t, 3H) | 1.6 (s, 9H) | The triplet for the ethyl group is due to coupling with the methylene protons. The tert-butyl group will appear as a sharp singlet due to the absence of adjacent protons, and it will be significantly shielded compared to the aromatic protons. |
Table 2: ¹³C NMR Spectral Data (Predicted/Reported, 100 MHz, DMSO-d₆, δ in ppm)
| Carbon Assignment | 2-Methyl Derivative | 2-Ethyl Derivative | 2-Tert-butyl Derivative (Predicted) | Rationale for Prediction |
| Imide Carbonyl (C=O) | ~167 | ~167 | ~167 | Phthalimide carbonyl carbons typically resonate in this region. |
| Carboxylic Acid (C=O) | ~166 | ~166 | ~166 | Carboxylic acid carbonyls are also found in this downfield region.[4] |
| Aromatic (Quaternary) | ~135, ~132, ~131 | ~135, ~132, ~131 | ~135, ~132, ~131 | Quaternary aromatic carbons of the phthalimide ring system. |
| Aromatic (CH) | ~124, ~123, ~122 | ~124, ~123, ~122 | ~124, ~123, ~122 | Protonated aromatic carbons. |
| N-Alkyl (N-C H₂) | ~24 | ~34 | - | The carbon directly attached to the nitrogen will be deshielded. |
| N-Alkyl (-C H₃) | - | ~13 | ~28 | The methyl carbon of the ethyl group is shielded. The methyl carbons of the tert-butyl group will be slightly more deshielded. |
| N-Alkyl (Quaternary) | - | - | ~60 | The quaternary carbon of the tert-butyl group will be significantly deshielded. |
Table 3: Key IR Absorption Bands (Predicted/Reported, cm⁻¹)
| Vibrational Mode | 2-Methyl Derivative | 2-Ethyl Derivative | 2-Tert-butyl Derivative (Predicted) | Rationale for Prediction |
| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) | 3300-2500 (broad) | 3300-2500 (broad) | Characteristic very broad absorption due to hydrogen bonding in carboxylic acid dimers.[5] |
| C-H Stretch (Alkyl) | ~2950 | ~2980, ~2870 | ~2960 | Aliphatic C-H stretching vibrations. |
| C=O Stretch (Imide, asymm) | ~1770 | ~1770 | ~1770 | Asymmetric stretching of the cyclic imide carbonyls. |
| C=O Stretch (Imide, symm) | ~1710 | ~1710 | ~1710 | Symmetric stretching of the cyclic imide carbonyls. |
| C=O Stretch (Carboxylic Acid) | ~1690 | ~1690 | ~1690 | Carbonyl stretch of the carboxylic acid, often overlapping with the symmetric imide stretch. |
| C-N Stretch | ~1380 | ~1380 | ~1380 | Stretching vibration of the carbon-nitrogen bond in the imide ring. |
Table 4: Mass Spectrometry Data (Predicted, ESI)
| Ion | 2-Methyl Derivative (C₁₀H₇NO₄, MW: 205.17) | 2-Ethyl Derivative (C₁₁H₉NO₄, MW: 219.19) | 2-Tert-butyl Derivative (C₁₃H₁₃NO₄, MW: 247.25) | Rationale for Prediction |
| [M-H]⁻ | 204.03 | 218.05 | 246.08 | Expected base peak in negative ion mode due to the acidic proton of the carboxylic acid. |
| [M+H]⁺ | 206.05 | 220.06 | 248.10 | Expected molecular ion in positive ion mode. |
| [M-COOH]⁺ | 160.05 | 174.07 | 202.10 | A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group. |
| [M-Alkyl]⁺ | 190.02 (loss of CH₃) | 190.02 (loss of C₂H₅) | 190.02 (loss of C₄H₉) | Fragmentation involving the cleavage of the N-alkyl bond. |
Analysis and Discussion
The comparative analysis of the spectral data reveals distinct trends that can be attributed to the nature of the N-alkyl substituent.
-
¹H NMR Spectroscopy: The most significant difference is observed in the signals for the N-alkyl groups. The chemical shift of the protons on the carbon directly attached to the nitrogen is expected to show a slight downfield shift with increasing substitution (methyl < ethyl < tert-butyl), although the tert-butyl group lacks protons on the quaternary carbon. The singlet for the tert-butyl group at a relatively shielded position (~1.6 ppm) would be a clear diagnostic feature for this molecule, distinguishing it from the methyl singlet and the ethyl quartet and triplet pattern. The aromatic region is predicted to be very similar across the three compounds, as the electronic environment of the phthalimide ring is not significantly altered by the alkyl substituent.
-
¹³C NMR Spectroscopy: The carbon signals of the N-alkyl groups provide clear differentiation. The number of signals and their chemical shifts directly correspond to the structure of the alkyl chain. The presence of a quaternary carbon signal for the tert-butyl derivative at around 60 ppm would be a definitive identifier.
-
Infrared Spectroscopy: The IR spectra of all three compounds are expected to be dominated by the strong and broad O-H stretch of the carboxylic acid and the intense carbonyl absorptions of the imide and carboxylic acid moieties. Subtle differences may be observed in the C-H stretching region, with the tert-butyl derivative showing characteristic bands for the C(CH₃)₃ group.
-
Mass Spectrometry: While all three compounds are expected to show a prominent [M-H]⁻ ion in negative ESI mode, the molecular weight will clearly distinguish them. The fragmentation patterns in positive ion mode, particularly the loss of the alkyl group, would further confirm the identity of the N-substituent.
Workflow for Spectral Analysis
The following diagram illustrates a logical workflow for the spectral analysis and identification of N-alkyl-1,3-dioxoisoindoline-5-carboxylic acids.
Caption: A streamlined workflow for the comprehensive spectral characterization of N-alkyl-1,3-dioxoisoindoline-5-carboxylic acids.
Conclusion
This comparative guide demonstrates that while the core spectral features of N-alkyl-1,3-dioxoisoindoline-5-carboxylic acids are conserved due to the phthalimide and carboxylic acid moieties, the N-alkyl substituent provides a unique spectral fingerprint that allows for their unambiguous differentiation. The predicted spectral data for this compound, when compared with its methyl and ethyl analogs, highlights the significant influence of steric bulk on the NMR chemical shifts of the alkyl group. This guide provides researchers with a robust framework for the spectral analysis of this class of compounds, aiding in their synthesis, characterization, and the advancement of phthalimide-based drug discovery programs.
References
-
Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]
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- Lima, L. M., et al. (2002). Synthesis and evaluation of the anti-inflammatory and analgesic activities of N-substituted-phthalimides. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 57(9), 587-590.
-
PubChem. (n.d.). 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
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confirming the structure of 2-tert-butylisoindoline-1,3-dione-5-carboxylic acid
An In-depth Guide to the Structural Confirmation of 2-tert-butylisoindoline-1,3-dione-5-carboxylic acid: A Comparative Spectroscopic Approach
Introduction
In the landscape of modern drug discovery and materials science, the precise structural characterization of novel chemical entities is a foundational requirement. Molecules such as 2-tert-butylisoindoline-1,3-dione-5-carboxylic acid, a derivative of phthalimide, represent versatile scaffolds and building blocks. The bulky tert-butyl group can impart unique solubility and conformational properties, while the carboxylic acid moiety offers a reactive handle for further chemical modification. Ambiguity in the structure of such intermediates can lead to failed syntheses, misinterpreted biological data, and significant delays in research pipelines.
This guide provides a comprehensive, in-depth comparison of standard analytical techniques used to confirm the structure of 2-tert-butylisoindoline-1,3-dione-5-carboxylic acid. We will move beyond a simple recitation of data, explaining the causal reasoning behind spectral interpretations and demonstrating how a multi-faceted approach provides a self-validating system for structural elucidation. We will compare the expected data for the target molecule with its close analogue, 2-ethylisoindoline-1,3-dione-5-carboxylic acid[1][2], to highlight the sensitivity and diagnostic power of each technique.
Synthesis and Purification Workflow
Confident structural analysis begins with a pure sample. A common synthetic route to N-substituted phthalimides involves the condensation of a primary amine with a phthalic anhydride derivative. In this case, trimellitic anhydride would be reacted with tert-butylamine. The subsequent purification is critical to remove unreacted starting materials or potential side products that could confound spectroscopic analysis.
Caption: General workflow for synthesis and purification.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules. It provides detailed information about the chemical environment, connectivity, and number of protons (¹H NMR) and carbon atoms (¹³C NMR).
Experimental Protocol: Sample Preparation for NMR
-
Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified, dry compound.
-
Dissolution: Dissolve the sample in ~0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Analysis: Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz or higher). Additional experiments like COSY, HSQC, and HMBC can be run to confirm connectivity.
¹H NMR - Proton Environment Analysis
The key to ¹H NMR is understanding that chemically distinct protons resonate at different frequencies. The predicted spectrum for our target molecule has several key features that, when combined, provide a unique fingerprint.
-
Aromatic Protons (3H): The three protons on the isoindoline ring will appear in the aromatic region (typically 7.5-8.5 ppm). Their specific chemical shifts and coupling patterns (splitting) are dictated by their position relative to the electron-withdrawing carbonyl and carboxylic acid groups. We expect to see a doublet, a singlet (or narrow doublet), and a doublet of doublets.
-
tert-Butyl Protons (9H): The nine protons of the tert-butyl group are chemically equivalent due to free rotation. They will appear as a sharp singlet, significantly upfield (around 1.5-1.7 ppm). This is a highly diagnostic peak.
-
Carboxylic Acid Proton (1H): This acidic proton is highly deshielded and often exchanges with residual water in the solvent. It typically appears as a broad singlet far downfield (10-13 ppm)[3]. Its presence is a strong confirmation of the carboxylic acid group.
Table 1: Predicted ¹H NMR Data for 2-tert-butylisoindoline-1,3-dione-5-carboxylic acid (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11.0 - 13.0 | Broad Singlet | 1H | -COOH | Highly deshielded acidic proton, subject to hydrogen bonding[3][4]. |
| ~8.4 | Doublet | 1H | Aromatic H (position 4 or 7) | Adjacent to two electron-withdrawing groups (carbonyl and COOH). |
| ~8.2 | Singlet | 1H | Aromatic H (position 6) | Positioned between two other aromatic protons. |
| ~8.0 | Doublet | 1H | Aromatic H (position 7 or 4) | Ortho-coupled to another aromatic proton. |
| ~1.6 | Singlet | 9H | -C(CH₃)₃ | Nine equivalent protons of the sterically bulky tert-butyl group. |
Comparative Insight: The ethyl analogue, 2-ethylisoindoline-1,3-dione-5-carboxylic acid, would show a completely different alkyl region: a quartet around 3.6 ppm (2H, -CH₂-) and a triplet around 1.2 ppm (3H, -CH₃)[1]. The absence of this quartet/triplet pattern and the presence of the 9H singlet is a definitive confirmation of the tert-butyl group.
¹³C NMR - The Carbon Skeleton
¹³C NMR provides a count of the chemically non-equivalent carbon atoms in the molecule.
-
Carbonyl Carbons: The two dione carbonyl carbons and the carboxylic acid carbonyl carbon will appear far downfield (165-180 ppm) due to the strong deshielding effect of the attached oxygens[3].
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons of the isoindoline core.
-
Alkyl Carbons: The quaternary carbon and the three equivalent methyl carbons of the tert-butyl group will appear upfield.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168 | Dione C=O | Typical chemical shift for imide carbonyls. |
| ~167 | Carboxylic Acid C=O | Deshielded carbonyl carbon of the acid functional group[3]. |
| ~125-140 | Aromatic Carbons (6C) | Complex region showing all carbons of the benzene ring. |
| ~60 | Quaternary Carbon (-C(CH₃)₃) | The central carbon of the tert-butyl group. |
| ~28 | Methyl Carbons (-C(CH₃)₃) | Three equivalent, shielded methyl carbons. |
Part 2: Infrared (IR) Spectroscopy - Functional Group Identification
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Molecular bonds vibrate at specific frequencies, and when infrared radiation corresponding to these frequencies is absorbed, it provides a characteristic spectrum.
Experimental Protocol: Sample Preparation for IR
-
Method: Attenuated Total Reflectance (ATR) is the most common and convenient method.
-
Sample Preparation: Place a small amount of the solid, dry sample directly onto the ATR crystal.
-
Analysis: Apply pressure to ensure good contact and acquire the spectrum. The resulting spectrum is a plot of transmittance versus wavenumber.
Table 3: Key Predicted IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Appearance | Rationale |
| 2500-3300 | O-H stretch (Carboxylic Acid) | Very Broad, Strong | This extremely broad absorption is the hallmark of a hydrogen-bonded carboxylic acid dimer and often overlaps with C-H stretches[4][5][6]. |
| ~3080 | C-H stretch (Aromatic) | Sharp, Medium | Aromatic C-H stretches typically appear just above 3000 cm⁻¹[5]. |
| ~2970 | C-H stretch (Alkyl) | Sharp, Medium | C-H stretches from the tert-butyl group. |
| ~1750 & ~1700 | C=O stretch (Imide) | Sharp, Very Strong | Asymmetric and symmetric stretching of the two coupled carbonyls in the five-membered imide ring. |
| ~1710 | C=O stretch (Carboxylic Acid) | Sharp, Very Strong | The carbonyl stretch of the carboxylic acid, often appearing near the imide stretches[4]. |
| 1600-1450 | C=C stretch (Aromatic) | Medium-Weak | Characteristic absorptions from the stretching of the carbon-carbon bonds within the aromatic ring[5]. |
Comparative Insight: The IR spectrum is excellent for confirming the presence of the key functional groups (imide, carboxylic acid, aromatic ring, alkyl groups). However, it would not easily distinguish between the tert-butyl and ethyl analogues, as both would show characteristic alkyl C-H stretches. This highlights a limitation of IR and underscores the necessity of NMR for detailed structural mapping.
Part 3: Mass Spectrometry (MS) - Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern.
Experimental Protocol: Sample Preparation for MS
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, typically run in negative ion mode to deprotonate the carboxylic acid.
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: Infuse the solution into the mass spectrometer and acquire the spectrum. High-resolution mass spectrometry (HRMS) is used to determine the exact mass, which confirms the molecular formula.
Table 4: Predicted High-Resolution Mass Spectrometry Data
| Parameter | Predicted Value | Information Gained |
| Molecular Formula | C₁₃H₁₃NO₄ | Derived from the proposed structure. |
| Exact Mass | 247.08446 | The theoretical monoisotopic mass. |
| [M-H]⁻ (ESI Negative) | 246.0772 | The expected mass-to-charge ratio (m/z) in negative ion mode, confirming the presence of an acidic proton. |
| Key Fragmentation | m/z = 190.0666 ([M-H - C₄H₈]⁻) | Loss of isobutylene from the tert-butyl group is a characteristic fragmentation pathway for this moiety. |
| Key Fragmentation | m/z = 202.0877 ([M-H - CO₂]⁻) | Loss of carbon dioxide from the carboxylate anion. |
Comparative Insight: HRMS provides irrefutable confirmation of the molecular formula. The molecular weight of the ethyl analogue (C₁₁H₉NO₄) is 219.05316, a difference of 28.0313 Da. This significant mass difference makes MS an excellent tool for distinguishing between the two compounds. Furthermore, the fragmentation pattern (loss of a 56 Da neutral fragment for tert-butyl vs. a 28 Da fragment for ethyl) would be distinct.
Synergistic Confirmation of Structure
No single technique provides the complete picture. The true power of modern analytical chemistry lies in the synergistic use of multiple, orthogonal techniques. This workflow provides a self-validating system where the data from each method corroborates the others.
Caption: Logic diagram showing synergistic data confirmation.
Conclusion
The structural confirmation of 2-tert-butylisoindoline-1,3-dione-5-carboxylic acid is definitively achieved through a coordinated application of NMR, IR, and Mass Spectrometry. While IR spectroscopy confirms the presence of the requisite functional groups and HRMS validates the molecular formula, it is NMR spectroscopy that provides the unambiguous blueprint of the atomic connectivity, crucially distinguishing it from structural isomers and analogues like the N-ethyl derivative. By understanding the strengths and limitations of each technique and using them in concert, researchers can ensure the structural integrity of their compounds, a critical step for the integrity and success of their scientific endeavors.
References
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-
Chemistry LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-ethyl-1,3-dioxoisoindoline-5-carboxylic acid. PubChem. Retrieved from [Link]
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A Comparative Guide to the Purity Assessment of 2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid by HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) intermediate is a cornerstone of safety and efficacy. This guide provides an in-depth technical comparison for the purity assessment of 2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid, a key building block in medicinal chemistry. High-Performance Liquid Chromatography (HPLC) is presented as the primary analytical technique, with its performance objectively compared against other viable methods such as Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). This document is intended to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their analytical workflows.
The Criticality of Purity for Pharmaceutical Intermediates
Pharmaceutical intermediates are the foundational components in the synthesis of APIs. The presence of impurities, even in trace amounts, can have a significant impact on the final drug product's quality, safety, and therapeutic effect.[1] Rigorous purity assessment of intermediates like this compound is therefore not merely a quality control measure but a critical step in mitigating risks and ensuring the consistency of the manufacturing process.[2]
High-Performance Liquid Chromatography (HPLC): The Gold Standard
For non-volatile and thermally sensitive compounds like aromatic carboxylic acids, HPLC is the undisputed gold standard for purity analysis.[3][4] Its versatility, high resolution, and sensitivity make it the ideal choice for separating the main compound from its structurally similar impurities.
Proposed HPLC Method for this compound
Given the structure of this compound, a reversed-phase HPLC method is the most logical approach. The presence of a carboxylic acid group necessitates a mobile phase with an acidic modifier to suppress its ionization and achieve good peak shape.
Experimental Protocol: HPLC Purity Assay
| Parameter | Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm | A C18 stationary phase provides excellent retention for non-polar to moderately polar compounds. The chosen dimensions and particle size offer a good balance between resolution and analysis time. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile acid, making it compatible with mass spectrometry (MS) detection if needed. It effectively protonates the carboxylic acid group, leading to better retention and symmetrical peaks. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low viscosity. |
| Gradient | 20% B to 95% B over 15 minutes | A gradient elution is necessary to separate compounds with a range of polarities, ensuring that both polar and non-polar impurities are effectively resolved from the main peak. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading while ensuring adequate sensitivity. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detector | UV-Vis Diode Array Detector (DAD) | The aromatic nature of the compound suggests strong UV absorbance. A DAD allows for the monitoring of multiple wavelengths and the acquisition of UV spectra for peak purity assessment. A primary wavelength of 254 nm and a secondary wavelength around 280 nm are proposed as starting points, pending experimental verification of the compound's UV spectrum. |
| Sample Preparation | Dissolve in Acetonitrile:Water (50:50) | The sample should be dissolved in a solvent mixture that is compatible with the mobile phase to ensure good peak shape. The tert-butyl group may impart some non-polar character, making a mixture with a higher organic content suitable for dissolution. |
Self-Validating System and In-Text Citations
The robustness of this HPLC method is ensured by its self-validating nature. The use of a Diode Array Detector allows for in-situ peak purity analysis by comparing the UV spectra across a single chromatographic peak. Any co-eluting impurity would likely have a different UV spectrum, leading to a "mixed" spectrum and a failed peak purity test. Furthermore, the principles of this method are well-established in the analysis of similar aromatic carboxylic acids and N-substituted phthalimides.[5][6]
Comparative Analysis of Alternative Techniques
While HPLC is the recommended technique, a comprehensive understanding of alternative methods is crucial for a complete analytical strategy.
| Technique | Principle | Applicability to the Analyte | Advantages | Disadvantages |
| Gas Chromatography (GC) [3][4] | Separation of volatile compounds in the gas phase. | Poor. The analyte is non-volatile and would require derivatization (e.g., esterification of the carboxylic acid) to increase its volatility. This adds complexity and a potential source of error. Thermal decomposition is also a significant risk. | High resolution for volatile compounds; sensitive detectors (e.g., FID, MS). | Not suitable for non-volatile or thermally labile compounds; derivatization is often required.[3] |
| Supercritical Fluid Chromatography (SFC) [5][7][8] | Separation using a supercritical fluid (typically CO2) as the mobile phase. | Potentially applicable. SFC can handle some non-volatile compounds and is often faster than HPLC. The polarity of the analyte may require a significant amount of polar co-solvent. | Faster separations; lower organic solvent consumption; "greener" technique.[7] | May not be suitable for highly polar compounds; less common instrumentation.[8] |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field. | Applicable. As a carboxylic acid, the analyte will be charged at an appropriate pH, making it suitable for CE. | High efficiency; very small sample and reagent consumption. | Can have lower sensitivity and reproducibility compared to HPLC; more complex method development. |
Visualizing the Analytical Workflow
A clear understanding of the analytical process is essential for its successful implementation.
Caption: HPLC workflow for purity assessment.
Decision-Making for Method Selection
The choice of an analytical method should be a logical process based on the physicochemical properties of the analyte.
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A Comparative Guide to N-Substituted Phthalimide Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationships
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of N-substituted phthalimide derivatives, a class of compounds renowned for their broad spectrum of biological activities.[1][2][3] Drawing from recent scientific literature, we delve into their synthesis, comparative efficacy across various therapeutic areas, and the underlying structure-activity relationships that govern their function. This document is intended to serve as a valuable resource for professionals engaged in the discovery and development of novel therapeutics.
Introduction to the Phthalimide Scaffold
The phthalimide core (isoindoline-1,3-dione) is a privileged scaffold in medicinal chemistry, recognized for its role in a variety of pharmacologically active agents.[1][4] Its rigid, hydrophobic structure allows it to readily cross biological membranes, a desirable property for drug candidates.[4] The versatility of the phthalimide structure stems from the ease with which substituents can be introduced at the nitrogen atom, allowing for the fine-tuning of its biological and physicochemical properties. This has led to the development of numerous derivatives with activities including anti-inflammatory, anticonvulsant, antimicrobial, and antitumor effects.[1][3] Notably, commercially available drugs like thalidomide, lenalidomide, and apremilast feature the phthalimide skeleton, underscoring its therapeutic importance.[5][6][7]
General Synthesis of N-Substituted Phthalimide Derivatives
The synthesis of N-substituted phthalimides is typically straightforward, with the most common method being the condensation reaction between phthalic anhydride and a primary amine.[7][8] This reaction can be carried out under various conditions, including conventional heating in a solvent like acetic acid or using microwave irradiation for a more rapid and often higher-yielding process.[9][10][11] The use of microwave synthesis is an attractive, solvent-free approach that significantly reduces reaction times.[9][10]
The general workflow for the synthesis and characterization of these derivatives is outlined below.
Caption: General workflow for the synthesis, purification, characterization, and biological evaluation of N-substituted phthalimide derivatives.
Detailed Protocol: Microwave-Assisted Synthesis of N-Aryl Phthalimides
This protocol describes a rapid and efficient solvent-free method for synthesizing N-aryl phthalimides using microwave irradiation.[9][10]
Materials:
-
Phthalic anhydride
-
Substituted aromatic amine
-
Ethanol (95%)
-
Commercial microwave synthesizer or oven (2450 MHz)
-
Thin Layer Chromatography (TLC) plates
-
Melting point apparatus
Procedure:
-
In an open container suitable for microwave irradiation, thoroughly mix phthalic anhydride (e.g., 15 mmol) and the desired aromatic amine (e.g., 10 mmol).
-
Place the container in the microwave oven and irradiate at a suitable power level (e.g., 100% output) for a short duration (typically 2-10 minutes).[9][10]
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Add 10 mL of 95% ethanol to the reaction mixture and heat to reflux for 10 minutes to dissolve the product and facilitate crystallization.
-
Cool the solution to allow the N-aryl phthalimide to crystallize.
-
Filter the solid product and wash with a small amount of cold ethanol.
-
Dry the purified product and determine its melting point.
-
Further characterization can be performed using IR, NMR, and mass spectrometry to confirm the structure.[9][10]
Rationale: This microwave-assisted method is favored for its significantly reduced reaction times and high yields (often exceeding 90%) compared to traditional heating methods.[9][10] The absence of a solvent makes it a more environmentally friendly approach.
Comparative Analysis of Biological Activities
The therapeutic potential of N-substituted phthalimides is vast. Below, we compare derivatives based on their reported anti-inflammatory, anticonvulsant, and antimicrobial activities, supported by experimental data from various studies.
Phthalimide derivatives have shown significant promise as anti-inflammatory agents, primarily through the modulation of pro-inflammatory cytokines like TNF-α and inhibition of cyclooxygenase (COX) enzymes.[3][7][12]
A study on N-substituted phthalimide derivatives linked to 1,2,3-triazole moieties demonstrated potent anti-inflammatory effects in a carrageenan-induced paw edema model in mice.[13] The results indicated that some of these compounds exhibited a more rapid onset of action compared to standard drugs like aspirin and ibuprofen.[14] Another series of phthalimide derivatives was designed as selective COX-2 inhibitors, with some compounds showing potency and selectivity comparable to Celecoxib.[15]
| Compound/Derivative | Assay | Result | Reference Drug | Source |
| Phthalimide-triazole derivative 3b | Carrageenan-induced paw edema (mice) | 69% edema reduction | Indomethacin | [13] |
| Phthalimide-triazole derivative 5c | Carrageenan-induced paw edema (mice) | 56.2% edema reduction | Indomethacin | [13] |
| Compound 17 (N-but-2-yn-1-yl linker) | COX-1 and COX-2 inhibition | 72-75% inhibition at 5 µM | Diclofenac (>99%) | [7] |
| Compound 6a (Cyclic imide) | In vitro COX-2 inhibition | IC50 = 0.18 µM | Celecoxib (SI > 384) | [15] |
Table 1: Comparative Anti-inflammatory Activity of N-Substituted Phthalimide Derivatives
The discovery of the anticonvulsant properties of thalidomide spurred research into other phthalimide derivatives for the treatment of epilepsy.[16] Studies have evaluated these compounds in various seizure models, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.
One study compared N-phenoxyalkyl phthalimides with N-alkenyl or N-alkinyl phthalimides and found the latter group to have superior anticonvulsant activity.[17] Another series of N-substituted phthalimides synthesized via microwave irradiation also showed good activity in the scPTZ-induced seizure test.[16][18]
| Compound/Derivative | Assay | Result | Reference Drug | Source |
| Alkinyl derivative 10 | MES and scMet tests | Most active compound in the series | - | [17] |
| Compound 1d | scPTZ-induced seizure (mice) | Good activity | Phenytoin | [16][18] |
| Compound 1h | scPTZ-induced seizure (mice) | Good activity | Phenytoin | [16][18] |
| Compound 1j | scPTZ-induced seizure (mice) | Good activity | Phenytoin | [16][18] |
Table 2: Comparative Anticonvulsant Activity of N-Substituted Phthalimide Derivatives
N-substituted phthalimides have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[19] The mechanism of action for some derivatives has been linked to the inhibition of ergosterol biosynthesis in fungi.[5]
In one study, a series of new phthalimide derivatives showed very good activity against Staphylococcus aureus and Escherichia coli when compared to phenol. Another investigation into phthalimide and N-phthaloylglycine aryl esters revealed that one derivative exhibited the best results against both Gram-positive and Gram-negative bacteria, as well as yeast.[5]
| Compound/Derivative | Organism | Result (MIC or Zone of Inhibition) | Reference Drug | Source |
| N-substituted phthalimides (2-5) | S. aureus, E. coli | High inhibitory activity | Phenol | |
| Phthalimide aryl ester 3b | S. aureus, P. aeruginosa, C. albicans | MIC = 128 µg/mL | - | [5] |
| Compound 12 | Bacillus subtilis | 133% activity of Ampicillin | Ampicillin | [4] |
Table 3: Comparative Antimicrobial Activity of N-Substituted Phthalimide Derivatives
Experimental Protocols for Biological Evaluation
To ensure the reliability and reproducibility of biological data, standardized protocols are essential. Below is a representative protocol for an in vitro anti-inflammatory assay.
This protocol outlines a method for screening N-substituted phthalimide derivatives for their ability to inhibit the COX-2 enzyme, a key target in anti-inflammatory drug discovery.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic acid (substrate)
-
Celecoxib (positive control)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
96-well plate
-
Fluorometric plate reader
Procedure:
-
Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add the reaction mix to the wells of a 96-well plate.
-
Add the test compounds, positive control (Celecoxib), and solvent control (DMSO) to their respective wells.
-
Add the human recombinant COX-2 enzyme to all wells except the background control.
-
Incubate the plate at 25°C for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding the arachidonic acid solution to all wells.
-
Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.
-
Calculate the percentage of COX-2 inhibition for each test compound relative to the solvent control.
Rationale: This assay provides a quantitative measure of a compound's ability to inhibit COX-2 activity by detecting the fluorescent product generated from the enzymatic reaction. This allows for the rapid screening and ranking of potential anti-inflammatory agents.
Caption: Workflow for the in vitro fluorometric COX-2 inhibition assay.
Structure-Activity Relationship (SAR) Insights
The biological activity of N-substituted phthalimide derivatives is highly dependent on the nature of the substituent at the nitrogen atom.
-
For anticonvulsant activity , the presence of unsaturated moieties like alkenyl or alkinyl groups at the nitrogen atom appears to be more favorable than N-phenoxyalkyl substituents.[17]
-
In the context of anti-inflammatory activity , the introduction of hydrophobic groups and moieties capable of hydrogen bonding can enhance COX-2 inhibitory potency. For instance, methoxy groups that can interact with key amino acid residues in the COX-2 active site have been shown to be beneficial.[15]
-
Regarding antimicrobial activity , the overall lipophilicity and the presence of specific pharmacophores, such as aryl esters, can significantly influence the potency and spectrum of activity.[5]
Conclusion and Future Perspectives
N-substituted phthalimide derivatives continue to be a fertile ground for the discovery of new therapeutic agents. Their synthetic accessibility and the tunability of their biological activities make them an attractive scaffold for medicinal chemists. The comparative data presented in this guide highlight the diverse potential of these compounds. Future research should focus on leveraging computational tools for the rational design of more potent and selective derivatives, as well as exploring novel therapeutic applications. The integration of molecular hybridization techniques, where the phthalimide core is combined with other known pharmacophores, holds significant promise for the development of next-generation drugs with improved efficacy and safety profiles.[4]
References
-
Omran Fhid, et al. (2015). Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. Der Pharma Chemica, 7(11), 240-242. Link
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Jamel, N. M., et al. (2019). Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. J. Pharm. Sci. & Res., 11(7), 2584-2591. Link
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A Comparative Guide to the Biological Activity of 2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic Acid and Its Analogs
Introduction: The Versatile Isoindoline-1,3-dione Scaffold
The isoindoline-1,3-dione, commonly known as the phthalimide core, is a privileged heterocyclic scaffold in medicinal chemistry. Its rigid structure and synthetic accessibility have made it a cornerstone in the development of a wide array of therapeutic agents.[1] Historically, the notoriety of thalidomide brought this class of compounds into the spotlight, but modern research has successfully repurposed this scaffold, leading to the creation of potent immunomodulatory and anticancer drugs such as lenalidomide and pomalidomide.[1] The biological activity of isoindoline-1,3-dione derivatives is highly tunable through substitution at the N-2 position of the imide and on the aromatic ring. These modifications significantly impact the compound's lipophilicity, steric profile, and ability to interact with biological targets, giving rise to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, analgesic, and neuroprotective effects.[2][3]
This guide provides an in-depth technical comparison of the biological activity of 2-tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid and its structural analogs. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present supporting experimental data from various studies, and provide detailed protocols for their synthesis and biological evaluation.
The Role of N-Substitution and Carboxylic Acid Functionality
The biological profile of an isoindoline-1,3-dione derivative is critically influenced by the nature of the substituent at the N-2 position and the functional groups on the phthalimide ring.
-
The N-Substituent: The group attached to the nitrogen atom of the imide plays a pivotal role in determining the compound's overall properties. Bulky, lipophilic substituents, such as the tert-butyl group, can enhance the molecule's ability to traverse cellular membranes.[4] This increased lipophilicity can lead to improved bioavailability and, in some cases, enhanced potency. For instance, studies on related isoindoline-1,3(2H)-dione compounds have shown that the presence of a bulky tert-butyldiphenylsilyl ether group can lead to higher anticancer activity compared to analogs with smaller, more polar groups like a hydroxyl group.[5][6] This suggests that the steric hindrance and lipophilicity conferred by the tert-butyl group in this compound are likely to be key determinants of its biological activity.
-
The 5-Carboxylic Acid Group: The presence and nature of substituents on the aromatic ring of the phthalimide core also significantly modulate biological activity. A carboxylic acid group at the 5-position introduces a polar, ionizable functional group. This can influence the compound's solubility, its ability to form hydrogen bonds with target proteins, and its overall pharmacokinetic profile. The carboxylic acid moiety can act as a key pharmacophore, directly interacting with amino acid residues in the active site of an enzyme or receptor.
Comparative Biological Activity
Anticancer and Cytotoxic Activity
Isoindoline-1,3-dione derivatives have demonstrated significant potential as anticancer agents, often inducing apoptosis and necrosis in cancer cells.[7] The nature of the N-substituent is a critical factor in determining their cytotoxic efficacy.
| Compound/Analog Class | N-Substituent | Ring Substituent(s) | Cancer Cell Line(s) | Activity Metric (IC50/CC50) | Key Observations | Reference(s) |
| N-Aryl Derivatives | 4-(2-Bromoacetyl)phenyl | None | Raji (Burkitt's lymphoma) | CC50 = 0.26 µg/mL | The aryl substituent with an electrophilic bromoacetyl group shows high cytotoxicity. | [8] |
| 4-(2-Bromoacetyl)phenyl | None | K562 (Leukemia) | CC50 = 3.81 µg/mL | Demonstrates cell line-specific activity. | [8] | |
| N-Benzyl Derivatives | Benzyl | None | A549-Luc (Adenocarcinoma) | IC50 = 114.25 µM | The simple N-benzyl group shows moderate activity. | [9] |
| Analogs with Bulky Silyl Ethers | Alkyl chain | Azide and tert-butyldiphenylsilyl ether | A549 (Lung carcinoma) | IC50 = 19.41 µM | The presence of a bulky, lipophilic silyl ether group enhances anticancer activity. | [5][10] |
Based on these general SAR trends, it is plausible that the tert-butyl group in This compound contributes favorably to its anticancer potential due to its lipophilic and sterically bulky nature. The carboxylic acid at the 5-position could further modulate this activity by influencing solubility and target engagement.
Anti-inflammatory Activity
The anti-inflammatory properties of isoindoline-1,3-dione derivatives are well-documented, with many analogs acting as inhibitors of cyclooxygenase (COX) enzymes.[3]
| Compound/Analog Class | N-Substituent | Key Structural Features | In Vivo/In Vitro Model | Observed Activity | Reference(s) |
| N-Arylbenzenecarboximidamides | Phenyl(phenylimino)methyl | None | Acetic acid-induced writhing (mice) | High analgesic activity, exceeding the reference drug. | [11] |
| Aminoacetylenic Derivatives | 4-(t-amino-yl)-but-2-yn-1-yl | Acetylenic linker | Carrageenan-induced edema (rats) | Significant, dose-related inhibition of inflammation. | [4] |
| N-Alkyl Derivatives | General Alkyl Groups | Varied | COX enzyme inhibition assays | N-alkyl substitution is a viable strategy for developing COX inhibitors. | [3] |
The anti-inflammatory potential of This compound would likely be influenced by the ability of the tert-butyl group to position the molecule within the active site of inflammatory enzymes like COX, while the 5-carboxylic acid could mimic the acidic moiety present in many non-steroidal anti-inflammatory drugs (NSAIDs).
Experimental Protocols
General Synthesis of N-Substituted Isoindoline-1,3-dione-5-carboxylic Acids
The synthesis of the target compound and its analogs can be achieved through a straightforward condensation reaction.
Step 1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-carboxyphthalic anhydride (1 equivalent) in a suitable high-boiling point solvent such as glacial acetic acid or toluene.
-
Addition of Amine: To the stirred solution, add tert-butylamine (1.1 equivalents).
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. The reaction progresses through an intermediate phthalamic acid, which undergoes intramolecular cyclization via dehydration.
-
Workup: After cooling, the product often precipitates out of the solution. The solid can be collected by filtration and washed with a cold solvent (e.g., ethanol or water) to remove any unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.
-
Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Synthesis of Analogs: This general procedure can be adapted to synthesize a variety of analogs by substituting tert-butylamine with other primary amines (e.g., methylamine, ethylamine, aniline) to create a library of N-substituted derivatives. To synthesize analogs with different functional groups at the 5-position, the corresponding substituted phthalic anhydride would be used as the starting material.
Diagram of the General Synthesis Workflow:
Caption: General workflow for the synthesis of N-substituted isoindoline-1,3-diones.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
-
Cell Seeding: Seed cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its analogs) in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Diagram of the MTT Assay Workflow:
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Mechanistic Insights and Signaling Pathways
The anticancer activity of isoindoline-1,3-dione derivatives can be mediated through various mechanisms, including the induction of apoptosis.
Generalized Apoptosis Induction Pathway:
Caption: A simplified signaling pathway for apoptosis induction by isoindoline-1,3-dione derivatives.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the available structure-activity relationship data for the broader class of isoindoline-1,3-diones, the combination of a bulky, lipophilic N-tert-butyl group and a polar 5-carboxylic acid moiety is likely to confer a unique and potent biological activity profile.
Future research should focus on the systematic synthesis and evaluation of a focused library of analogs to elucidate the precise contributions of the N-substituent and the 5-position functional group to the anticancer and anti-inflammatory activities. Such studies, employing standardized in vitro and in vivo assays, will be crucial for identifying lead compounds with optimized efficacy and a favorable safety profile for further preclinical and clinical development.
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A Comparative Guide to the Synthesis and Validation of 2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic Acid
For researchers, scientists, and professionals in drug development, the integrity of starting materials and intermediates is paramount. This guide provides an in-depth, objective comparison of synthetic routes for 2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid, a key building block in medicinal chemistry. Furthermore, it establishes a comprehensive framework for the validation of the synthesized product, ensuring its identity, purity, and suitability for downstream applications.
Introduction: The Significance of a Validated Synthetic Intermediate
This compound belongs to the phthalimide class of compounds. The phthalimide group is a privileged scaffold in drug discovery, often used to introduce a protected nitrogen atom or as a pharmacophore itself. The tert-butyl group provides steric bulk and lipophilicity, while the carboxylic acid moiety offers a versatile handle for further chemical modification, such as amide bond formation. Given its role as a foundational precursor, a robust and validated synthesis is not merely a procedural formality but a critical step in ensuring the reproducibility and success of a larger research program.
Comparative Analysis of Synthetic Routes
The most common and direct approach to synthesizing N-substituted phthalimides is the reaction of a primary amine with a phthalic anhydride derivative. In the case of this compound, the key starting materials are Trimellitic anhydride (4-carboxyphthalic anhydride) and tert-butylamine.[1] We will compare two common methodologies for this transformation.
| Methodology | Description | Advantages | Disadvantages |
| Method A: Direct Thermal Condensation | Trimellitic anhydride and tert-butylamine are heated together, often in a high-boiling solvent like glacial acetic acid or N,N-dimethylformamide (DMF), or even neat. The initial reaction forms a phthalamic acid intermediate, which then undergoes cyclodehydration at elevated temperatures to form the imide. | - Procedurally simple (one-pot). - Avoids the use of additional coupling reagents. | - Requires high temperatures (150-200 °C), which can lead to side products or degradation. - The product may require extensive purification to remove colored impurities. - Can be difficult to drive to completion. |
| Method B: Two-Step (Phthalamic Acid Isolation) | Trimellitic anhydride is first reacted with tert-butylamine at a lower temperature (e.g., room temperature) to form and isolate the intermediate phthalamic acid. This intermediate is then cyclized in a separate step, often with a dehydrating agent like acetic anhydride or by heating. | - Better control over the reaction, potentially leading to a cleaner product. - Isolation of the intermediate allows for its characterization. - Cyclization can sometimes be achieved under milder conditions. | - Longer overall procedure (two steps). - Requires an additional filtration and drying step for the intermediate. - Overall yield may be lower due to losses during the isolation of the intermediate. |
For routine synthesis where simplicity and throughput are valued, Method A is often preferred. However, for applications requiring the highest purity, Method B provides greater control. This guide will detail a protocol based on the more direct and commonly used thermal condensation method.
Recommended Synthetic Protocol: Direct Thermal Condensation
This protocol is designed to be a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.
Workflow Diagram
Caption: Workflow for the synthesis and validation of the target compound.
Step-by-Step Methodology
-
Reagent Charging: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add trimellitic anhydride (1.0 eq). Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of anhydride).
-
Rationale: Acetic acid serves as a solvent that can withstand the high reaction temperature and facilitates the dehydration of the phthalamic acid intermediate.
-
-
Amine Addition: While stirring, slowly add tert-butylamine (1.0-1.1 eq). An exothermic reaction will occur, and a thick white precipitate of the intermediate phthalamic acid may form.
-
Rationale: A slight excess of the amine can help drive the reaction to completion. Slow addition is necessary to control the initial exotherm.
-
-
Thermal Cyclization: Heat the reaction mixture to reflux (approx. 120-130 °C). The solid should redissolve as the cyclization to the imide proceeds.
-
In-Process Check: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase would be 10% methanol in dichloromethane. The product is less polar than the starting phthalamic acid intermediate. The reaction is typically complete within 4-6 hours.
-
-
Isolation: Allow the reaction mixture to cool to room temperature. The product will precipitate as a white or off-white solid. Further cooling in an ice bath can maximize precipitation.
-
Purification: Collect the solid by vacuum filtration. Wash the filter cake sequentially with cold water (to remove residual acetic acid) and a small amount of cold ethanol (to remove non-polar impurities).
-
Drying: Dry the product in a vacuum oven at 60-80 °C to a constant weight. The expected yield is typically in the range of 80-95%.
Comprehensive Validation Strategy
Validation confirms two critical attributes: identity (the compound is what you think it is) and purity (the compound is free from significant contaminants).
Validation Workflow Diagram
Caption: Analytical workflow for comprehensive product validation.
A. Purity Assessment: High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase method is typically suitable for this class of aromatic carboxylic acids.[2][3]
Table 2: Representative HPLC Method
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column offering good retention for aromatic compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidified mobile phase suppresses the ionization of the carboxylic acid, leading to better peak shape.[4] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic modifier to elute the compound. |
| Gradient | 10% B to 90% B over 15 minutes | A gradient ensures elution of any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 254 nm | The phthalimide ring system has strong UV absorbance. |
| Injection Volume | 10 µL | |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
-
Acceptance Criteria: A pure sample should show a single major peak (e.g., >98% by area). The presence of other peaks indicates impurities, which could be unreacted starting materials or side products.
B. Structural Confirmation: Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. The expected chemical shifts (δ) in a solvent like DMSO-d₆ are outlined below.[5]
Table 3: Expected NMR Data (in DMSO-d₆)
| Technique | Assignment | Expected Chemical Shift (ppm) | Key Features |
| ¹H NMR | -C(CH₃)₃ | ~1.6 | Singlet, integrating to 9 protons. |
| Aromatic-H | 8.0 - 8.5 | 3 protons on the phthalimide ring, appearing as doublets and a singlet. | |
| -COOH | >13.0 | Very broad singlet, exchangeable with D₂O.[5] | |
| ¹³C NMR | -C(C H₃)₃ | ~28 | |
| -C (CH₃)₃ | ~58 | ||
| Aromatic-C | 124 - 140 | ||
| C=O (Imide) | ~167 | [5] | |
| C=O (Acid) | ~166 |
2. Infrared (IR) Spectroscopy
IR spectroscopy is excellent for confirming the presence of key functional groups.
Table 4: Key IR Absorptions
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H Stretch (Carboxylic Acid) | 2500-3300 | Very broad, often obscuring C-H stretches.[6] |
| C-H Stretch (tert-Butyl) | 2950-2980 | Sharp peaks on top of the broad O-H. |
| C=O Stretch (Imide, Asymmetric) | ~1770 | Strong, sharp. |
| C=O Stretch (Imide, Symmetric & Acid) | 1700-1720 | Very strong, sharp band.[6] |
| C-N Stretch (Imide) | 1350-1380 | Strong. |
3. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For this compound (C₁₃H₁₃NO₄), the expected molecular weight is 247.25 g/mol .
-
Technique: Electrospray Ionization (ESI) is ideal.
-
Expected Ions:
-
Positive Mode: [M+H]⁺ = 248.09
-
Negative Mode: [M-H]⁻ = 246.07
-
Conclusion
The synthesis of this compound via direct thermal condensation of trimellitic anhydride and tert-butylamine is a robust and efficient method. However, synthesis alone is insufficient. A rigorous validation process, combining chromatographic purity analysis (HPLC) with comprehensive spectroscopic confirmation (NMR, IR, MS), is essential. This multi-faceted approach ensures that researchers and drug developers are working with a well-characterized, high-purity intermediate, thereby safeguarding the integrity and reproducibility of their scientific endeavors.
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HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Available from: [Link]
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Characterization of 2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid: A Comparative Guide
For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide provides a comprehensive overview of the analytical methodologies for 2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid, a compound of interest in medicinal chemistry due to its phthalimide core, a scaffold present in various therapeutic agents. Given the current absence of published experimental data for this specific molecule, this document establishes a predictive characterization framework benchmarked against its commercially available N-alkyl analogues: 2-ethyl-1,3-dioxoisoindoline-5-carboxylic acid and 2-butyl-1,3-dioxoisoindoline-5-carboxylic acid.
This guide is structured to provide not only the anticipated analytical data but also the underlying scientific rationale for the experimental protocols, ensuring a robust and reproducible approach to characterization.
Molecular Structures and Comparative Physicochemical Properties
The core structure consists of a phthalimide group derived from trimellitic anhydride, with a carboxylic acid function at the 5-position of the isoindoline ring. The key point of differentiation is the N-substituent: a tert-butyl group in our target compound versus ethyl and butyl groups in the analogues. This variation in the alkyl group is expected to influence properties such as lipophilicity, solubility, and steric hindrance around the imide nitrogen.
Caption: Chemical structures of the target compound and its analogues.
The table below summarizes the key physicochemical properties, combining predicted data for the target compound with available data for the analogues. The introduction of the bulky tert-butyl group is predicted to increase the molecular weight and lipophilicity (XLogP3) compared to the ethyl and butyl analogues.
| Property | This compound (Predicted) | 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid[1] | 2-Butyl-1,3-dioxoisoindoline-5-carboxylic acid[2] |
| Molecular Formula | C₁₃H₁₃NO₄ | C₁₁H₉NO₄ | C₁₃H₁₃NO₄ |
| Molecular Weight | 247.25 g/mol | 219.19 g/mol | 247.25 g/mol |
| CAS Number | Not available | 137247-85-9 | 96296-39-8 |
| XLogP3 | 1.8 | 1.2 | 2.2 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 4 | 4 | 4 |
| Rotatable Bond Count | 2 | 2 | 4 |
Synthesis Protocol: N-Alkylation of Trimellitic Anhydride
The synthesis of these compounds can be reliably achieved through a two-step, one-pot reaction starting from 4-carboxyphthalic anhydride (trimellitic anhydride). The initial step involves the formation of an amic acid intermediate by reacting the anhydride with the corresponding primary amine (tert-butylamine, ethylamine, or butylamine). Subsequent thermal or chemical dehydration yields the desired N-substituted imide.
Caption: General workflow for the synthesis of N-alkyl-1,3-dioxoisoindoline-5-carboxylic acids.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend trimellitic anhydride (1.0 eq.) in a suitable high-boiling polar solvent such as N,N-dimethylformamide (DMF) or glacial acetic acid.
-
Amine Addition: Add the corresponding primary amine (1.0-1.1 eq.) to the suspension. The reaction is often exothermic.
-
Cyclization: Heat the reaction mixture to reflux (typically 140-160 °C) for 4-6 hours. This provides the energy for the dehydration of the intermediate amic acid to the imide. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After cooling to room temperature, pour the reaction mixture into a beaker of cold water. The product will precipitate as a solid.
-
Purification: Collect the crude product by vacuum filtration and wash with water. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product.
Spectroscopic Characterization
The following sections detail the expected spectroscopic data for this compound and provide standardized protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of these molecules. The key differences in the ¹H NMR spectra will be in the alkyl region, while the aromatic region should be nearly identical for all three compounds.
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Compound | Aromatic Protons (ppm) | Alkyl Protons (ppm) | Carboxylic Acid Proton (ppm) |
| 2-Tert-butyl- | ~8.4 (s, 1H), ~8.3 (d, 1H), ~8.0 (d, 1H) | ~1.6 (s, 9H) | ~13.5 (br s, 1H) |
| 2-Ethyl- | ~8.4 (s, 1H), ~8.3 (d, 1H), ~8.0 (d, 1H) | ~3.6 (q, 2H), ~1.2 (t, 3H) | ~13.5 (br s, 1H) |
| 2-Butyl- | ~8.4 (s, 1H), ~8.3 (d, 1H), ~8.0 (d, 1H) | ~3.5 (t, 2H), ~1.6 (m, 2H), ~1.3 (m, 2H), ~0.9 (t, 3H) | ~13.5 (br s, 1H) |
Causality Behind Predicted Shifts:
-
Aromatic Region: The three protons on the phthalimide ring will appear as a doublet, another doublet, and a singlet (or a narrow doublet depending on coupling constants). Their chemical shifts are far downfield due to the electron-withdrawing effects of the two imide carbonyls and the carboxylic acid group.
-
Alkyl Region:
-
For the tert-butyl analogue, the nine equivalent protons will appear as a sharp singlet around 1.6 ppm. The lack of adjacent protons prevents any splitting.
-
For the ethyl analogue, the methylene (-CH₂-) protons adjacent to the nitrogen will be a quartet due to coupling with the three methyl protons. The methyl (-CH₃) protons will be a triplet.
-
For the butyl analogue, a more complex pattern is expected with two multiplets for the internal methylene groups.
-
-
Carboxylic Acid Proton: This proton is highly deshielded and will appear as a broad singlet at a very low field, often above 13 ppm, and it is readily exchangeable with D₂O.
¹H NMR Acquisition Protocol
Caption: Standard workflow for ¹H NMR data acquisition and processing.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observed. Transfer the solution to a standard 5 mm NMR tube.[3]
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument software will lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.[4]
-
Probe Tuning: Tune and match the probe for the ¹H frequency to ensure maximum signal sensitivity.[5]
-
Acquisition: Acquire the ¹H NMR spectrum. A standard pulse program is used. Typically, 16 to 64 scans are sufficient for a sample of this concentration.
-
Processing: The resulting Free Induction Decay (FID) is processed using a Fourier Transform. The spectrum is then phase-corrected and baseline-corrected. The chemical shifts are referenced internally to tetramethylsilane (TMS) at 0.00 ppm. Peak integration is performed to determine the relative ratios of the protons.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is excellent for identifying key functional groups. The spectra of all three compounds are expected to be very similar, dominated by the characteristic absorptions of the carboxylic acid and the cyclic imide groups.
Expected Key IR Absorption Bands (KBr Pellet)
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |
| Carboxylic Acid | O-H stretch | 3300 - 2500 | Very broad, strong |
| Aromatic/Alkyl | C-H stretch | 3100 - 2850 | Sharp, superimposed on O-H |
| Imide | C=O stretch (asymmetric) | ~1770 | Strong, sharp |
| Imide & Carboxylic Acid | C=O stretch (symmetric) | ~1710 | Very strong, sharp |
| Aromatic Ring | C=C stretch | 1600 - 1450 | Medium to strong |
| Carboxylic Acid | C-O stretch | 1320 - 1210 | Strong |
Causality Behind IR Absorptions:
-
The most prominent feature will be the extremely broad O-H stretching band of the hydrogen-bonded carboxylic acid dimer, which will span from ~3300 cm⁻¹ to ~2500 cm⁻¹.[6]
-
Two distinct carbonyl (C=O) stretching bands are expected. The asymmetric stretch of the cyclic imide typically appears at a higher frequency (~1770 cm⁻¹) than the symmetric stretch. The carboxylic acid C=O stretch will overlap with the symmetric imide stretch, resulting in a very intense band around 1710 cm⁻¹.
-
The C-H stretching region will show sharp peaks from the aromatic ring and the N-alkyl group, superimposed on the broad O-H band.
FT-IR (KBr Pellet) Acquisition Protocol
Caption: Standard workflow for FT-IR data acquisition using the KBr pellet method.
-
Sample Preparation: Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle. Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder. Mix the sample and KBr gently but thoroughly.[7][8]
-
Pellet Formation: Transfer the powder mixture to a pellet die. Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.[9]
-
Background Scan: Place the empty, clean sample holder in the FT-IR spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Scan: Place the KBr pellet in the sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The final spectrum is usually displayed in terms of transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Electrospray Ionization (ESI) is the preferred method for these compounds as they are polar and contain an acidic proton. Both positive and negative ion modes should be explored.
Expected ESI-MS Data
| Compound | Ionization Mode | Expected m/z | Ion |
| 2-Tert-butyl- | ESI Negative | 246.0772 | [M-H]⁻ |
| ESI Positive | 248.0917 | [M+H]⁺ | |
| ESI Positive | 270.0736 | [M+Na]⁺ | |
| 2-Ethyl- | ESI Negative | 218.0459 | [M-H]⁻ |
| ESI Positive | 220.0604 | [M+H]⁺ | |
| ESI Positive | 242.0423 | [M+Na]⁺ | |
| 2-Butyl- | ESI Negative | 246.0772 | [M-H]⁻ |
| ESI Positive | 248.0917 | [M+H]⁺ | |
| ESI Positive | 270.0736 | [M+Na]⁺ |
Causality Behind Ionization:
-
Negative Mode (ESI-): The carboxylic acid is the most acidic site. It will readily deprotonate to form the carboxylate anion, [M-H]⁻, which will be the base peak in the negative ion spectrum.
-
Positive Mode (ESI+): While less likely than deprotonation, protonation can occur, likely on one of the carbonyl oxygens, to form the [M+H]⁺ ion. More commonly, adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) ions, which are often present as trace impurities in solvents or on glassware, will be observed.[10] High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition from the exact mass.
ESI-MS Acquisition Protocol
Caption: Standard workflow for ESI-MS data acquisition via direct infusion.
-
Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in a solvent like methanol or acetonitrile. From this stock, prepare a dilute solution for infusion (1-10 µg/mL) using a common ESI solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).
-
Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.[11]
-
Infusion and Optimization: Introduce the sample into the ESI source via direct infusion using a syringe pump. Optimize key source parameters such as capillary voltage, nebulizer gas flow, and drying gas temperature to achieve a stable and strong signal for the ion of interest.[11]
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 amu). Acquire data in both positive and negative ion modes to get a complete picture of the molecule's ionization behavior.[12]
Conclusion
While experimental data for this compound is not yet publicly available, a comprehensive characterization can be confidently predicted based on the established behavior of its functional groups and comparison with closely related analogues. The protocols detailed in this guide provide a robust framework for any researcher synthesizing this compound to perform a thorough and accurate structural verification. The key distinguishing feature, the N-tert-butyl group, will be unambiguously identifiable by a prominent singlet integrating to nine protons in the ¹H NMR spectrum, a feature that clearly differentiates it from its N-ethyl and N-butyl counterparts. The combination of NMR, IR, and high-resolution mass spectrometry will provide unequivocal evidence for the structure and purity of this novel compound.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1427313, 2-[2-(2-carboxy-5-methoxy-1H-indol-3-yl)ethyl]-1,3-dioxoisoindole-5-carboxylic acid. Available: [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 707457, 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid. Available: [Link].
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Kintek. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Available: [Link].
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University of Texas Health Science Center at San Antonio. Step-by-step procedure for NMR data acquisition. Available: [Link].
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Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available: [Link].
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A Comparative Guide to the Synthetic Routes of N-tert-butyl-4-carboxyphthalimide
Introduction
N-tert-butyl-4-carboxyphthalimide is a valuable chemical intermediate characterized by a bulky, non-polar tert-butyl group attached to the imide nitrogen and a reactive carboxylic acid group on the phthalimide ring. This unique combination of functionalities makes it a significant monomer in the synthesis of advanced polyimides, enhancing solubility and modifying thermal properties. It also serves as a crucial building block in medicinal chemistry and materials science.
The efficiency, scalability, and environmental impact of its synthesis are critical considerations for researchers in both academic and industrial settings. This guide provides an in-depth comparison of the primary synthetic routes to N-tert-butyl-4-carboxyphthalimide, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a comparative analysis of their performance.
Overview of Synthetic Strategies
The synthesis of N-tert-butyl-4-carboxyphthalimide primarily revolves around the formation of the imide ring from trimellitic anhydride. The two main approaches are direct thermal condensation and alternative energy-assisted methods, each with distinct advantages and challenges.
Caption: High-level overview of synthetic pathways to the target molecule.
Route 1: Direct Thermal Condensation
This is the most classical and straightforward approach, involving a two-stage, one-pot reaction between trimellitic anhydride and tert-butylamine. The steric hindrance of the tert-butyl group can influence reaction rates, but the methodology is robust and widely applicable.[1]
Mechanism and Rationale
-
Amidation (Formation of Amic Acid): The reaction initiates with the nucleophilic attack of the primary amine (tert-butylamine) on one of the carbonyl carbons of the anhydride group of trimellitic anhydride.[2] This is a rapid, exothermic step that opens the anhydride ring to form an intermediate amic acid (a compound containing both amide and carboxylic acid functionalities). The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is crucial as it effectively solubilizes the starting materials and the polar intermediate. A similar synthesis of a related compound, 4-carboxy-N-(p-carboxyphenyl)phthalimide, utilizes DMF for this purpose.[3]
-
Imidization (Cyclodehydration): The second stage involves heating the amic acid intermediate to induce cyclization. This step eliminates a molecule of water to form the stable five-membered imide ring. Temperatures typically range from 140-160°C. The persistent carboxylic acid group at the 4-position of the aromatic ring remains unaffected under these conditions.
Experimental Protocol
Materials:
-
Trimellitic Anhydride (1.0 eq)
-
tert-Butylamine (1.05 eq)[4]
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve trimellitic anhydride (0.2 moles, 38.42 g) in 300 mL of DMF.
-
Slowly add tert-butylamine (0.21 moles, 15.36 g) to the stirred solution at room temperature. A slight exotherm may be observed.
-
Stir the resulting mixture for 1-2 hours at room temperature to ensure complete formation of the amic acid intermediate.
-
Heat the reaction mixture to 140-150°C and maintain this temperature for 3-4 hours. Monitor the progress of the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture to ambient temperature.
-
Pour the cooled solution into 2 liters of vigorously stirred water. This will precipitate the crude product.
-
Filter the precipitate using a Büchner funnel and wash it extensively with water and then with a small amount of cold methanol to remove residual DMF and unreacted starting materials.
-
Dry the product in a vacuum oven at 80-100°C to yield N-tert-butyl-4-carboxyphthalimide.
Route 2: Alternative and Modern Synthetic Methods
To address the limitations of high temperatures and long reaction times associated with thermal condensation, several modern techniques have been explored for analogous imide syntheses. These methods often offer improved energy efficiency and are aligned with the principles of green chemistry.
A. Microwave-Assisted Synthesis
Microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times and often improve yields by minimizing the formation of thermal decomposition byproducts.
Causality and Advantages: Microwave energy directly couples with polar molecules in the reaction mixture (like the amic acid intermediate and DMF), leading to a rapid increase in internal temperature. This localized, efficient heating accelerates the rate-limiting cyclodehydration step. For the synthesis of the related N-(4-Carboxyphenyl)phthalimide, microwave heating reduced reaction times from hours to just 10-15 minutes, with yields increasing to over 90%.[5] This approach prevents thermal decomposition of the carboxylic acid group, a common issue in prolonged conventional heating.[5]
Workflow Diagram:
Caption: Workflow for microwave-assisted synthesis.
B. Mechanochemistry (Solvent-Free Ball Milling)
Mechanochemistry offers a compelling green alternative by eliminating the need for bulk solvents. The reaction is driven by the mechanical energy generated from grinding reactants together in a ball mill.
Causality and Advantages: High-speed ball milling brings reactant molecules into close contact, increasing the reactive surface area and inducing chemical reactions in the solid state. For the synthesis of N-(4-carboxyphenyl)phthalimide, this solvent-free method with a catalytic amount of K₂CO₃ achieved quantitative conversion in just 20 minutes.[5] This technique eliminates the environmental and economic costs associated with solvent purchase, use, and disposal. The process also shows potential for kilogram-scale production with high purity, making it attractive for industrial applications.[5]
Comparative Analysis of Synthetic Routes
The choice of synthetic route depends heavily on the desired scale, available equipment, and environmental considerations. The following table summarizes the key performance indicators for each method, based on experimental data from analogous syntheses.
| Parameter | Route 1: Thermal Condensation | Route 2a: Microwave-Assisted | Route 2b: Mechanochemistry |
| Typical Yield | 70-85% | >90%[5] | ~97% (Purity)[5] |
| Reaction Time | 4-6 hours | 10-20 minutes[5] | 20-30 minutes[5] |
| Temperature | 140-160 °C | 110-120 °C[5] | Ambient (local heating) |
| Solvent Usage | High (e.g., DMF, DMSO) | Low to Medium | Solvent-Free |
| Scalability | Well-established for large scale | Limited by microwave reactor size | Demonstrated at kg-scale[5] |
| Energy Input | High (prolonged heating) | Low (short duration) | Moderate (mechanical) |
| Key Advantage | Simple setup, reliable | Speed, high yield | Green, solvent-free |
| Key Disadvantage | Long reaction time, high energy | Specialized equipment needed | Specialized equipment needed |
Conclusion and Recommendations
For the synthesis of N-tert-butyl-4-carboxyphthalimide, all discussed routes are viable, but the optimal choice is application-dependent.
-
Direct Thermal Condensation remains the go-to method for standard laboratory-scale synthesis due to its simplicity and reliance on common glassware. It is a robust and well-understood process, though it is less efficient in terms of time and energy.
-
Microwave-Assisted Synthesis is highly recommended for rapid process optimization, library synthesis, and when high yields are paramount. The significant reduction in reaction time makes it an extremely efficient option for research and development settings.
-
Mechanochemistry represents the future of sustainable chemical manufacturing. For large-scale production, its solvent-free nature, short reaction times, and high purity output make it the most environmentally and economically sound choice, provided the initial investment in ball-milling equipment is feasible.
Ultimately, by understanding the mechanistic principles and practical trade-offs of each route, researchers can select the most appropriate method to efficiently and sustainably synthesize N-tert-butyl-4-carboxyphthalimide for their specific needs.
References
[6] Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Available at: [Link]
[7] Royal Society of Chemistry. (2021). Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. Chemical Communications. Available at: [Link]
[3] PrepChem. (n.d.). Preparation of 4-carboxy-N-(p-carboxyphenyl)phthalimide monomer. Available at: [Link]
[8] Nature. (2021). N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides via activation of carboxylic acids. PubMed Central. Available at: [Link]
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Nielsen, C. J., et al. (n.d.). Theoretical and Experimental Study on the Reaction of tert-Butylamine with OH Radicals in the Atmosphere. Available at: [Link]
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A Comparative Guide to 2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid in Targeted Protein Degradation
A Senior Application Scientist's Field Guide to a Novel E3 Ligase Ligand for PROTAC Development
In the rapidly evolving landscape of targeted protein degradation (TPD), the selection of an optimal E3 ubiquitin ligase ligand is a critical determinant of success for Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth comparison of 2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid, a novel ligand for the E3 ligase Cereblon (CRBN), with established alternatives such as thalidomide, lenalidomide, and pomalidomide. We will delve into its performance in key assays, providing experimental data and protocols to inform rational PROTAC design for researchers, scientists, and drug development professionals.
The Central Role of E3 Ligase Ligands in PROTAC Efficacy
PROTACs are heterobifunctional molecules that function by inducing the proximity of a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI.[1][2] The efficacy of a PROTAC is not solely dependent on the binding affinity of the ligand to the POI, but is critically influenced by the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase.[3][4] The choice of the E3 ligase ligand can significantly impact the stability and conformation of this ternary complex, thereby influencing the efficiency and selectivity of protein degradation.[5]
While over 600 E3 ligases are encoded in the human genome, only a handful have been successfully leveraged for PROTAC development, with ligands for Cereblon (CRBN) and von Hippel-Lindau (VHL) being the most widely used.[2][6] CRBN, a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, has been a major focus due to the availability of well-characterized small molecule ligands derived from immunomodulatory imide drugs (IMiDs) like thalidomide.[7][8]
Comparative Performance of Cereblon Ligands
The development of novel CRBN ligands is driven by the desire to overcome some of the limitations of classical IMiDs, such as their inherent chemical instability and their propensity to induce the degradation of off-target "neosubstrates".[9] this compound represents an effort to optimize the physicochemical properties and selectivity profile of CRBN binders.
Binding Affinity to Cereblon
A fundamental prerequisite for an effective E3 ligase ligand is high binding affinity to its target. The affinity of various ligands to CRBN can be quantitatively assessed using techniques such as Microscale Thermophoresis (MST) or Fluorescence Polarization (FP) assays.[10][11] These assays measure the interaction between the ligand and the CRBN protein, often using a competitive binding format.
| Ligand | CRBN Binding Affinity (IC50/Kd) | Assay Method | Reference |
| Thalidomide | ~150 nM (IC50) | Competitive Binding Assay | [12] |
| Lenalidomide | ~250 nM (IC50) | Competitive Binding Assay | [12] |
| Pomalidomide | ~30 nM (IC50) | Competitive Binding Assay | [12] |
| This compound | Data not publicly available | - | - |
Note: Direct comparison of binding affinities across different studies should be done with caution due to variations in experimental conditions.
Influence on Ternary Complex Formation and Protein Degradation
The ultimate measure of a PROTAC's performance is its ability to induce the degradation of the target protein. This is typically quantified by the DC50 (concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achieved).[13] The choice of E3 ligase ligand can profoundly affect these parameters by influencing the cooperativity of ternary complex formation.[14]
The development of novel CRBN binders, such as benzamide-type derivatives, has shown that it is possible to create ligands with enhanced chemical stability and a more favorable selectivity profile regarding neosubstrate recruitment, leading to more potent and selective PROTACs.[9] While specific degradation data for PROTACs incorporating this compound is not yet widely published, its design suggests a focus on improving upon the properties of existing IMiD-based ligands.
Experimental Protocols for Assay Performance
1. Cereblon Binding Assay (Competitive Fluorescence Polarization)
This assay determines the binding affinity of a test compound to Cereblon by measuring its ability to displace a fluorescently labeled tracer ligand.
Materials:
-
Recombinant human Cereblon (CRBN) protein
-
Fluorescently labeled tracer (e.g., a fluorescent derivative of thalidomide)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Test compounds (including this compound and controls)
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of the test compounds in assay buffer.
-
In a microplate, add a fixed concentration of CRBN protein and the fluorescent tracer.
-
Add the serially diluted test compounds to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader.
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.
2. In Vitro Protein Degradation Assay (Western Blot)
This assay measures the ability of a PROTAC to induce the degradation of a target protein in a cellular context.[15]
Materials:
-
Cell line expressing the target protein of interest
-
Cell culture medium and supplements
-
PROTACs incorporating this compound and control ligands
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTACs for a specified time (e.g., 24 hours).
-
Lyse the cells and determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibodies.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.
Conclusion
This compound is a promising new addition to the toolbox of E3 ligase ligands for PROTAC development. While comprehensive public data on its performance is still emerging, its design principles suggest a focus on improving the drug-like properties and selectivity of CRBN-based PROTACs. The experimental protocols outlined in this guide provide a framework for researchers to evaluate its performance in their specific applications and compare it to existing alternatives. As the field of targeted protein degradation continues to advance, the development and characterization of novel E3 ligase ligands like this compound will be crucial for unlocking the full therapeutic potential of this exciting modality.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic Acid
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. The compound 2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid, a member of the isoindoline-dione family, requires a meticulous and informed approach to its disposal. This guide provides a comprehensive, step-by-step protocol grounded in established safety principles to ensure that this research chemical is handled responsibly from the point of generation to its final disposal.
Hazard Assessment and Risk Profile
The structural motifs of this compound suggest a hazard profile that must be respected. Data from analogous compounds, such as other N-substituted isoindoline-1,3-diones and carboxylic acids, inform our safety and disposal strategy. Many pharmaceutical compounds are regulated by the EPA as hazardous wastes upon disposal.[1][2] The primary directive is to treat this compound as hazardous chemical waste.
| Potential Hazard | Basis for Assessment & Causality | Recommended Precaution |
| Skin & Eye Irritation | The carboxylic acid moiety can be corrosive, and related isoindoline-dione structures are known skin and eye irritants.[3][4] Direct contact can cause inflammation, redness, or chemical burns. | Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves and safety goggles.[5][6] |
| Respiratory Irritation | Fine powders or aerosols of complex organic molecules can irritate the respiratory tract upon inhalation.[4][7] | All handling and waste packaging must be conducted within a certified chemical fume hood to prevent inhalation exposure.[5][6] |
| Aquatic Toxicity | Many complex organic molecules, especially those used in pharmaceutical research, can be toxic to aquatic life with long-lasting effects.[7] Improper disposal via drains can contaminate waterways.[8] | Under no circumstances should this compound or its solutions be disposed of down the drain. [2][9] |
| Chemical Incompatibility | As a carboxylic acid, this compound will react exothermically and potentially violently with bases. It is also incompatible with strong oxidizing agents, reducing agents, and some metals.[5][10] | Waste must be segregated from incompatible chemicals to prevent dangerous reactions in the storage container.[5][9] |
Essential Safety and Handling Protocols
Before beginning the disposal process, ensure all engineering controls are functional and the correct PPE is worn. This is a non-negotiable step for personal and laboratory safety.
A. Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant nitrile or neoprene gloves.[5][6] Inspect for tears or degradation before use.
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over goggles if there is a significant splash risk.[5]
-
Lab Coat: A clean, flame-resistant lab coat that covers the arms and closes in the front is required.[6]
-
Footwear: Closed-toe shoes must be worn at all times.
B. Engineering Controls:
-
Chemical Fume Hood: All transfers of solid or liquid waste containing this compound must be performed inside a properly functioning chemical fume hood.[6] This contains potentially harmful vapors or dusts.
Step-by-Step Disposal Procedure
This protocol mandates that this compound be disposed of as regulated hazardous waste. Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines is paramount.
Step 1: Waste Identification and Segregation
-
Identify: This compound is to be treated as a hazardous organic acid waste.
-
Segregate: Do not mix this waste with other waste streams.[5] Specifically, keep it separate from:
Step 2: Select a Compatible Waste Container
-
Material: Use a clean, leak-proof container made of a compatible material such as high-density polyethylene (HDPE) or borosilicate glass.[5][11] Ensure the container has a secure, screw-top cap.
-
Condition: The container must be in excellent condition, free of cracks or contamination on the outside.[9][10]
-
Headspace: Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[5][10]
Step 3: Waste Accumulation and Labeling
-
Transfer: Carefully transfer the waste (solid or in solution) into the designated container inside a chemical fume hood.
-
Labeling: Immediately affix a completed EHS Hazardous Waste Label to the container.[11] The label must include:
-
The full, unabbreviated chemical name: "this compound"
-
The concentration and/or total quantity.
-
All components of any mixture, including solvents, by percentage.
-
The associated hazards (e.g., "Corrosive," "Irritant," "Marine Pollutant").[5]
-
The date the waste was first added to the container.
-
Step 4: Temporary Storage
-
Location: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) or as directed by your institution's EHS department.
-
Containment: The container must be kept in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[11]
-
Closure: Keep the waste container securely capped at all times, except when adding waste.[11]
Step 5: Arrange for Final Disposal
-
Contact EHS: Once the container is full or waste is no longer being generated, contact your institution's EHS department or licensed hazardous waste contractor to schedule a pickup.[5] Do not attempt to transport or dispose of the waste yourself.
Spill Management
In the event of an accidental spill, prompt and correct action is critical.
-
Minor Spill (inside a fume hood):
-
Use an inert absorbent material like vermiculite or sand to cover the spill.[5]
-
Carefully collect the absorbed material using non-sparking tools.
-
Place the contaminated absorbent into your hazardous waste container.
-
Wipe the area clean with an appropriate solvent and place the cleaning materials in the waste container.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area.
-
Alert colleagues and notify your laboratory supervisor and institutional EHS immediately.[5]
-
Prevent entry into the affected area.
-
Disposal Workflow Diagramdot
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid
For professionals in research and drug development, the meticulous handling of chemical reagents is the bedrock of both groundbreaking discovery and personal safety. This guide provides an in-depth, procedural framework for the safe handling of 2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach is grounded in established safety protocols and a risk-based assessment of the compound's structural class to ensure a self-validating system of laboratory safety.
While a specific Safety Data Sheet (SDS) for this compound is not publicly indexed, a hazard assessment can be expertly extrapolated from its constituent chemical families: carboxylic acids and isoindoline derivatives. Structurally similar compounds, such as 2-methyl-1,3-dioxoisoindoline-5-carboxylic acid and 2-ethyl-1,3-dioxoisoindoline-5-carboxylic acid, are known to cause serious eye irritation, with potential for skin and respiratory irritation.[1][2] Therefore, a conservative and cautious approach to PPE is warranted.
Hazard Identification and Risk Assessment
The primary hazards associated with this compound are anticipated to be:
-
Eye Irritation: Direct contact can cause serious irritation.[2]
-
Skin Irritation: Prolonged or repeated contact may cause irritation.[2]
-
Respiratory Tract Irritation: Inhalation of the powdered form may irritate the respiratory system.[2]
-
Ingestion: May be harmful if swallowed.[1]
Given these risks, a multi-layered PPE strategy is essential to prevent exposure through all potential routes: dermal, ocular, and inhalation.
Core PPE Requirements: A Multi-Barrier System
The selection of PPE is not merely a checklist but a comprehensive system designed to provide barriers against specific hazards. The following table summarizes the essential equipment for handling this compound.
| PPE Category | Recommended Equipment | Rationale and Key Standards |
| Eye/Face Protection | Chemical safety goggles with indirect ventilation. A face shield should be worn over goggles when handling larger quantities or during procedures with a high splash risk.[3][4] | Protects against splashes and airborne particles. Goggles must provide a complete seal around the eyes. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[5] |
| Hand Protection | Nitrile or Neoprene gloves. Double-gloving is recommended for extended handling. | Carboxylic acids and organic compounds require gloves with proven chemical resistance. Nitrile offers excellent protection against a range of chemicals and visibly tears upon puncture.[6][7] Neoprene is also a suitable alternative for acid handling.[8][9] Gloves must be changed every 30-60 minutes or immediately upon contamination.[10] |
| Body Protection | A buttoned, long-sleeved laboratory coat. A chemically resistant apron over the lab coat is advised when handling significant quantities. | Prevents contamination of personal clothing from incidental contact and minor spills. Clothing should be made of a material that does not readily absorb chemicals. |
| Respiratory Protection | Use only in a well-ventilated area or a certified chemical fume hood. If ventilation is inadequate or when handling fine powders outside of a hood, a NIOSH-approved N95 respirator or equivalent is required.[3] | Minimizes the risk of inhaling airborne particles of the compound, which can cause respiratory irritation.[2] |
Procedural Workflow for Safe Handling
Adherence to a strict, repeatable workflow is critical for minimizing risk. The following diagram illustrates the logical flow from preparation to disposal.
Caption: Standard workflow for handling this compound.
Step-by-Step Protocols
Protocol 1: PPE Donning and Doffing
Donning Sequence (Putting On):
-
Lab Coat: Select a properly fitting lab coat and fasten all buttons.
-
Eye and Face Protection: Put on chemical safety goggles, ensuring a snug fit. If a splash hazard exists, don a face shield over the goggles.[3]
-
Gloves: Don the first pair of nitrile gloves. Pull the cuff of the lab coat sleeve over the glove. Don the second pair of gloves over the first pair and the sleeve of the lab coat, creating a secure seal.[10]
Doffing Sequence (Taking Off): This sequence is designed to prevent cross-contamination.
-
Outer Gloves: Remove the outer pair of gloves by peeling them off without touching the outside surface with your bare skin. Dispose of them in the designated hazardous waste container.
-
Face Shield and Goggles: Remove the face shield (if used), followed by the goggles, handling them by the strap. Place them in a designated area for decontamination.
-
Lab Coat: Unbutton the lab coat. Remove it by rolling it down from the shoulders, turning it inside out to contain any contaminants.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
Protocol 2: Spill and Exposure Management
In Case of Skin Contact:
-
Immediately remove contaminated clothing and gloves.
-
Flush the affected area with copious amounts of water for at least 15 minutes.[11]
-
Seek immediate medical attention.
In Case of Eye Contact:
-
Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[5]
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
In Case of a Spill:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is small and you are trained to handle it, don appropriate PPE.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb the initial spill.
-
Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate cleaning solution.
-
Dispose of all contaminated materials as hazardous waste according to local, state, and federal regulations.
Storage and Disposal Plan
Storage:
-
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[11]
-
Segregate from incompatible materials such as strong bases and oxidizing agents.[12][13] As an organic acid, it should be stored separately from oxidizing acids like nitric acid.[14][15]
-
Store in corrosion-resistant cabinets; avoid metal cabinets where possible due to the potential for corrosion from carboxylic acid vapors.[12][16]
Disposal:
-
All waste, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Do not dispose of the chemical down the drain.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
By integrating these expert-driven protocols and engineering controls, you create a robust safety system that protects not only yourself but also your colleagues and your research. This commitment to procedural excellence is the hallmark of a trustworthy and authoritative scientific practice.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
